BX-912

Catalog No.
S548359
CAS No.
702674-56-4
M.F
C20H23BrN8O
M. Wt
471.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BX-912

CAS Number

702674-56-4

Product Name

BX-912

IUPAC Name

N-[3-[[5-bromo-4-[2-(1H-imidazol-5-yl)ethylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide

Molecular Formula

C20H23BrN8O

Molecular Weight

471.4 g/mol

InChI

InChI=1S/C20H23BrN8O/c21-17-12-24-19(28-18(17)23-7-6-16-11-22-13-25-16)26-14-4-3-5-15(10-14)27-20(30)29-8-1-2-9-29/h3-5,10-13H,1-2,6-9H2,(H,22,25)(H,27,30)(H2,23,24,26,28)

InChI Key

DMMILYKXNCVKOJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BX912; BX 912; BX912.

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)NCCC4=CN=CN4)Br

The exact mass of the compound N-[3-[[5-Bromo-4-[[2-(1H-imidazol-5-YL)ethyl]amino]-2-pyrimidinyl]amino]phenyl]-1-pyrrolidinecarboxamide is 470.11782 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of ureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 exerts its effects through a direct and specific mechanism, with detailed quantitative data on its potency and selectivity available.

Table 1: Quantitative Inhibitory Profile of this compound [1] [2] [3]

Target / Parameter Value / IC₅₀ Context / Selectivity Note
PDK1 12 - 26 nM Primary target; potent inhibition
PKA 110 nM ~9-fold less selective than PDK1
KDR (VEGFR2) 410 nM
CDK2/CyclinE 650 nM
Chk1 830 nM
c-Kit 850 nM
PKC >1,000 nM ~105-fold less selective than PDK1
GSK3β >1,000 nM ~600-fold less selective than PDK1
  • Molecular Mechanism: this compound binds directly to the ATP-binding pocket of PDK1, acting as a competitive inhibitor with respect to ATP. This binding prevents PDK1 from phosphorylating its downstream substrate kinases [1] [3].
  • Cellular Consequences: By inhibiting PDK1, this compound effectively blocks the phosphorylation and activation of Akt, a key downstream effector in the PI3K pathway [4] [5]. This disruption leads to:
    • Inhibition of cell growth and induction of apoptosis (programmed cell death) in tumor cells, particularly those with elevated Akt activity [1] [2].
    • Cell cycle arrest at the G2/M phase, preventing cancer cells from dividing [1] [3].
    • Sensitization of cancer cells to chemotherapy and immunotherapy, as seen in breast cancer models where it enhanced the efficacy of the PD-L1 inhibitor Atezolizumab [5].

The following diagram illustrates the signaling pathway affected by this compound and its cellular outcomes:

G PI3K_Activation Growth Factor Signaling (PI3K Activation) PIP3 PIP3 Production PI3K_Activation->PIP3 PDK1_Node PDK1 PIP3->PDK1_Node Recruits to membrane Akt Akt (Inactive) PDK1_Node->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt CellSurvival Cell Survival & Growth pAkt->CellSurvival pAkt->CellSurvival Apoptosis Apoptosis BX912 This compound Inhibitor BX912->PDK1_Node Inhibits BlockedSurvival Inhibited Survival BX912->BlockedSurvival Leads to ApoptosisPromoted Induced Apoptosis BX912->ApoptosisPromoted Leads to

This compound inhibits PDK1, blocking Akt activation and its pro-survival signals.

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound, researchers use specific biochemical and cellular assays.

Table 2: Key Experimental Assays for this compound [1] [2]

Assay Type Key Components Readout / Measurement
In Vitro Kinase Assay (Direct) Recombinant human PDK1, substrate peptide, ATP, [γ-³³P]ATP, Mg²⁺ Radiolabeled phosphate incorporation into substrate, measured by phosphocellulose paper binding and phosphorimager.
In Vitro Kinase Assay (Coupled) PDK1, inactive AKT2, PIP₃-containing vesicles, ATP, [γ-³³P]ATP, biotinylated peptide substrate Scintillation proximity counting after capturing biotinylated peptide on streptavidin-coated SPA beads.
Cell Viability/Proliferation (CCK-8/WST-1) Tumor cells (e.g., MDA-468, PC-3), this compound in DMSO, metabolic dye (WST-1/CCK-8) Absorbance at 450 nm after 72-hour incubation; signal proportional to viable cell number.

Pharmacological and Therapeutic Implications

This compound has been instrumental as a research tool in preclinical studies to understand the role of PDK1 in various biological processes and diseases.

  • Application in Bone Biology: Studies show that inhibiting PDK1 with this compound or genetic knockout significantly reduced the expression of osteoblast-related genes (RUNX2, osteocalcin, collagen I) and inhibited the differentiation and mineralization of bone marrow mesenchymal stem cells (BMSCs), indicating PDK1's crucial role in bone formation [4].
  • Role in Cancer Immunotherapy: Recent research in breast cancer models revealed that PDK1 is regulated by the FTO protein under hypoxia. Inhibiting PDK1 with this compound suppressed the PDK1/Akt/STAT3 signaling axis, leading to reduced PD-L1 expression. This enhanced the activity of cytotoxic T lymphocytes and potentiated the effect of anti-PD-1/PD-L1 immunotherapy, suggesting a promising combinatorial strategy [5].

References

BX-912 Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key quantitative data available for BX-912 from scientific literature and commercial sources.

Parameter Reported Value Experimental Context / Notes
IC₅₀ (Direct Kinase Assay) 26 nM [1] [2] Potent and ATP-competitive inhibition of PDK1 [1].
IC₅₀ (Cell-Based Assay) 12 nM [3]
Selectivity >9-fold vs. PKA; >105-fold vs. PKC [1] 9-fold selectivity over PKA (IC₅₀ of 110 nM) and 105-fold selectivity against PKC [1].
Cellular Growth Inhibition (IC₅₀) 320 nM (PC-3 cells in soft agar) [2] More potent than inhibition of cells grown on plastic (IC₅₀ = 5.5 µM) [2].
Cellular Activity 0.3 µM (Inhibition of osteoblast differentiation) [4] Effectively reduced ALP-positive cells and mineralization in mouse BMSCs [4].

Key Experimental Protocols

The primary data on this compound originates from a seminal 2005 study, with subsequent research applying the inhibitor in various biological models.

  • Original Kinase Inhibition Assay (Feldman et al., 2005): The IC₅₀ value of 26 nM was determined using a direct kinase assay where purified PDK1 was incubated with a synthetic peptide substrate in the presence of ATP. Kinase activity was measured by quantifying the incorporation of radioactivity from [γ-³²P]ATP into the substrate. This compound demonstrated ATP-competitive inhibition [1]. Cell-based potency (IC₅₀ of 12 nM) was assessed by measuring the inhibition of Akt phosphorylation at Thr308 in PC-3 human prostate carcinoma cells stimulated with insulin-like growth factor 1 (IGF-1) [3].
  • Application in Osteoblast Differentiation (2020 Study): A 2020 study investigated PDK-1's role in bone formation [4]. Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) were isolated and cultured in Osteoblast Induction Medium (OBM). In the This compound treatment group, the induction medium was supplemented with 0.3 µM this compound. Key outcomes were measured, including Alkaline Phosphatase (ALP) staining and activity (an early marker), Alizarin Red S staining (to detect calcium deposits and mineralization), and qPCR analysis of osteoblast-related genes (RUNX2, osteocalcin, collagen I), which were all significantly decreased in the this compound treated group [4].

PDK-1 Signaling Pathway

The following diagram, generated using DOT language, illustrates the position of PDK1 and the inhibitory action of this compound within the canonical PI3K/PDK1/Akt signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K Class I A PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PI3K Action PDK1 PDK1 PIP3->PDK1 Recruits to Membrane Akt Akt/PKB PDK1->Akt Phosphorylates (Thr308) Transcription Cell Survival Proliferation Growth Akt->Transcription Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) BX912 This compound BX912->PDK1 Inhibits

Diagram 1: this compound inhibits PDK1 in the PI3K/PDK1/Akt pathway, blocking cell survival and growth signals.

Conclusion

References

Quantitative Selectivity Profile of BX-912

Author: Smolecule Technical Support Team. Date: February 2026

The potency and selectivity of BX-912 have been characterized in cell-free biochemical assays. The table below lists its half-maximal inhibitory concentration (IC₅₀) against various kinases [1].

Kinase Target IC₅₀ Value Selectivity Fold (over PDK1)
PDK1 12 nM (Reference)
PKA 110 nM 9-fold
KDR 410 nM 34-fold
CDK2/CyclinE 650 nM 54-fold
Chk1 830 nM 69-fold
PKC (1.26 µM) 105-fold
GSK3β (7.2 µM) 600-fold

This data shows that this compound exhibits strong selectivity for PDK1 over other related kinases like PKA and PKC, and even greater selectivity against GSK3β [1]. The inhibitor functions by competitively binding to the ATP-binding pocket of PDK1 [1].

Detailed Experimental Protocols

The key data for this compound was generated using the following established experimental methods.

Kinase Assay (Cell-Free)

The direct inhibition of PDK1 enzyme activity by this compound was measured using two main assay formats [1]:

  • Coupled Assay Format: This method measures PDK1-mediated activation of its downstream target, AKT2. The assay mixture contained:
    • Purified recombinant human PDK1 and AKT2.
    • A biotinylated peptide substrate (biotin-ARRRDGGGAQPFRPRAATF).
    • Phospholipid vesicles containing PtdIns-3,4-P2.
    • ATP (7.5 μM) including [γ-³³P]ATP for radioactive detection.
    • After a 2-hour incubation at room temperature, the biotinylated peptide was captured on streptavidin-coated SPA beads, and product formation was quantified using scintillation proximity counting [1].
  • Direct Kinase Assay Format: This method measures PDK1 activity more directly. The assay mixture contained:
    • Purified recombinant human PDK1.
    • A substrate peptide (H₂N-ARRRGVTTKTFCGT).
    • ATP (10 μM) including [γ-³³P]ATP.
    • After a 4-hour incubation, the reaction was stopped with EDTA, and a portion was spotted onto P81 phosphocellulose paper. The paper was washed, dried, and the bound radioactive phosphate was quantified using a phosphorimager [1].
Cell-Based Assay

The cellular efficacy of this compound was tested in cancer cell lines to assess its impact on cell viability and PDK1/Akt pathway inhibition [1].

  • Cell Lines: MDA-468 and MDA-453 cells were used.
  • Procedure: Cells were seeded at low density and treated with this compound across a concentration range (0.001-1 μM) for 72 hours. Cell viability was subsequently measured using the metabolic dye WST-1 [1].

The Role of PDK1 in Signaling

PDK1 is a master regulator of the AGC family of protein kinases and a pivotal node in the PI3K pathway, influencing cell survival, proliferation, and metabolism [2]. The following diagram illustrates the central position of PDK1 and how this compound acts upon it.

fascia cluster_ext External Growth Signals cluster_mem Plasma Membrane cluster_cyt Cytosol Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates PIP2 to PIP3 PIP2 → PIP3 PI3K->PIP2 to PIP3 PDK1 PDK1 PIP2 to PIP3->PDK1 Recruits & Activates Akt Akt PIP2 to PIP3->Akt Recruits PDK1->Akt Phosphorylates (T-loop) Other AGC Kinases\n(S6K, RSK, SGK) Other AGC Kinases (S6K, RSK, SGK) PDK1->Other AGC Kinases\n(S6K, RSK, SGK) Phosphorylates Downstream Effects:\nCell Survival, Growth,\nMetabolism Downstream Effects: Cell Survival, Growth, Metabolism Akt->Downstream Effects:\nCell Survival, Growth,\nMetabolism Other AGC Kinases\n(S6K, RSK, SGK)->Downstream Effects:\nCell Survival, Growth,\nMetabolism This compound This compound This compound->PDK1 Inhibits (ATP-competitive)

Diagram: this compound inhibits PDK1, a key activator of Akt and other AGC kinases in the PI3K signaling pathway.

Current Development Status

According to the most recent data, this compound remains in the preclinical stage of development and has not yet advanced to clinical trials in humans [3]. It is widely used as a research tool to investigate the biological functions of PDK1 and to explore the therapeutic potential of PDK1 inhibition in areas such as cancer and pulmonary arterial hypertension [3].

References

BX-912 apoptosis induction in tumor cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Overview of BX-912

This compound acts as a direct and ATP-competitive inhibitor of PDK1, with half-maximal inhibitory concentration (IC₅₀) values reported between 12 nM and 26 nM [1] [2]. It exhibits high selectivity for PDK1 over other kinases such as PKA and PKC [2].

The compound exerts its effects by blocking the PDK1/Akt signaling pathway in tumor cells [1] [3]. This inhibition is critical because the PDK1/Akt axis is a central regulator of cell survival and proliferation. Consequently, this compound inhibits the anchorage-dependent growth of various tumor cell lines and can induce apoptosis (programmed cell death) [1]. In some cell lines, like MDA-468 breast cancer cells, treatment with this compound promotes a blockade at the G2/M phase of the cell cycle [1].

Cancer cell lines with constitutively elevated Akt activity have been shown to be particularly sensitive to growth inhibition by this compound, especially in soft agar assays, which test anchorage-independent growth - a hallmark of cellular transformation [3] [2].

The diagram below illustrates how this compound targets this pathway to induce apoptosis.

G BX912 This compound PDK1 PDK1 BX912->PDK1 Inhibits Akt Akt (inactive) PDK1->Akt Phosphorylates & Activates pAkt p-Akt (active) Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Apoptosis Survival->Apoptosis Without Signal PIMkinases PIM Kinases PIMkinases->Survival Bypasses PDK1/Akt Resistance Resistance to PI3K inhibition PIMkinases->Resistance

Quantitative Profiling of this compound

The table below summarizes the key quantitative data for this compound, including its inhibitory activity against PDK1 and other kinases, and its effects on cellular growth.

Table 1: Quantitative Profile of this compound

Parameter Value Context / Assay Details
IC₅₀ for PDK1 12 - 26 nM Cell-free direct kinase assay [1] [2].
Selectivity (vs. PKA) 9-fold IC₅₀ for PKA is 110 nM [2].
Selectivity (vs. PKC) 105-fold IC₅₀ for PKC is >10 μM [2].
Cellular Growth Inhibition (IC₅₀) 0.32 μM (PC-3 cells) Soft agar assay [2].
In Vitro Solubility ≥ 100 mg/mL (212.16 mM) In DMSO [1].

Cellular Effects & Experimental Evidence

This compound demonstrates potent biological activity across various cancer cell lines, as detailed in the table below.

Table 2: Documented Cellular Effects of this compound

Cell Line / Model Observed Effect Experimental Details
PC-3 (Prostate Cancer) Blocks PDK1/Akt signaling; inhibits growth in soft agar [1] [2]. PTEN-negative, high constitutive Akt activity.
MDA-468 (Breast Cancer) Induces G2/M cell cycle arrest and/or apoptosis [1] [2]. Cells with elevated Akt activity.
MCL (Mantle Cell Lymphoma) Exerts antiproliferative effects via apoptosis and G2/M blockade; shows additive effects with ABT-263 (BH3 mimetic) [4]. Patient-derived tumor cells and cell lines; combined with anticancer agents.
LOX (Melanoma) Inhibits tumor growth in a lung metastasis mouse model [3]. In vivo efficacy study with BX-320, a closely related analog.

Experimental Protocols

For researchers looking to utilize this compound in their studies, here are summaries of key experimental protocols as described in the literature.

Table 3: Key Experimental Methodologies

Assay Type Protocol Summary Key Parameters

| In Vitro Kinase Assay (Direct) | Measures PDK1 phosphorylation of a substrate peptide [1] [2]. | Incubation: 4 hours, room temperature. Detection: Radioactive (³³P) ATP incorporation captured on P81 phosphocellulose paper. | | Coupled Kinase Assay | Measures PDK1-mediated activation of AKT2 in the presence of PtdIns-3,4-P2 lipids [1] [2]. | Incubation: 2 hours, room temperature. Detection: Scintillation proximity assay (SPA) with a biotinylated peptide substrate. | | Cell Viability/Growth Inhibition | Measures compound's effect on cell proliferation [1] [2]. | Cell Seeding: 1.5-3 × 10³ cells/well (96-well plate). Treatment: 72 hours with this compound. Viability Readout: WST-1 metabolic dye (450 nm absorbance). |

Research Implications and Therapeutic Potential

  • Targeting Resistance Mechanisms: Research indicates that PIM kinases can confer resistance to PI3Kα inhibitors (like BYL719) by maintaining downstream signaling independent of Akt [5]. This suggests potential for combination therapy, though direct studies with this compound in this specific context are not provided in the search results.
  • Beyond Oncology: PDK1 inhibition by this compound has also been identified as a critical strategy used by Chlamydia trachomatis to prevent apoptosis in infected cells, stabilizing the oncogene MYC and reprogramming host cell metabolism [6]. This highlights the broader role of PDK1 in cell survival pathways.

Conclusion

This compound is a well-characterized PDK1 inhibitor and a valuable research tool for probing the PI3K/PDK1/Akt signaling pathway. Its ability to selectively inhibit PDK1, thereby inducing apoptosis and cell cycle arrest in susceptible tumor cells, supports its role in preclinical research and underscores the therapeutic potential of targeting PDK1 in cancer.

References

Mechanisms of G2/M Arrest by BX-912

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the two primary mechanisms through which BX-912 induces G2/M cell cycle arrest.

G cluster_0 PDPK1-Dependent Mechanism cluster_1 PDPK1-Independent Mechanism (HES1-driven) BX912_1 This compound PDPK1 PDPK1/PDK1 BX912_1->PDPK1 Inhibits RSK2 RSK2 PDPK1->RSK2 Activates AKT AKT PDPK1->AKT Activates S6K S6K PDPK1->S6K Activates Arrest1 G2/M Cell Cycle Arrest & Apoptosis RSK2->Arrest1 Blockade of Downstream Signals AKT->Arrest1 Blockade of Downstream Signals S6K->Arrest1 Blockade of Downstream Signals BX912_2 This compound HES1 HES1 (Off-target) BX912_2->HES1 Modulates MitoticCatastrophe Nuclear HES1 Accumulation & Mitotic Catastrophe HES1->MitoticCatastrophe Induces

The mechanisms of action for this compound are supported by the following experimental findings across different cancer types:

Cancer Type Key Downstream Effectors Observed Phenotype Citation
B-cell Lymphomas (e.g., MCL, DLBCL) Inactivation of RSK2; Variable effects on AKT and S6K [1] [2]. G2/M arrest and apoptosis [1].
Various B-cell Lymphomas Simultaneous blockade of RSK, AKT, and S6K [2]. Enhanced cell cycle arrest and apoptosis [2].
Ovarian High-Grade Serous Cancer Off-target modulation of HES1, leading to multinucleation [3]. Mitotic catastrophe and G2/M arrest (PDPK1-independent) [3].

Experimental Evidence & Protocols

To study this compound-induced G2/M arrest, researchers use a combination of cellular and biochemical assays. Key methodologies and findings are summarized below.

Assay Type Key Protocol Details Application & Findings with this compound
Cell Cycle Analysis Cells stained with propidium iodide (PI) after fixation. DNA content analyzed by flow cytometry. Data analyzed with software like ModFit or FlowJo [2] [4]. Quantified percentage of cells in G2/M phase. This compound treatment increases this population, indicating arrest [1] [2].
Apoptosis Assay Cells stained with Annexin V-FITC and PI using commercial kits. Analyzed via flow cytometry [2]. Distinguishes cells in early/late apoptosis. This compound induces apoptosis in addition to cell cycle arrest [1] [2].
Western Blotting Used to detect changes in protein phosphorylation and levels. Primary antibodies target phospho-/total forms of PDPK1, RSK2, AKT, etc. [2]. Confirmed this compound inhibits PDPK1 activity, leading to reduced phosphorylation of downstream effectors like RSK2 [1] [2].

| Kinase Assay | Direct assay: Measures PDK1 kinase activity on a substrate peptide [5]. Coupled assay: Measures PDK1-mediated activation of AKT2 [5]. | Determined this compound's high potency and specificity, with an IC50 of 12-26 nM for PDK1 [5] [6]. | | Cell Viability/Proliferation (MTT/WST-1) | Cells treated with this compound for 72 hours. Viability measured using metabolic dyes like WST-1 [5]. | this compound inhibits cell growth, with reported IC50 of 0.32 μM in HCT-116 cells [5]. |

Therapeutic Potential & Combination Strategies

This compound shows promise as a therapeutic agent, particularly in combination with other drugs.

  • Synergistic Combinations: In MCL-derived cell lines, this compound showed additive growth-inhibitory effects when combined with genotoxic agents, a proteasome inhibitor, or the BH3 mimetic ABT-263 (navitoclax). The combination with ABT-263 significantly enhanced apoptosis induction [1].
  • Novel Mechanism in Ovarian Cancer: In ovarian high-grade serous cancer (HGSC), this compound demonstrated strong single-agent activity and synergy with the PARP inhibitor olaparib. This combination enhanced the DNA damage response and G2/M arrest, independent of BRCA status [3].

The discovery of its PDPK1-independent, HES1-driven mechanism in ovarian cancer underscores the power of modern proteomic profiling in revealing unexpected drug actions and opening new therapeutic avenues [3].

References

Physical Properties & Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical properties and solubility data for BX-912 from supplier specifications [1] [2] [3].

Property Value / Information Source / Notes
CAS Number 702674-56-4 [1] [2] [3]
Molecular Formula C₂₀H₂₃BrN₈O [1] [2] [3]
Molecular Weight 471.35 g/mol [1] [2] [3]

| Solubility in DMSO | ≥ 94 mg/mL (199.42 mM) [1] ≥ 100 mg/mL (212.16 mM) [2] | Selleckchem notes that moisture-absorbing DMSO reduces solubility and recommends using fresh DMSO [1]. MedChemExpress (MCE) indicates the solution is hygroscopic [2]. | | Solubility in Ethanol | 94 mg/mL [1] | Information is from a supplier specification sheet [1]. | | Solubility in Water | Insoluble [1] | - |

Mechanism of Action and Signaling Pathway

This compound is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) [1] [2] [4]. It binds to the ATP-binding pocket of PDK1, blocking its activity and the subsequent activation of its downstream substrates, most notably Akt, within the PI3K/PDK1/Akt signaling pathway [1] [3] [5]. This pathway is crucial for regulating cell growth, survival, and angiogenesis, and its hyperactivation is associated with tumor progression and chemotherapy resistance [6] [5]. The diagram below illustrates this signaling pathway and the point of inhibition by this compound.

G This compound inhibits PDK1 in the PI3K/Akt pathway Growth Factor Growth Factor PI3K PI3K Growth Factor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PDK1 PDK1 PIP3->PDK1 Recruits to cell membrane Akt (inactive) Akt (inactive) PDK1->Akt (inactive) Phosphorylates at T308 Akt (active) Akt (active) Akt (inactive)->Akt (active) Activation Cell Survival Cell Survival Akt (active)->Cell Survival Cell Proliferation Cell Proliferation Akt (active)->Cell Proliferation Cell Growth Cell Growth Akt (active)->Cell Growth Apoptosis Inhibition Apoptosis Inhibition Akt (active)->Apoptosis Inhibition This compound This compound This compound->PDK1 Inhibits

The inhibition of this pathway by this compound leads to suppressed anchorage-dependent growth and induction of apoptosis (programmed cell death) in various tumor cell lines [1] [2] [3]. Cancer cell lines with elevated Akt activity have been shown to be highly sensitive to this compound [1].

Key Experimental Protocols and Applications

For researchers, the following summarized protocols and experimental findings can serve as a reference.

In-vitro Kinase Assay to Measure PDK1 Inhibition

The following method, adapted from the literature, describes a coupled assay format to measure PDK1-mediated Akt2 activation, which can detect inhibitors like this compound [1] [2].

  • Final Assay Mixture (60 µL): The reaction typically contains:
    • 15 mM MOPS, pH 7.2
    • 1 mg/mL bovine serum albumin (BSA)
    • 18 mM β-glycerol phosphate
    • 0.7 mM dithiothreitol (DTT)
    • 3 mM EGTA
    • 10 mM MgOAc
    • 7.5 µM ATP + [γ-³³P]ATP (for radiolabeling)
    • 7.5 µM biotinylated peptide substrate
    • PtdIns-3,4-P2-containing phospholipid vesicles
    • 60 pg purified recombinant human PDK1
    • 172 ng purified recombinant human AKT2
  • Incubation & Detection: The mixture is incubated for 2 hours at room temperature. The biotin-labeled peptide product is then captured on streptavidin-coated SPA beads, and product formation is quantified using a scintillation counter [1].
Cellular Assay for Growth Inhibition and Apoptosis
  • Cell Lines: Experiments are frequently conducted on lines such as MDA-468 and PC-3 tumor cells [1].
  • Procedure: Cells are seeded at low density and allowed to adhere overnight. This compound is added in a medium containing a low concentration of DMSO (e.g., 0.1% final concentration). Treated cells are incubated for 72 hours.
  • Viability Measurement: Cell viability is commonly measured using metabolic dyes like WST-1. The signal is read at 450 nm, with background subtraction from no-cell controls [1].
  • Key Findings:
    • This compound potently inhibits the growth of PC-3 cells in soft agar with an IC₅₀ of 0.32 µM [1].
    • It promotes a cell cycle block at the G2/M phase in MDA-468 cells [1].

Formulation and Handling Notes for Practitioners

  • Solvent Considerations: The solubility of this compound can be significantly impacted by hygroscopic DMSO; using freshly opened, anhydrous DMSO is recommended for preparing stock solutions to ensure accurate concentration and stability [1] [2].
  • Stock Solution Storage: For long-term storage, prepare stock solutions in DMSO and store at -80°C for up to 2 years or -20°C for up to 1 year. Aliquoting is recommended to avoid repeated freeze-thaw cycles [2].
  • In-vivo Formulation: For animal studies, one validated formulation involves dissolving this compound in a vehicle containing 30% PEG400, 0.5% Tween-80, and 5% propylene glycol to achieve a clear solution at 30 mg/mL [1].

References

BX-912: Inhibitor Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 is a potent, ATP-competitive, and cell-permeable inhibitor of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) [1] [2]. It acts directly on PDK1 by binding to its ATP-binding pocket [2].

The table below summarizes its core inhibitory profile from cell-free assays.

Target Reported IC₅₀ Selectivity Notes
PDK1 12 - 26 nM [2] [3] Primary target
PKA 110 nM [2] ~9-fold less selective than PDK1
KDR (VEGFR2) 410 nM [2] -
CDK2/CyclinE 650 nM [2] -
Chk1 830 nM [2] -
c-Kit 850 nM [3] -
PKC - ~105-fold less selective than PDK1 [2]
GSK3β - ~600-fold less selective than PDK1 [2]

Detailed PDK1 Kinase Assay Protocol

This protocol is adapted from radiometric kinase assays used to characterize this compound [2] [3].

Major Reagents and Equipment
  • Purified recombinant human PDK1
  • This compound: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Serially dilute in DMSO to working concentrations [1].
  • Substrate peptide: H₂N-ARRRGVTTKTFCGT [2] [3] or a biotinylated peptide (biotin-ARRRDGGGAQPFRPRAATF) for coupled assays [2].
  • [γ-³³P]ATP or [γ-³²P]ATP
  • Kinase Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 0.1 mM EDTA, 0.1% β-mercaptoethanol, 1 mg/mL bovine serum albumin (BSA), 10 mM MgOAc [2] [3].
  • ATP: Prepare a 10 mM stock solution in water [4].
  • P81 phosphocellulose paper or Streptavidin-coated SPA beads
  • Scintillation counter (e.g., Wallac MicroBeta) or Phosphorimager
Assay Procedure (Direct Kinase Assay)
  • Reaction Setup: In a final volume of 60 µL, combine:
    • 1X Kinase Buffer
    • 10 µM ATP
    • 0.2 µCi of [γ-³³P]ATP
    • 7.5 µM substrate peptide
    • 60 ng of purified PDK1
    • This compound (varying concentrations) or DMSO vehicle control (typically 0.1-1% final concentration) [2] [3].
  • Incubation: Incubate the reaction mixture for 4 hours at room temperature.
  • Termination: Add 25 mM EDTA to stop the reaction.
  • Product Capture and Detection:
    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
    • Wash the paper three times with 0.75% phosphoric acid and once with acetone to remove unincorporated ATP.
    • Allow the paper to dry completely.
    • Quantify the bound radioactive peptide using a phosphorimager or by scintillation counting [2] [3].
Alternative: Coupled PDK1/Akt2 Assay Format

This format measures PDK1-mediated activation of its downstream target, Akt2.

  • The 60 µL reaction mixture contains:
    • 15 mM MOPS, pH 7.2
    • 1 mg/mL BSA
    • 18 mM β-glycerol phosphate
    • 0.7 mM dithiothreitol
    • 3 mM EGTA
    • 10 mM MgOAc
    • 7.5 µM ATP
    • 0.2 µCi of [γ-³³P]ATP
    • 7.5 µM biotinylated peptide substrate
    • 0.5 µL of PtdIns-3,4-P₂-containing phospholipid vesicles
    • 60 pg of PDK1
    • 172 ng of purified recombinant human AKT2
  • After a 2-hour incubation at room temperature, the biotinylated peptide is captured on streptavidin-coated SPA beads, and product formation is measured by scintillation proximity counting [2].

Experimental Workflow and Pathway Diagram

The following diagram illustrates the direct kinase assay workflow and PDK1's role in the signaling pathway inhibited by this compound.

G cluster_workflow This compound Kinase Assay Workflow cluster_pathway PDK1 in Akt Signaling Pathway A Prepare Reaction Mix (Buffer, ATP, Substrate, PDK1) B Add this compound or DMSO Control A->B C Incubate at RT for 4 Hours B->C D Stop Reaction with EDTA C->D E Capture Product on P81 Paper D->E F Wash and Dry E->F G Quantify ³³P Incorporation F->G PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane Akt Akt (Inactive) PIP3->Akt Recruits to membrane pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Survival Cell Survival Growth Proliferation pAkt->Survival BX912 This compound BX912->PDK1 Inhibits

Key Application Notes for Researchers

  • Solubility and Storage: this compound is highly soluble in DMSO (≥ 100 mg/mL). Prepare stock solutions in DMSO and store aliquots at -20°C or below for long-term stability. The powder should be stored desiccated at -20°C [1] [3].
  • Cellular Assay Considerations: In cell-based experiments, this compound inhibits the PDK1/Akt signaling pathway, suppresses anchorage-independent growth of tumor cell lines (e.g., PC-3, MDA-468), and can induce G2/M cell cycle arrest and apoptosis [1] [2]. For a 72-hour cell viability assay in MDA-468 cells, this compound is typically used in a concentration range of 0.001-1 μM [2].
  • Assay Platform Selection: The protocol above uses a radiometric format, considered a gold standard for direct kinase activity measurement [5]. Alternatively, luminescence-based assays (like ADP-Glo) can be used for higher-throughput primary screening, though they are indirect and may require validation [5].

References

Comprehensive Application Notes and Protocols for BX-912: PDK1 Inhibitor Profiling in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BX-912 and Its Therapeutic Relevance

This compound is a potent, ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) with significant implications for cancer therapeutic research. PDK1 occupies a central position in the PI3K/Akt signaling pathway, a frequently dysregulated pathway in human cancers that controls essential cellular processes including growth, survival, and metabolism. This compound demonstrates remarkable selectivity for PDK1 with a half-maximal inhibitory concentration (IC50) of 12 nM in cell-free assays, exhibiting 9-fold and 105-fold greater specificity for PDK1 compared to PKA and PKC, respectively, and 600-fold greater selectivity over GSK3β [1]. This specificity profile makes this compound an invaluable research tool for investigating PDK1 function and for developing targeted cancer therapies, particularly for tumors dependent on aberrant PI3K/Akt signaling.

The therapeutic potential of this compound is especially relevant for triple-negative breast cancer (TNBC), an aggressive cancer subtype characterized by lack of estrogen receptor, progesterone receptor, and HER2/Neu expression. TNBC represents approximately 15-20% of all breast cancers and has higher recurrence rates and shorter overall survival compared to other breast cancer subtypes due to the absence of effective targeted therapies [2]. Research demonstrates that this compound effectively suppresses anchorage-dependent growth and induces apoptosis in various tumor cell lines, with particular potency in cancer cells exhibiting elevated Akt activity [1]. The compound has shown significant activity against MDA-MB-468 triple-negative breast cancer cells with an IC50 of 1.62 μM, highlighting its potential therapeutic relevance for this difficult-to-treat cancer subtype [2].

Compound Profile and Mechanism of Action

Biochemical Characteristics

This compound (Molecular Weight: 471.35 g/mol, CAS No. 702674-56-4) is a synthetic organic compound with the chemical formula C20H23BrN8O. It is supplied as a solid with high purity (99.8%) and demonstrates solubility in DMSO (94 mg/mL, 199.42 mM) and ethanol (94 mg/mL), but is insoluble in aqueous solutions [1]. For in vitro applications, this compound is typically prepared as concentrated stock solutions in DMSO, with subsequent dilution into appropriate aqueous buffers or cell culture media. For in vivo studies, this compound can be formulated as a homogeneous suspension using carboxymethyl cellulose sodium salt (CMC-NA) at concentrations ≥5 mg/mL or as a clear solution using 30% PEG400, 0.5% Tween 80, and 5% propylene glycol [1]. Proper storage at -20°C in a desiccated environment is recommended to maintain long-term stability.

Target Selectivity and Inhibition Profile

This compound functions as a competitive inhibitor of PDK1 with respect to ATP, indicating that it binds specifically to the ATP-binding pocket of the kinase domain [1]. The aminopyrimidine backbone of this compound adopts a similar orientation in the active site of PDK1 as ATP, facilitating its high-affinity interaction. While this compound demonstrates exceptional selectivity for PDK1, it does exhibit measurable activity against other kinases at higher concentrations, which is an important consideration for experimental design and data interpretation. The following table summarizes the inhibitory profile of this compound across various kinase targets:

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 Value Assay Type Reference
PDK1 12 nM Cell-free assay [1]
PKA 110 nM Cell-free assay [1] [3]
KDR 410 nM Cell-free assay [1] [3]
CDK2/CyclinE 650 nM Cell-free assay [1] [3]
Chk1 830 nM Cell-free assay [1] [3]
GSK3β 7400 nM Cell-free assay [3]

The selectivity profile of this compound is particularly favorable, with significantly reduced potency against distantly related kinases. This selectivity is crucial for establishing that observed cellular phenotypes are specifically attributable to PDK1 inhibition rather than off-target effects. Importantly, this compound fails to block preactivated AKT2 activity (IC50 > 10 μM), confirming that it specifically targets the upstream activator PDK1 rather than directly inhibiting Akt itself [1]. This characteristic makes this compound particularly valuable for dissecting the specific contribution of PDK1 to Akt activation and downstream signaling events.

Cellular Effects and Therapeutic Implications

Impact on Tumor Cell Viability

This compound exerts profound effects on cancer cell viability through multiple mechanisms. The compound effectively blocks PDK1/Akt signaling in tumor cells, leading to suppressed anchorage-dependent growth and induction of apoptosis across a variety of tumor cell lines [1]. Cancer cell lines with elevated Akt activity demonstrate remarkable sensitivity to this compound, being >30-fold more sensitive to growth inhibition in soft agar compared to conventional tissue culture plastic [1]. This differential sensitivity suggests that the PDK1/Akt signaling pathway plays a particularly critical role in cell survival under the stressful conditions encountered by unattached cells, such as those during metastasis.

The cellular response to this compound treatment varies depending on the specific cancer cell line. In PC-3 prostate cancer cells, this compound potently inhibits growth in soft agar with an IC50 of 0.32 μM [1]. Similarly, the compound demonstrates significant activity against triple-negative breast cancer cells, with MDA-MB-468 cells showing an IC50 of 1.62 μM, while MDA-MB-231 cells are less sensitive (IC50 = 14.6 μM) [2]. This differential sensitivity between cancer cell lines reflects their varying dependence on PDK1 signaling for survival and proliferation. Additionally, this compound treatment promotes a pronounced increase in the population of MDA-468 cells with 4N DNA content, indicating cell cycle arrest at the G2/M phase transition [1]. The compound also potently inhibits the growth of HCT-116 colorectal cancer cells in soft agar, showing a 96% inhibitory effect at a dose of 1 μM [1].

Biphasic Response in Multi-Driver Cancers

Recent research utilizing a biphasic mathematical model to analyze cancer cell responses to targeted therapy has revealed that this compound induces a biphasic response pattern in triple-negative breast cancer cells [2]. This model identifies two distinct inhibitory effects: a target-specific partial inhibition at low nanomolar concentrations and an off-target toxicity at micromolar concentrations. This biphasic response pattern is characteristic of multi-driver cancer cells, which rely on multiple signaling pathways for proliferation and survival, as opposed to mono-driver cancers that depend predominantly on a single oncogenic pathway.

The biphasic nature of the response to this compound has important implications for its therapeutic application. According to the multi-driver proliferation hypothesis for triple-negative breast cancer cells, effective treatment requires simultaneous targeting of multiple drivers [2]. In this context, this compound at low concentrations specifically inhibits PDK1, contributing to partial growth inhibition, while at higher concentrations it may affect additional off-target kinases, leading to more pronounced cytotoxicity. This understanding supports the development of rational drug combinations that simultaneously target each of the essential drivers in multi-driver cancers, with this compound potentially complementing other targeted agents for enhanced therapeutic efficacy.

Table 2: Cellular Response to this compound Across Cancer Cell Lines

Cell Line Cancer Type IC50 Value Assay Type Key Findings
PC-3 Prostate cancer 0.32 μM Soft agar growth inhibition Potent inhibition of anchorage-independent growth [1]
MDA-MB-468 Triple-negative breast cancer 1.62 μM Cell viability (WST-1) High sensitivity relative to other TNBC lines [2]
MDA-MB-231 Triple-negative breast cancer 14.6 μM Cell viability (WST-1) Lower sensitivity compared to MDA-MB-468 [2]
HCT-116 Colorectal cancer 1 μM (96% inhibition) Soft agar growth inhibition Near-complete suppression of colony formation [1]
MDA-MB-453 Breast cancer 0.001-1 μM range tested Cell viability (WST-1) Concentration-dependent response [1]

Experimental Data and Concentration Guidelines

Optimal Concentration Ranges for Experimental Use

Based on comprehensive profiling across multiple assay systems and cell lines, this compound demonstrates concentration-dependent effects that vary according to the specific experimental endpoint. For direct PDK1 enzyme inhibition, low nanomolar concentrations are sufficient, while cellular assays typically require higher concentrations due to factors such as cellular uptake, efflux mechanisms, and compensatory pathways. The following concentration ranges are recommended for different experimental applications:

For direct kinase inhibition in cell-free systems, this compound exhibits an IC50 of 12 nM against PDK1 [1]. In such biochemical assays, concentrations ranging from 1-100 nM are typically effective for specific PDK1 inhibition. For cellular pathway modulation, concentrations of 0.1-1 μM are generally appropriate to observe specific suppression of PDK1-dependent signaling events, such as phosphorylation of Akt at Thr308 [1]. For cell viability and proliferation assays, effective concentrations vary significantly by cell line, ranging from 0.32 μM in sensitive lines like PC-3 prostate cancer cells to >10 μM in less sensitive lines [1] [2].

When assessing long-term effects such as colony formation in soft agar, this compound demonstrates potent activity at 1 μM, with nearly complete (96%) inhibition of HCT-116 colorectal cancer cells [1]. For cell cycle analysis, treatment of MDA-468 cells with this compound causes G2/M arrest at concentrations similar to those used in viability assays [1]. It is important to note that at higher concentrations (>10 μM), off-target effects may contribute to the observed phenotypes, as evidenced by the biphasic response model [2]. Therefore, careful concentration response experiments and appropriate controls are essential to distinguish specific PDK1 inhibition from off-target effects.

Detailed Experimental Protocols

Cell Viability Assay Using WST-1

The cell viability assay with WST-1 is a colorimetric method that measures the metabolic activity of cells, providing a reliable indicator of viable cell number. This assay is particularly suitable for high-throughput screening applications and has been successfully employed to evaluate the effects of this compound on various cancer cell lines [1]. The following protocol outlines the standardized procedure for assessing this compound effects on cell viability:

  • Cell Seeding: Seed appropriate cancer cell lines (e.g., MDA-MB-468, MDA-MB-453) at low density (1.5-3 × 10³ cells/well) in 96-well plates using 100 μL of complete growth medium per well. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO2) [1].
  • Compound Treatment: Prepare this compound stock solutions in DMSO and serially dilute in culture medium to achieve the desired concentration range (typically 0.001-1 μM). Add 10 μL of each dilution to the corresponding wells, resulting in a final DMSO concentration not exceeding 0.1%. Include vehicle control wells (0.1% DMSO) and blank wells (medium without cells) [1].
  • Incubation: Incubate treated cells for 72 hours under standard culture conditions. This duration allows for adequate expression of compound effects on cell viability and proliferation [1].
  • Viability Measurement: Add 10 μL of WST-1 reagent directly to each well and incubate for 1-4 hours at 37°C. The incubation time may require optimization based on cell type and metabolic activity. Measure absorbance at 450 nm using a plate reader, with a reference wavelength of 630 nm to correct for background interference [1] [4].
  • Data Analysis: Subtract background absorbance (from blank wells) from all sample measurements. Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves and calculate IC50 values using appropriate nonlinear regression analysis [1] [4].

The WST-1 assay offers several advantages over traditional MTT assays, including simplified procedures without the need for solubilization steps and reduced toxicity toward cells [4]. However, researchers should be aware that certain chemical compounds may interfere with tetrazolium reduction, potentially leading to false positive or negative results. Appropriate controls should be included to identify such interference [4].

PDK1 Kinase Activity Assay

The kinase activity assay enables direct assessment of this compound inhibition on PDK1 enzymatic function. This protocol describes both direct and coupled assay formats for comprehensive evaluation of PDK1 inhibition:

  • Direct Kinase Assay: Prepare assay mixture (60 μL final volume) containing 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 0.1% β-mercaptoethanol, 1 mg/mL bovine serum albumin, 10 mM MgOAc, 10 μM ATP, 0.2 μCi of [γ-³³P]ATP, 7.5 μM substrate peptide (H2N-ARRRGVTTKTFCGT), and 60 ng of purified recombinant human PDK1. Include this compound at varying concentrations to establish inhibition curves. After 4 hours incubation at room temperature, terminate reactions by adding 25 mM EDTA. Spot portions of the reaction mixture on P81 phosphocellulose paper, wash three times with 0.75% phosphoric acid and once with acetone. Dry filters and quantify bound labeled peptide using a phosphorimager [1].
  • Coupled Assay Format: Prepare assay mixture (60 μL final volume) containing 15 mM MOPS (pH 7.2), 1 mg/mL bovine serum albumin, 18 mM β-glycerol phosphate, 0.7 mM dithiothreitol, 3 mM EGTA, 10 mM MgOAc, 7.5 μM ATP, 0.2 μCi of [γ-³³P]ATP, 7.5 μM biotinylated peptide substrate (biotin-ARRRDGGGAQPFRPRAATF), 0.5 μL of PtdIns-3,4-P2-containing phospholipid vesicles, 60 pg of purified recombinant human PDK1, and 172 ng of purified recombinant human AKT2. Include this compound at varying concentrations. After 2 hours incubation at room temperature, capture biotin-labeled peptide from 10 μL of assay mixture on streptavidin-coated SPA beads. Measure product formation by scintillation proximity counting [1].

The direct assay measures PDK1 activity toward a specific peptide substrate, while the coupled assay evaluates PDK1-mediated activation of AKT2 in the presence of phospholipids, more closely mimicking the physiological activation process. The coupled assay format is particularly valuable as it can sensitively detect inhibitors of AKT2 activation as well as direct inhibitors of PDK1 [1].

Signaling Pathway and Experimental Workflow Diagrams

PDK1/Akt Signaling Pathway and this compound Inhibition Mechanism

Diagram 1: this compound Inhibition of PDK1/Akt Signaling Pathway

G Figure 1. This compound Inhibition of PDK1/Akt Signaling Pathway GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 Activation PIP3->PDK1 Akt Akt Activation PDK1->Akt Thr308 Phosphorylation BX912 This compound Inhibition BX912->PDK1 mTOR mTOR Signaling Akt->mTOR GSK3b GSK3β Regulation Akt->GSK3b Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis Inhibition GSK3b->Apoptosis

The PDK1/Akt signaling pathway illustrates the central role of PDK1 in transmitting signals from growth factor receptors to downstream effectors regulating cell survival and proliferation. This compound specifically targets PDK1, preventing its ability to phosphorylate and activate Akt at Thr308, thereby disrupting the entire signaling cascade [1]. This inhibition is particularly effective in cancer cells with elevated Akt activity, as they demonstrate heightened dependence on this pathway for survival.

Experimental Workflow for this compound Cell Viability Assessment

Diagram 2: this compound Cell Viability Assessment Workflow

G Figure 2. Experimental Workflow for this compound Cell Viability Assessment Start Experimental Design CellPrep Cell Preparation & Plating (96-well) Start->CellPrep Incubation1 Overnight Incubation CellPrep->Incubation1 DrugTreatment This compound Treatment (0.001-1 μM) Incubation1->DrugTreatment Incubation2 72-hour Incubation DrugTreatment->Incubation2 ViabilityAssay WST-1 Addition Incubation2->ViabilityAssay Incubation3 1-4 hour Incubation ViabilityAssay->Incubation3 Measurement Absorbance Measurement Incubation3->Measurement Analysis Data Analysis & IC50 Calculation Measurement->Analysis

The experimental workflow outlines the standardized procedure for evaluating the effects of this compound on cancer cell viability. This systematic approach ensures consistent and reproducible results across experiments. The 72-hour incubation period following this compound treatment allows adequate time for the compound to exert its effects on PDK1 inhibition and subsequent impact on cell viability through modulation of survival pathways [1] [4].

Technical Considerations and Troubleshooting

Optimization and Validation Strategies

Successful implementation of this compound experiments requires careful optimization and validation to ensure that observed effects are specifically attributable to PDK1 inhibition. The following technical considerations are essential for robust experimental design:

  • Cell Line Selection: Choose cell lines based on their documented sensitivity to PDK1 inhibition and relevance to research questions. MDA-MB-468 triple-negative breast cancer cells demonstrate particular sensitivity to this compound (IC50 = 1.62 μM), while MDA-MB-231 cells from the same cancer subtype are less sensitive (IC50 = 14.6 μM) [2]. This differential sensitivity may reflect variations in pathway dependency across cell lines.
  • Solvent Controls: Maintain consistent DMSO concentrations across all treatment conditions, including vehicle controls. Final DMSO concentrations should not exceed 0.1% to minimize solvent toxicity [1]. Include solvent-only controls in every experiment to account for any effects of DMSO on cell viability.
  • Time Course Considerations: The 72-hour incubation period standard for viability assays may need adjustment based on cell doubling times. For slower-growing cells, extended incubation may be necessary to adequately capture anti-proliferative effects [1] [4].
  • Metabolic Assay Interference: Certain compounds can directly interfere with tetrazolium reduction assays like WST-1 [4]. Include appropriate controls without cells to detect any direct chemical reduction of the tetrazolium salt by this compound or other test compounds.
Troubleshooting Common Issues

Several common challenges may arise when working with this compound, and researchers should be prepared to address these issues:

  • Insufficient Effect: If this compound fails to demonstrate expected activity, verify compound integrity through mass spectrometry or HPLC analysis. Check preparation and storage conditions, as improper handling can compromise stability. Ensure that stock solutions are prepared fresh or properly stored at -20°C in desiccated conditions [1].
  • High Background in Kinase Assays: Excessive background signal in kinase assays can result from inadequate washing or non-specific binding. Optimize washing stringency and include appropriate blank controls. For the coupled assay format, ensure that PDK1 is added at suboptimal levels to maintain sensitivity for detecting inhibitors [1].
  • Variable Response Between Replicates: Inconsistent results across replicates may stem from uneven cell seeding or incomplete mixing of compounds. Standardize cell counting methods and ensure thorough mixing after compound addition. Confirm that cells are in logarithmic growth phase at the time of treatment.
  • Non-linear Dose Response: The biphasic response pattern observed with this compound in some cell lines [2] may complicate IC50 determination. Consider using the biphasic mathematical model for analysis when conventional sigmoidal curves provide poor fit to the data.

Conclusion and Research Applications

This compound represents a valuable research tool for investigating PDK1 function in cancer biology and for validating PDK1 as a therapeutic target. Its well-characterized selectivity profile and established cellular effects make it particularly useful for studying the PI3K/Akt signaling pathway in various cancer contexts. The compound has demonstrated significant activity against triple-negative breast cancer cells, suggesting potential therapeutic relevance for this aggressive cancer subtype [2]. Furthermore, the biphasic response pattern observed with this compound treatment supports the multi-driver hypothesis of cancer proliferation and highlights the importance of combination therapies for effective treatment of complex cancers [2].

Future research directions with this compound include its evaluation in rational drug combinations targeting complementary pathways in multi-driver cancers, investigation of its effects on cancer stem cell populations, and exploration of its potential in differentiation therapy approaches. The detailed protocols and concentration guidelines provided in this document will assist researchers in designing robust experiments to further elucidate the therapeutic potential of PDK1 inhibition in cancer and possibly other diseases characterized by aberrant PI3K/Akt signaling.

References

Comprehensive Application Notes: BX-912 In Vitro Apoptosis Assay Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BX-912 and PDK1/Akt Signaling Pathway

This compound is a direct, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDPK1/PDK1) with an IC₅₀ of 26 nM in cell-free assays. This small molecule inhibitor has emerged as a valuable research tool for investigating the PDK1/Akt signaling axis, which plays a critical role in regulating cell survival, proliferation, and apoptosis in various cancer types. This compound specifically binds to the ATP-binding pocket of PDK1, blocking its ability to phosphorylate and activate downstream substrates including Akt, which is a central regulator of oncogenic signaling pathways. The compound has demonstrated potent anti-tumor effects across diverse cancer models, including mantle cell lymphoma, breast cancer, and prostate cancer, making it an important compound for studying cancer biology and therapeutic development [1] [2].

The molecular weight of this compound is 471.35 g/mol with the chemical formula C₂₀H₂₃BrN₈O, and it is typically supplied as a white to off-white solid. For in vitro applications, this compound is soluble in DMSO at concentrations ≥100 mg/mL (212.16 mM), though the hygroscopic nature of DMSO can impact solubility and requires use of freshly opened solvent for optimal results. The compound has demonstrated excellent selectivity for PDK1, showing 9-fold greater specificity for PDK1 compared to PKA and 105-fold greater specificity compared to PKC in cell-free assays, with approximately 600-fold selectivity over GSK3β [1] [3].

Quantitative Profiling of this compound

Key Pharmacological Parameters of this compound

Table 1: Biochemical and cellular activity profile of this compound

Parameter Value Experimental Context Reference
PDK1 IC₅₀ 26 nM Cell-free assay [1]
PDK1 IC₅₀ 12 nM Cell-free assay [3]
PKA IC₅₀ 110 nM Cell-free assay [3]
KDR IC₅₀ 410 nM Cell-free assay [3]
CDK2/CyclinE IC₅₀ 650 nM Cell-free assay [3]
Chk1 IC₅₀ 830 nM Cell-free assay [3]
Anti-proliferative IC₅₀ (MCL) 0.25-0.75 μM Mantle cell lymphoma lines [4]
Anti-proliferative IC₅₀ (PC-3) 0.32 μM Prostate cancer soft agar assay [3]
Osteoblast Differentiation 0.3 μM Mouse BMSC differentiation assay [5]

Table 2: Solubility and formulation properties of this compound

Parameter Value Conditions Reference
DMSO Solubility 94-100 mg/mL (199-212 mM) Room temperature [1] [3]
Ethanol Solubility 94 mg/mL Room temperature [3]
Water Solubility Insoluble Room temperature [3]
Stability (powder) 3 years at -20°C Desiccated [1]
Stability (solution) 2 years at -80°C In DMSO, avoid freeze-thaw [1]

Experimental Protocols for Apoptosis and Cellular Assays

Cell Viability and Proliferation Assay (WST-1 Method)

The WST-1 assay provides a reliable method for quantifying this compound-induced cytotoxicity and anti-proliferative effects across various cancer cell lines.

  • Cell Lines: MDA-468, MDA-453 (breast cancer), Granta 519, Jeko-1, Rec-1 (mantle cell lymphoma), PC-3 (prostate cancer)

  • Reagents: this compound stock solution (10 mM in DMSO), cell culture medium appropriate for cell line, WST-1 reagent, 96-well tissue culture plates

  • Procedure:

    • Seed cells at low density (1.5-3 × 10³ cells/well in 100 μL medium) in 96-well plates and incubate overnight for attachment [3]
    • Prepare this compound working concentrations (0.001-1 μM) in culture medium containing 0.1% DMSO
    • Add 10 μL of each this compound concentration to appropriate wells (final DMSO concentration 0.1%)
    • Incubate treated cells for 72 hours at 37°C in a 5% CO₂ incubator
    • Add 10 μL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C
    • Measure absorbance at 450 nm using a plate reader, subtracting background from no-cell controls
    • Calculate percentage viability relative to DMSO-treated control cells
  • Key Considerations: Include DMSO vehicle controls (0.1% final concentration) and medium-only background controls. The optimal cell density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period. The anti-proliferative effect of this compound is typically observed in the nanomolar to low micromolar range, with certain cancer types showing particular sensitivity [3] [4].

Apoptosis Detection by Annexin V/7-AAD Staining

Annexin V/7-AAD staining allows quantitative assessment of early and late apoptosis induced by this compound treatment.

  • Cell Lines: Mantle cell lymphoma lines (Z138, Jeko-1), breast cancer lines (MDA-468)

  • Reagents: this compound stock solution, Annexin V-PE binding buffer, Annexin V-PE conjugate, 7-AAD viability dye, flow cytometry tubes

  • Procedure:

    • Treat cells with this compound at IC₅₀ concentrations (typically 0.25-0.75 μM for MCL cells) for 24-48 hours
    • Harvest cells by gentle trypsinization or scraping, followed by washing with cold PBS
    • Resuspend approximately 1×10⁵ cells in 100 μL of 1× Annexin V binding buffer
    • Add 5 μL of Annexin V-PE and 5 μL of 7-AAD solution to cell suspension
    • Incubate for 15 minutes at room temperature in the dark
    • Add 400 μL of additional binding buffer and analyze by flow cytometry within 1 hour
    • Analyze samples using flow cytometry with appropriate fluorescence channels (FL2 for Annexin V-PE, FL3 for 7-AAD)
  • Data Interpretation: Early apoptotic cells are Annexin V-PE positive/7-AAD negative; late apoptotic/necrotic cells are positive for both markers; viable cells are negative for both markers. This compound has demonstrated significant apoptosis induction in multiple MCL cell lines, with enhanced effects when combined with BH3 mimetics like ABT-263 [4].

Cell Cycle Analysis by Flow Cytometry

This compound treatment induces G2/M cell cycle arrest in sensitive cell lines, which can be quantified through DNA content analysis.

  • Cell Lines: MDA-468 breast cancer cells, various MCL lines

  • Reagents: this compound stock solution, 70% ethanol (in PBS), propidium iodide (PI) staining solution (50 μg/mL PI, 100 μg/mL RNase A in PBS)

  • Procedure:

    • Treat cells with this compound (0.1-1 μM) for 24-48 hours
    • Harvest cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours
    • Wash fixed cells with PBS to remove ethanol, then resuspend in PI staining solution
    • Incubate for 30 minutes at 37°C in the dark
    • Analyze DNA content by flow cytometry using FL2 or FL3 channel
    • Determine cell cycle distribution using appropriate software (e.g., ModFit)
  • Expected Results: this compound treatment produces a pronounced increase in the population of cells with 4N DNA content, indicative of G2/M phase arrest. In MDA-468 cells, this effect is observed at concentrations as low as 0.1 μM [1] [3].

Protein Expression Analysis by Western Blotting

Western blot analysis enables verification of PDK1 pathway inhibition and assessment of downstream signaling effects.

  • Target Proteins: Phospho-PDK1 (Ser241), total PDK1, phospho-Akt (Thr308), total Akt, phospho-RSK, total RSK, cleaved caspase-3, PARP cleavage

  • Procedure:

    • Treat cells with this compound (0.1-1 μM) for 1-24 hours
    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
    • Quantify protein concentration, separate 20-30 μg by SDS-PAGE, and transfer to PVDF membranes
    • Block membranes with 5% BSA or non-fat milk for 1 hour
    • Incubate with primary antibodies overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Detect using enhanced chemiluminescence substrate
    • Analyze band intensity by densitometry
  • Key Observations: this compound treatment typically results in decreased phosphorylation of PDK1 substrates including Akt (Thr308) and RSK, with consequent caspase-3 activation and PARP cleavage in apoptosis-sensitive cells. In MCL cells, this compound primarily affects the PDPK1/RSK2 signaling axis rather than Akt, suggesting cell-type specific mechanisms [4] [5].

Signaling Pathways and Molecular Mechanisms

The PDK1/Akt signaling pathway represents a central node in oncogenic signaling that is targeted by this compound. PDK1 functions as a master regulator of multiple AGC family kinases, with Akt being its most clinically relevant substrate. In the canonical pathway, growth factor signaling activates phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PDK1 is recruited to PIP3-rich membranes where it phosphorylates Akt at Thr308, resulting in full Akt activation. This compound inhibits this process by competing with ATP for binding to PDK1's catalytic domain, thereby blocking Akt phosphorylation and activation [1] [2].

The following diagram illustrates the core PDK1 signaling pathway targeted by this compound and its cellular consequences:

G GrowthFactors Growth Factor Stimulation PI3K PI3K Activation GrowthFactors->PI3K PIP3 PIP3 Production PI3K->PIP3 PDK1_recruitment PDK1 Membrane Recruitment PIP3->PDK1_recruitment PDK1_activation PDK1 Activation PDK1_recruitment->PDK1_activation Akt_phosphorylation Akt Phosphorylation (Thr308) PDK1_activation->Akt_phosphorylation CellSurvival Cell Survival & Proliferation Akt_phosphorylation->CellSurvival ApoptosisSuppression Apoptosis Suppression Akt_phosphorylation->ApoptosisSuppression G2Arrest G2/M Cell Cycle Arrest ApoptosisInduction Apoptosis Induction BX912 This compound Inhibition BX912->PDK1_activation Inhibits

Beyond Akt inhibition, this compound affects multiple downstream signaling nodes:

  • RSK Inactivation: In mantle cell lymphoma, this compound-mediated PDK1 inhibition leads to RSK2 dephosphorylation, which appears to be more critical than Akt inhibition for anti-proliferative effects in this malignancy [4]
  • mTOR Pathway Modulation: this compound treatment causes dephosphorylation of Rictor, Raptor, and eIF4E, indicating disruption of both mTORC1 and mTORC2 signaling complexes [4]
  • Cell Cycle Regulation: The G2/M arrest induced by this compound suggests involvement of CDK1/cyclin B regulation, though the precise mechanisms remain under investigation [1]

The following workflow diagram outlines the experimental approach for evaluating this compound effects in cancer cell models:

G CellCulture Cell Culture & Plating BX912Treatment This compound Treatment (0.001-1 μM, 24-72h) CellCulture->BX912Treatment ViabilityAssay Cell Viability Assessment BX912Treatment->ViabilityAssay WST-1/MTT ApoptosisAssay Apoptosis Detection BX912Treatment->ApoptosisAssay Annexin V/7-AAD CellCycleAnalysis Cell Cycle Analysis BX912Treatment->CellCycleAnalysis Propidium Iodide WesternBlot Pathway Analysis (Western Blot) BX912Treatment->WesternBlot p-PDK1/p-Akt/cleaved Caspase-3 DataIntegration Data Integration & Interpretation ViabilityAssay->DataIntegration ApoptosisAssay->DataIntegration CellCycleAnalysis->DataIntegration WesternBlot->DataIntegration

Research Applications and Therapeutic Potential

This compound has demonstrated promising anti-cancer efficacy across diverse hematological and solid tumor models, with particular significance in malignancies dependent on PDK1 signaling:

  • Mantle Cell Lymphoma: this compound exhibits potent activity against MCL cell lines with IC₅₀ values ranging from 0.25-0.75 μM. The drug induces both apoptosis and G2/M cell cycle arrest, with concomitant downregulation of PDPK1 protein expression and dephosphorylation of Rictor, Raptor, RSK, and eIF4E. Importantly, healthy donor lymphocytes show significantly less sensitivity to this compound, suggesting a favorable therapeutic window [4]

  • Combination Therapies: this compound demonstrates additive or synergistic effects when combined with various anticancer agents. Particularly notable is the enhancement of apoptosis when this compound is combined with the BH3 mimetic ABT-263. Combination with the PI3K inhibitor CAL-101 also shows strong synergy (combination index 0.7-0.91) in MCL models [4]

  • Solid Tumors: In breast cancer models (MDA-468, MDA-453) and prostate cancer models (PC-3), this compound effectively blocks PDK1/Akt signaling and inhibits anchorage-independent growth in soft agar. Cancer cells with elevated Akt activity show >30-fold increased sensitivity to this compound in soft agar compared to traditional tissue culture plastic, highlighting the importance of the PDK1/Akt pathway for survival under cellular stress conditions [3]

  • Bone Metabolism Research: Beyond oncology, this compound has been utilized to study PDK1's role in osteoblast differentiation. Treatment with 0.3 μM this compound significantly inhibits differentiation and maturation of mouse bone marrow mesenchymal stem cells into osteoblasts, as evidenced by reduced alkaline phosphatase activity and mineralization [5]

Troubleshooting and Technical Considerations

  • Solubility Issues: If this compound precipitates in aqueous culture media, prepare fresh stock solutions in DMSO and ensure final DMSO concentration does not exceed 0.1%. For higher concentration treatments, consider using the homogeneous suspension method with 5 mg/mL in CMC-Na solution [3]

  • Variable Cellular Responses: Different cell lines exhibit varying sensitivity to this compound. Perform dose-response experiments (0.001-10 μM range) for each new cell line to establish appropriate working concentrations. Cells with PTEN mutations or constitutive PI3K/Akt activation typically show greater sensitivity [1] [3]

  • Incomplete Pathway Inhibition: If expected decreases in phospho-Akt are not observed, verify antibody specificity and consider shorter treatment times (1-6 hours) for phosphorylation studies. Include positive controls such as serum starvation followed by growth factor stimulation to establish assay sensitivity [4]

  • Apoptosis Assay Optimization: For Annexin V staining, process cells immediately after treatment and analyze within 1 hour of staining to preserve membrane integrity. Include untreated and STS-treated controls for baseline and maximum apoptosis values [4] [6]

Conclusion

This compound represents a valuable research tool for investigating PDK1-dependent signaling pathways and their roles in oncogenesis. The detailed protocols outlined in this document provide a framework for evaluating the compound's effects on cell viability, apoptosis, cell cycle progression, and pathway modulation. The consistent anti-proliferative and pro-apoptotic effects observed across diverse cancer models highlight the therapeutic potential of PDK1 inhibition, particularly in malignancies like mantle cell lymphoma where this pathway plays a central role. Furthermore, the synergistic interactions observed between this compound and targeted agents such as BH3 mimetics and PI3K inhibitors suggest promising opportunities for combination therapies in oncology research [7] [4].

References

BX-912 stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

BX-912: Basic Chemical & Solubility Profile

Before preparing your stock solution, understanding the fundamental properties of this compound is crucial. The table below summarizes key information gathered from supplier data sheets.

Property Specification
CAS Number 702674-56-4 [1] [2] [3]
Molecular Formula C₂₀H₂₃BrN₈O [2] [3] [4]
Molecular Weight 471.35 g/mol [2] [3] [4]
Purity ≥95% - 99.8% (HPLC) [1] [2]
Physical Form White to off-white powder [1] [5] [3]

Solubility Data is critical for solution preparation. The following table consolidates solubility information from multiple suppliers.

Solvent Solubility Notes
DMSO ≥ 94 mg/mL (199.42 mM) [2] [3] Recommended solvent for stock solutions. Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO for best results [2] [3].
Ethanol 94 mg/mL [2] -
Water Insoluble [2] [5] Not suitable for direct dissolution.

Stock Solution Preparation & Storage

For most in vitro applications, dissolving this compound in DMSO to create a concentrated stock solution is the standard and recommended method.

Recommended Protocol: 10 mM Stock Solution in DMSO
  • Calculations: To prepare 1 mL of a 10 mM stock solution:

    • Amount of compound = (Target concentration) × (Volume) × (Molecular Weight)
    • = (0.010 mol/L) × (0.001 L) × (471.35 g/mol)
    • = 4.71 mg
  • Weighing: Accurately weigh out 4.71 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the powder into a clean 1 mL vial.
    • Add 1 mL of anhydrous DMSO to the vial.
    • Vortex or sonicate the mixture briefly until the powder is completely dissolved, resulting in a clear solution.
Storage Conditions

Proper storage is essential to maintain the stability and activity of your stock solution.

Form Recommended Storage Shelf Life
Powder -20°C, desiccated [1] [5] [4] Up to 24 months [4]
DMSO Stock Solution -80°C [3] [4] 6 months - 2 years [3] [4]
DMSO Stock Solution -20°C [3] [6] 1 month [3] [6]

> Important Handling Notes: > * Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use vials before freezing [4]. > * Thawing: Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour to ensure all contents are fully thawed [4].

In Vitro & In Vivo Application Protocols

Cell-Based Assay Protocol (In Vitro)

The following methodology for testing this compound on cancer cell lines has been adapted from published research [2].

  • Cell Lines: MDA-468, MDA-453, PC-3, HCT-116 [2].
  • Preparation:
    • Seed cells at a low density (1.5-3 × 10³ cells/well) in a 96-well plate.
    • Incubate the cells overnight to allow for attachment.
  • Dosing:
    • Prepare treatment solutions by diluting the DMSO stock solution into growth medium. The final concentration of DMSO in the well should not exceed 0.1% to avoid cytotoxicity [2].
    • Add the treatment solution to the cells (e.g., 10 μL per 100 μL of medium).
  • Incubation: Treat cells for 72 hours.
  • Viability Measurement: Use a metabolic dye like WST-1. Add the dye to the wells and measure the signal at 450 nm using a plate reader. A reduced signal indicates inhibition of cell growth [2].
In Vivo Formulation Preparation

For animal studies, a clear solution for administration can be prepared using the following formulation, validated by a supplier [2].

  • Final Formulation: 30% PEG400, 0.5% Tween 80, 5% propylene glycol [2].
  • Preparation Steps (for a 1 mL working solution at 30 mg/mL):
    • Add 300 μL of 100 mg/mL clarified PEG400 stock solution to 5 μL of Tween 80. Mix evenly until clear.
    • Add 50 μL of propylene glycol to the above mixture. Mix until clear.
    • Add 645 μL of sterile ddH₂O to adjust the volume to 1 mL.
  • Note: The mixed solution should be used immediately for optimal results [2].

Mechanism of Action & Experimental Workflow

This compound is a potent, ATP-competitive small-molecule inhibitor that specifically targets 3-Phosphoinositide-dependent protein kinase-1 (PDK1) [1] [2] [3]. It inhibits PDK1 with an IC₅₀ of 12-26 nM and shows significant selectivity over other kinases like PKA and PKC [2] [3]. By blocking the PDK1/Akt signaling pathway, which is crucial for cancer cell growth and survival, this compound induces cell cycle arrest (G2/M phase) and apoptosis, particularly in tumor cells with elevated Akt activity [2] [3] [7].

The diagram below illustrates the experimental workflow from stock solution preparation to assessing the drug's effects in cellular models.

G Start Start: this compound Powder Prep Prepare 10 mM Stock Solution in DMSO Start->Prep Storage Aliquot & Store at -80°C Prep->Storage Dilution Dilute in Cell Culture Medium (Final DMSO < 0.1%) Storage->Dilution Treatment Treat Cancer Cell Lines (e.g., PC-3, MDA-468) Dilution->Treatment Assay1 Kinase Assay (Measure PDK1 Inhibition) Treatment->Assay1 Assay2 Cell Viability Assay (WST-1) (Measure Growth Inhibition) Treatment->Assay2 Assay3 Cell Cycle Analysis (Detect G2/M Arrest) Treatment->Assay3 Analysis Data Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis

Critical Safety & Handling Information

This compound is for research use only and is not intended for human consumption.

  • Hazard Statements: Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410) [8].
  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat. Use in a well-ventilated area and avoid inhaling dust or aerosols [8].
  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations [8].

Conclusion

Successful experimentation with this compound hinges on the precise preparation of stable DMSO stock solutions and adherence to proper storage protocols. Its well-characterized role as a potent and selective PDK1 inhibitor makes it a valuable tool for probing the PI3K/PDK1/Akt signaling pathway in cancer research. By following the detailed notes and protocols above, researchers can ensure reliable and reproducible results.

References

BX-912 Effects on Phospho-Akt in Different Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model BX-912 Concentration Treatment Time Effect on p-Akt Key Downstream Effects Citation
Human Platelets Not specified (IC₅₀ for PDK1 is 12-26 nM) 5 minutes (pre-incubation) Inhibits PAR4-induced phosphorylation of Akt at Thr308; does not affect phosphorylation at Ser473. Inhibits phosphorylation of Akt substrates GSK3β and PRAS40; reduces platelet aggregation, ATP secretion, and clot retraction. [1]
Mantle Cell Lymphoma (MCL) Cell Lines 0.5 - 1.0 μM 1 to 2 hours No significant inactivation of AKT was observed. Growth inhibition mediated by apoptosis and G2/M cell cycle arrest; inactivation of downstream effector RSK2. [2]
Various B-cell Lymphoma Cell Lines 1.0 μM 1 to 2 hours Inconsistent or absent reduction in p-Akt. Antiproliferative effects via cell cycle arrest and apoptosis; major downstream targets are RSK2, AKT, and S6K. [3]

The differential effects of this compound on p-Akt across various models can be understood through its mechanism of action within the PDK1 signaling pathway.

GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane Akt Akt (Inactive) PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates Thr308 pAktT308 p-Akt (Thr308) (Partially Active) PDK1->pAktT308 Inhibited by this compound RSK2 RSK2 PDK1->RSK2 Phosphorylates/Activates OtherSubstrates Other PDK1 Substrates (e.g., S6K, SGK, PKC) PDK1->OtherSubstrates Phosphorylates/Activates Akt->pAktT308 pAktS473 p-Akt (Ser473) (Fully Active) pAktT308->pAktS473 mTORC2 phosphorylates Ser473 CellSurvival Cell Survival Proliferation pAktS473->CellSurvival Apoptosis Apoptosis Cell Cycle Arrest pAktS473->Apoptosis Context-Dependent CellSurvival->Apoptosis Context-Dependent BX912 This compound BX912->PDK1 Inhibits RSK2->CellSurvival Inhibited by this compound OtherSubstrates->CellSurvival Inhibited by this compound

This diagram illustrates that this compound directly inhibits PDK1, preventing the phosphorylation of Akt at Thr308. However, Akt can still be phosphorylated at Ser473 by other kinases (like mTORC2), which may be sufficient for its activity in some cell types, explaining the variable effects on total p-Akt levels. In certain cancers, PDK1 drives proliferation through alternative pathways like RSK2, making those cells sensitive to this compound even without a change in p-Akt.

Detailed Experimental Protocols

The following are generalized protocols based on the methods used in the cited research.

Protocol 1: Treatment of Platelets for p-Akt Inhibition [1]

This protocol is for measuring rapid signaling events in suspension cells.

  • Platelet Preparation: Isolate washed human platelets from fresh blood and adjust count to 2 × 10⁸ cells/mL in a suitable buffer.
  • Pre-incubation: Pre-incubate the platelet suspension with this compound (dissolved in DMSO) or a DMSO vehicle control for 5 minutes at 37°C with stirring.
  • Stimulation & Lysis: Activate platelets with an agonist like PAR4-activating peptide (AYPGKF, 200 µM) for 2 minutes. Stop the reaction immediately by adding lysis buffer.
  • Analysis: Determine the levels of p-Akt (Thr308) and total Akt by Western blotting.
Protocol 2: Treatment of Adherent or Suspension Cell Lines [2] [3]

This protocol is standard for assessing longer-term molecular and phenotypic effects in cultured cells.

  • Cell Seeding: Seed B-cell lymphoma (e.g., MCL) or other cancer cell lines in culture plates at a density of 2.0 × 10⁵ cells/mL.
  • Treatment: Treat cells with this compound (typical concentrations from 0.5 to 1.0 µM, dissolved in DMSO) for 1 to 2 hours (for initial phosphorylation studies) or up to 72 hours (for proliferation and apoptosis assays).
  • Cell Harvesting & Lysis: Collect cells by centrifugation. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Downstream Analysis:
    • Molecular Analysis: Perform Western blotting to analyze phosphorylation levels of PDK1 (Ser241), Akt (Thr308), RSK2 (Ser227), and other targets.
    • Phenotypic Analysis: Use assays like MTT or Cell Counting Kit-8 for proliferation, and Annexin V/PI staining for apoptosis after 24-72 hours of treatment.

Critical Considerations for Experimental Design

  • Cell Type Specificity: The signaling outcome of this compound treatment is highly context-dependent. Always run a pilot experiment in your specific model system to establish the optimal time and concentration.
  • Upstream Signal Strength: Evidence suggests that the strength of the upstream signal can influence whether this compound effectively blocks Akt phosphorylation [1].
  • Combination Treatments: this compound has shown additive growth-inhibitory effects when combined with other anticancer agents, such as the BH3 mimetic ABT-263 (Navitoclax) [2]. This can be a valuable strategy to enhance efficacy.
  • Solubility and Handling: this compound is soluble in DMSO. Prepare stock solutions at high concentrations (e.g., 10-100 mM) and store at -20°C. For cell-based assays, ensure the final DMSO concentration is low (e.g., 0.1%) to avoid solvent toxicity [4] [5].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further clarification on specific experimental details, feel free to ask.

References

BX-912 soft agar growth inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: BX-912

This compound is a potent, specific, and ATP-competitive inhibitor of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) [1] [2]. It targets the PDK1/Akt signaling pathway, which is crucial for cancer cell survival, growth, and proliferation, especially under non-adherent conditions such as those in soft agar assays [3] [2]. This makes it a valuable tool for studying anchorage-independent growth, a hallmark of malignancy.

The diagram below illustrates how this compound targets the PDK1/Akt signaling pathway to inhibit cancer growth.

This compound Inhibits PDK1/Akt Signaling Pathway Growth Factor Growth Factor PI3K PI3K Growth Factor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PDK1 PDK1 PIP3->PDK1 Recruits to Cell Membrane Akt (at T308) Akt (at T308) PDK1->Akt (at T308) Phosphorylates & Activates Cell Survival Cell Survival Akt (at T308)->Cell Survival Promotes Proliferation Proliferation Akt (at T308)->Proliferation Promotes Anchorage-Independent\nGrowth Anchorage-Independent Growth Akt (at T308)->Anchorage-Independent\nGrowth Promotes This compound This compound This compound->PDK1 Inhibits IC50: 12-26 nM

Quantitative Activity Data of this compound

The tables below summarize the key biochemical and cellular activity data for this compound.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 Value Selectivity Note
PDK1 12 - 26 nM [3] [1] [2] Primary target; >10 to 105-fold selectivity over other kinases [3] [1] [2].
PKA 110 nM [2] Used as a reference for selectivity.
KDR (VEGFR2) 410 nM [2] -
Chk1 830 nM [2] -
c-Kit 850 nM [3] [2] -
Akt2 >10 µM [3] Demonstrates specificity for PDK1 over its downstream substrate.

Table 2: Soft Agar Growth Inhibition by this compound

Cell Line Cancer Type Assay Readout IC50 / Inhibition
HCT-116 Colon Colony Formation IC50: ~0.32 µM [3]; 96% inhibition at 1 µM [3] [2]
PC-3 Prostate Colony Formation IC50: 0.32 µM [3] [2]
MDA-468 Breast (with high Akt activity) Colony Formation >30-fold more sensitive in soft agar vs. plastic [3] [2]

Detailed Protocol: Soft Agar Growth Inhibition Assay

This protocol outlines the steps for assessing the effect of this compound on anchorage-independent growth of cancer cells in soft agar, based on methods from the search results [3] [2].

Soft Agar Assay Workflow with this compound Prepare Base Agar Layer Prepare Base Agar Layer Prepare Cell Layer\nwith this compound Dosing Prepare Cell Layer with this compound Dosing Prepare Base Agar Layer->Prepare Cell Layer\nwith this compound Dosing Add Top Feed Layer Add Top Feed Layer Prepare Cell Layer\nwith this compound Dosing->Add Top Feed Layer Serially Dilute this compound\n(in DMSO) Serially Dilute this compound (in DMSO) Prepare Cell Layer\nwith this compound Dosing->Serially Dilute this compound\n(in DMSO) Input Incubate for 10-21 Days Incubate for 10-21 Days Add Top Feed Layer->Incubate for 10-21 Days Score Colonies\nand Analyze Score Colonies and Analyze Incubate for 10-21 Days->Score Colonies\nand Analyze Mix with Cells\nin Agar Medium Mix with Cells in Agar Medium Serially Dilute this compound\n(in DMSO)->Mix with Cells\nin Agar Medium Add to Plate onto\nBase Layer Plate onto Base Layer Mix with Cells\nin Agar Medium->Plate onto\nBase Layer WST-1 Assay WST-1 Assay WST-1 Assay->Score Colonies\nand Analyze Optional Metabolic Endpoint

Materials and Reagents
  • Cell Lines: HCT-116, PC-3, MDA-M468, or other relevant cancer cell lines [3] [2].
  • Test Compound: this compound (commercially available, e.g., TargetMol, BioCrick) [3] [1]. Prepare a 10 mM stock solution in DMSO and store at -20°C or -80°C.
  • Culture Media: Appropriate complete medium (e.g., RPMI-1640, DMEM) with 10% FBS.
  • Agar: Select agar suitable for cell culture.
  • Other Equipment: 6-well or 96-well cell culture plates, water bath, cell culture incubator.
Step-by-Step Procedure
  • Prepare the Base Agar Layer:

    • Mix agar with 2x concentrated culture medium at a ratio of 1:1. Ensure the final agar concentration is 0.5% - 0.6%.
    • Quickly add 1-1.5 mL of this mixture to each well of a 6-well plate (or a proportional volume for other plate sizes) to form a solid base layer.
    • Allow the base layer to solidify completely at room temperature under a sterile hood.
  • Prepare the Cell Layer with this compound Dosing:

    • Create a 2x working solution of this compound by serially diluting the 10 mM stock in culture medium. Ensure the final DMSO concentration is ≤0.1% in all treatment groups.
    • Trypsinize, count, and resuspend the target cells in culture medium. Prepare a cell suspension with twice the desired final density.
    • Mix equal volumes of the 2x cell suspension and 0.6% - 0.7% molten agar (maintained at 40-42°C) to achieve a final agar concentration of 0.3% - 0.35% and the desired final cell density (e.g., 1.5x10^3 to 5x10^3 cells/well for a 96-well plate [3] [2]).
    • Immediately after mixing, add an equal volume of the 2x this compound working solution to the cell-agar mixture and mix gently. The final mixture contains cells, the correct concentration of this compound, and 0.3% agar.
    • Overlay 1 mL of this cell-agar-drug mixture onto the solidified base layer in each well.
  • Add Top Feed Layer and Incubate:

    • After the cell layer solidifies, carefully overlay each well with 100-200 µL of fresh culture medium or medium containing the corresponding concentration of this compound.
    • Place the plate in a 37°C, 5% CO2 incubator for 10 to 21 days. Refresh the top medium (with or without this compound) 2-3 times per week to prevent drying and maintain compound pressure.
  • Score Colonies and Analyze:

    • After incubation, monitor colony formation. Colonies can be stained for several hours with reagents like INT (iodonitrotetrazolium chloride) or MTT for easier visualization.
    • Count the number of colonies (typically defined as cell clusters >50-100 µm in diameter or >50 cells) manually under a microscope or using an automated colony counter.
    • Calculate the percentage inhibition using the formula: (1 - (Number of colonies in treatment group / Number of colonies in vehicle control group)) × 100%.
    • Alternatively, cell viability can be assessed at the endpoint using metabolic dyes like WST-1 [3].

Application Notes for Researchers

  • Key Advantage: The soft agar assay specifically demonstrates the efficacy of this compound in inhibiting anchorage-independent growth, a key property of malignant cells, with significantly greater potency (over 30-fold) compared to growth on plastic surfaces [3] [2]. This highlights the critical role of the PDK1/Akt pathway in cell survival under non-adherent conditions.
  • Mechanistic Confirmation: To confirm that the observed effects are due to on-target PDK1 inhibition, researchers can perform western blot analysis on parallel-treated cells to check for reduced phosphorylation of Akt at Thr308 [2].
  • Recent Insight: A 2025 study reported that this compound can induce multinucleation and mitotic catastrophe in ovarian cancer cells, an effect potentially mediated through off-target binding to HES1 [4]. This suggests that the cellular phenotypes observed with this compound treatment may involve complex mechanisms beyond pure PDK1 inhibition.

References

BX-912 Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the content.

Introduction to BX-912 and Pharmaceutical Properties

This compound is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) with significant implications for cancer research and therapeutic development. This small molecule inhibitor exhibits high binding specificity for the ATP-binding pocket of PDK1, demonstrating an IC₅₀ of 12-26 nM in cell-free assays. This compound shows remarkable selectivity, being 9-fold more selective for PDK1 than PKA, 105-fold more selective than PKC, and 600-fold more selective than GSK3β [1] [2]. The compound has emerged as a valuable chemical probe for investigating the PI3K/PDK1/Akt signaling axis, which is frequently dysregulated in human cancers and represents a promising therapeutic target for oncology drug discovery.

From a pharmaceutical perspective, this compound has a molecular weight of 471.35 g/mol and the chemical formula C₂₀H₂₃BrN₈O [1] [2]. The compound is supplied as a white to off-white solid and requires special handling due to its sensitivity to moisture and temperature fluctuations. As a research compound, this compound is designated "for research use only" and is not intended for diagnostic or therapeutic applications in humans [1].

Solubility and Stock Solution Preparation

Solubility Characteristics

This compound exhibits specific solubility properties that directly influence experimental planning and protocol development. The compound demonstrates high solubility in DMSO, which makes it the preferred solvent for stock solution preparation. The table below summarizes the solubility profile of this compound in various solvents:

Table 1: Solubility Profile of this compound

Solvent Solubility Concentration Storage Considerations
DMSO High 94 mg/mL (199.42 mM) Moisture-absorbing DMSO reduces solubility; use fresh, anhydrous DMSO
Ethanol High 94 mg/mL Stable at recommended storage conditions
Water Insoluble N/A Not recommended for direct dissolution

Data adapted from Selleck Chemicals [1]

Stock Solution Preparation Protocol

Primary Stock Solution (100 mM)

  • Weigh 4.71 mg of this compound powder using an analytical balance.
  • Transfer the compound to a sterile 1.5 mL microcentrifuge tube.
  • Add 100 μL of fresh, anhydrous DMSO to achieve a final concentration of 100 mM.
  • Vortex the mixture for 30-60 seconds until complete dissolution is observed.
  • Aliquot the stock solution into smaller volumes (10-20 μL) to minimize freeze-thaw cycles.
  • Store aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 2 years) [1].

Working Stock Solution (10 mM)

  • Thaw one aliquot of 100 mM primary stock solution on ice.
  • Dilute 10 μL of the primary stock with 90 μL of DMSO to achieve 10 mM concentration.
  • Vortex briefly to ensure homogeneity.
  • Use immediately or store at -20°C for up to 4 weeks.

Critical Considerations:

  • Always use fresh, anhydrous DMSO as moisture absorption significantly reduces solubility and compound stability [1].
  • Avoid repeated freeze-thaw cycles (recommended maximum: 3-4 cycles) to maintain compound integrity.
  • When working with DMSO solutions, use DMSO-compatible pipette tips and labware to ensure accurate volume measurements.
  • For cellular assays, ensure that the final DMSO concentration does not exceed 0.1% to maintain cell viability and prevent solvent toxicity [3].

Working Concentration Guidelines and In Vitro Applications

Recommended Concentration Ranges

This compound demonstrates potent biological activity across various cancer cell lines at nanomolar to low micromolar concentrations. The effective concentration varies depending on the experimental context, cell type, and treatment duration. The following table summarizes established working concentrations for different experimental applications:

Table 2: this compound Working Concentrations for Various Experimental Applications

Experimental Application Concentration Range Treatment Duration Key Observations
Cell Viability Inhibition (General) 0.1-10 μM 24-72 hours Dose-dependent reduction in viability across multiple cancer cell lines
Soft Agar Growth Inhibition 0.32-1 μM 72 hours-14 days 96% inhibition in HCT-116 at 1 μM; IC₅₀ of 0.32 μM in PC-3 cells [1]
PDK1/Akt Pathway Inhibition 0.5-5 μM 2-24 hours Effective suppression of phospho-Thr308-Akt in PTEN-negative PC-3 cells [1]
Cell Cycle Arrest (G2/M) 1-10 μM 24-48 hours Pronounced increase in MDA-468 cells with 4N DNA content [1]
Apoptosis Induction 1-10 μM 24-72 hours Activation of both intrinsic and extrinsic apoptosis pathways
Synergy Studies 0.5-5 μM 24-48 hours Enhanced efficacy with proteasome inhibitors and other targeted agents [4]
Cell Line-Specific Sensitivity

Different cancer cell lines demonstrate variable sensitivity to this compound treatment, largely dependent on their genetic background and signaling pathway dependencies:

  • MDA-468 breast cancer cells: Demonstrate >30-fold increased sensitivity to this compound in soft agar compared to tissue culture plastic, reflecting the particular importance of PDK1/Akt signaling for unattached cell survival [1].
  • PC-3 prostate cancer cells: Exhibit constitutive Akt activation due to PTEN negativity, making them particularly susceptible to PDK1 inhibition with this compound (IC₅₀ = 0.32 μM in soft agar) [1].
  • HCT-116 colon cancer cells: Show 96% growth inhibition in soft agar at 1 μM this compound concentration [1].
  • RPMI8226 and ARP-1 multiple myeloma cells: Respond to PDK1 inhibition with IC₅₀ values in the low micromolar range, with enhanced sensitivity when combined with proteasome inhibitors [4].

Cell Viability Assessment (MTT Assay) Protocol

Experimental Workflow

The following diagram illustrates the complete workflow for evaluating this compound effects on cell viability using the MTT assay:

G cluster_1 Key Considerations A Day 1: Cell Seeding B Day 2: this compound Treatment A->B C Day 5: MTT Incubation B->C D Formazan Solubilization C->D E Absorbance Measurement D->E F Data Analysis E->F K1 Cell Density Optimization K2 DMSO Vehicle Control K3 Linearity Range Validation K4 Background Subtraction

Detailed Methodology

Materials and Reagents:

  • Cancer cell lines of interest (e.g., MDA-468, PC-3, HCT-116)
  • This compound working stock solutions (prepared as in Section 2.2)
  • Complete cell culture medium appropriate for cell line
  • Sterile DMSO for vehicle control
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Phosphate-buffered saline (PBS)
  • 96-well tissue culture-treated plates
  • Multi-channel pipette and sterile tips
  • Microplate reader capable of measuring 570 nm absorbance

Protocol:

  • Cell Seeding (Day 1):

    • Harvest exponentially growing cells using standard trypsinization procedure.
    • Count cells using hemocytometer or automated cell counter.
    • Seed cells in 96-well plates at optimized density (1.5-3 × 10³ cells/well in 0.1 mL complete medium) [1].
    • Incubate plates overnight at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
  • This compound Treatment (Day 2):

    • Prepare serial dilutions of this compound in complete medium to achieve desired final concentrations (typically 0.001-10 μM).
    • Ensure that the final DMSO concentration does not exceed 0.1% in all treatments [3].
    • Remove culture medium from wells and replace with 100 μL of treatment medium containing this compound or vehicle control.
    • Include appropriate controls: vehicle control (0.1% DMSO), positive control for cytotoxicity, and blank wells (medium only without cells).
    • Return plates to incubator for 72 hours [1].
  • MTT Assay (Day 5):

    • After 72-hour treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well [5].
    • Incubate plates for 3-4 hours at 37°C to allow formazan crystal formation.
    • Carefully remove the medium without disturbing the formazan crystals.
    • Add 100 μL of DMSO to each well to solubilize the formazan crystals.
    • Place plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.
  • Absorbance Measurement and Data Analysis:

    • Measure absorbance at 570 nm using a microplate reader with a reference wavelength of 630-690 nm.
    • Subtract background absorbance from blank wells.
    • Calculate cell viability as percentage of vehicle control:
      • % Viability = (Absorbance treated / Absorbance vehicle control) × 100
    • Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software.

Technical Considerations:

  • Perform preliminary experiments to determine optimal cell seeding density for each cell line to ensure measurements fall within the linear range of the assay [5].
  • Include background subtraction controls (wells with medium and MTT but no cells) to account for non-specific MTT reduction [5].
  • For high-throughput screening applications, optimize MTT incubation time and cell density to improve signal-to-noise ratio [5].

Apoptosis and Cell Cycle Analysis Protocols

Apoptosis Assessment by Annexin V/PI Staining

Principle: This assay distinguishes between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.

Protocol:

  • Seed cells in appropriate culture vessels and treat with this compound at desired concentrations (typically 1-10 μM) for 24-48 hours [4].
  • Harvest both adherent and floating cells using gentle trypsinization.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL.
  • Transfer 100 μL of cell suspension to flow cytometry tubes.
  • Add 5 μL of Annexin V-FITC and 10 μL of propidium iodide (20 μg/mL) [4].
  • Incubate for 15 minutes in the dark at room temperature.
  • Add 400 μL of 1× binding buffer and analyze within 1 hour using flow cytometry.
  • Use untreated cells as negative control and cells treated with known apoptosis inducers as positive controls.

This compound Mechanism: Treatment with this compound activates both the intrinsic mitochondrial pathway and extrinsic death receptor pathway of apoptosis, characterized by caspase-9 and caspase-8 activation respectively, ultimately executing apoptosis through caspase-3 cleavage [4].

Cell Cycle Analysis by PI DNA Staining

Principle: This method assesses cell cycle distribution by measuring DNA content, identifying cells in G0/G1, S, and G2/M phases.

Protocol:

  • Treat cells with this compound (1-10 μM) for 24-48 hours.
  • Harvest cells and wash twice with cold PBS.
  • Fix cells in 70% ethanol at -20°C for at least 2 hours or overnight.
  • Wash cells with PBS to remove ethanol completely.
  • Resuspend cell pellet in 500 μL of PI/RNase Staining Buffer.
  • Incubate for 15-30 minutes at room temperature in the dark.
  • Analyze DNA content by flow cytometry using appropriate excitation and emission filters.

This compound Specific Observation: this compound promotes a pronounced increase in the population of MDA-468 cells with 4N DNA content, indicative of a block at the G2/M phase of the cell cycle [1].

Mechanism of Action and Combination Strategies

PDK1/Akt Signaling Pathway Inhibition

The following diagram illustrates the mechanism of this compound action within the PDK1/Akt signaling pathway and its functional consequences:

G PI3K PI3K Activation PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt Phosphorylation (Thr308) PDK1->Akt mTOR mTOR Activation Akt->mTOR Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism Survival Cell Survival mTOR->Survival BX912 This compound Inhibition BX912->PDK1 ATP-competitive inhibition Apoptosis Apoptosis Induction BX912->Apoptosis G2Arrest G2/M Cell Cycle Arrest BX912->G2Arrest Synergy Therapeutic Synergy BX912->Synergy

Combination Therapy Strategies

This compound demonstrates synergistic activity when combined with other targeted agents, particularly in resistant cancer models:

  • Proteasome Inhibitors: this compound shows enhanced efficacy when combined with proteasome inhibitors like MG-132 or bortezomib in multiple myeloma models. The combination results in near-complete inhibition of mTOR phosphorylation at both Ser2448 and Ser2481 positions and enhanced nuclear accumulation of PTEN protein [4].

  • PARP Inhibitors: Recent evidence indicates strong single-agent activity and synergy with the PARP inhibitor olaparib in ovarian high-grade serous cancer (HGSC), independent of BRCA status. This combination induces mitotic catastrophe through unexpected mechanisms involving HES1-driven multinucleation [6].

  • Molecular Mechanisms: Combination treatments enhance DNA damage response and promote G2/M cell cycle arrest. The synergistic effect is particularly pronounced in cancer cells with elevated Akt activity, which demonstrate >30-fold increased sensitivity to this compound in anchorage-independent growth conditions [1] [6].

Technical Considerations and Troubleshooting

Optimal Experimental Conditions

Cell Culture Considerations:

  • Use exponentially growing cells for all experiments to ensure consistent response to treatment.
  • For soft agar assays, which measure anchorage-independent growth, this compound demonstrates significantly greater potency (IC₅₀ = 0.32 μM in PC-3 cells) compared to conventional monolayer cultures [1].
  • Maintain consistent cell passage numbers to avoid changes in phenotypic response due to extended culture.

This compound Treatment Considerations:

  • Always include vehicle controls matched for DMSO concentration (typically 0.1% final concentration).
  • Perform time-course experiments to establish optimal treatment duration for specific readouts.
  • For pathway inhibition studies, include Western blot analysis to verify PDK1/Akt pathway suppression using phospho-specific antibodies against Thr308-Akt [1].
Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Solution
Poor solubility in aqueous media Hydrophobic nature of compound Ensure proper serial dilution from DMSO stock; use fresh medium for dilutions
High background in MTT assay Non-specific MTT reduction Include proper background controls; optimize cell density and MTT incubation time [5]
Variable results between experiments Compound degradation or DMSO hygroscopy Use fresh, anhydrous DMSO; minimize freeze-thaw cycles; prepare fresh working solutions
Lack of expected potency Cell line-specific resistance Verify pathway dependency; use positive control cell lines (e.g., PTEN-negative PC-3 cells) [1]
High vehicle toxicity Excessive DMSO concentration Ensure final DMSO concentration does not exceed 0.1% [3]

Conclusion

This compound represents a valuable research tool for investigating PDK1 function in cancer biology and exploring combination therapeutic strategies. The protocols outlined in this document provide a standardized approach for evaluating this compound activity across various experimental contexts, from basic viability assessment to mechanistic studies of apoptosis and cell cycle regulation. The solubility characteristics and working concentrations established through previous research enable robust experimental design, while the detailed methodology for various assay formats ensures reproducibility across laboratories. Furthermore, the emerging evidence of this compound's synergistic potential with established targeted therapies highlights its continuing relevance in preclinical cancer drug discovery, particularly for aggressive malignancies with limited treatment options.

References

Chemical Properties & Biological Activity of BX-912

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 is a small molecule that targets the PDK1/AKT signaling pathway, a key regulator of cell growth, survival, and tumor angiogenesis [1]. Its inhibition is a promising strategy for anticancer drug development.

1. Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of this compound:

Property Specification
CAS Number 702674-56-4 [2]
Molecular Formula C₂₀H₂₃BrN₈O [2]
Molecular Weight 471.35 g/mol [2]
Appearance Solid powder [2]
Solubility ≥ 100 mg/mL in DMSO; 60 mg/mL in DMSO and Ethanol [2] [3]
Storage Desiccate at -20°C [2]

2. Biological Activity and Selectivity

This compound functions as a potent, ATP-competitive inhibitor of PDK1 [4]. The table below compares its potency against PDK1 and other reported kinase targets:

Target Kinase Reported IC₅₀ Citation
PDK1 12 nM [3]
PDK1 26 nM [2]
PKA 0.11 μM [3]
KDR 0.41 μM [3]
ChcK1 0.83 μM [3]
c-kit 0.85 μM [3]

This profile shows this compound has high potency for PDK1 with selectivity over other kinases [2]. It effectively blocks the PDK1/Akt signaling pathway in tumor cells and inhibits growth or induces apoptosis in various cancer cell lines [5].

Experimental Protocols Using this compound

1. Inhibition of PDK1 Signaling in Cell Cultures

This protocol assesses the effect of this compound on the phosphorylation of PDK1 and its downstream targets.

  • Materials: Cancer cell lines (e.g., PC-3, MDA-MB-468), this compound stock solution (e.g., 10 mM in DMSO), cell culture reagents, lysis buffer (RIPA buffer), antibodies against p-PDK1 (Ser241), p-AKT (Thr308), total AKT, and β-actin.
  • Procedure:
    • Cell Seeding and Treatment: Seed cells in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1-10 μM) or a vehicle control (DMSO) for a set duration (e.g., 2-24 hours) [6].
    • Cell Lysis and Protein Extraction: Lyse cells using radioimmune precipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors [6]. Centrifuge the lysates to collect the supernatant.
    • Western Blot Analysis: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies. Detect p-PDK1 (Ser241) as a direct indicator of PDK1 inhibition and p-AKT (Thr308) as a key downstream effect [6].
  • Expected Outcome: Successful inhibition by this compound will show a concentration-dependent decrease in phosphorylation of PDK1 at Ser241 and its downstream substrate AKT at Thr308, without affecting total protein levels [6].

2. Cell Proliferation and Viability Assays

This protocol evaluates the anti-proliferative effects of this compound under different growth conditions.

  • Materials: Cell lines, this compound, cell culture plasticware, soft agar, viability assay reagents (e.g., WST-1, ViaLight Plus) [6] [5].
  • Procedure:
    • Anchorage-Dependent Growth (2D): Seed cells onto standard tissue culture plastic plates. After 24 hours, add this compound at various concentrations. Incubate for 3-5 days, measuring cell viability/proliferation periodically using a reagent like WST-1 [6] [5]. Note that many cancer cell lines may show minimal sensitivity to PDK1 inhibition under these conditions [6] [5].
    • Anchorage-Independent Growth (Soft Agar): This is a more relevant assay for PDK1 dependence. Suspend cells in a layer of soft agar containing this compound over a base agar layer. Refresh the medium with or without the inhibitor every few days. After 2-3 weeks, stain the colonies and count them [5]. This compound has been shown to inhibit the growth of HCT-116 cells in soft agar by 96% at 1 μM [3].
  • Expected Outcome: this compound typically demonstrates significantly greater potency in inhibiting colony formation in soft agar (anchorage-independent growth) compared to growth on plastic, consistent with the role of PDK1/Akt in cell survival [5].

3. Analysis of Cell Cycle Effects

This protocol determines if this compound induces cell cycle arrest.

  • Materials: MDA-MB-468 or other sensitive cell lines, this compound, ethanol, propidium iodide (PI), RNase, flow cytometer.
  • Procedure: Treat cells with this compound for 24-48 hours. Harvest the cells, fix in cold ethanol, and treat with RNase. Stain cellular DNA with PI and analyze the DNA content by flow cytometry [2].
  • Expected Outcome: this compound treatment can induce a pronounced increase in the population of cells with 4N DNA content, indicating a block at the G2/M phase of the cell cycle [2].

This compound in the PDK1/Akt Signaling Pathway

The following diagram illustrates the position of PDK1 in the mTOR signaling network and the point of inhibition by this compound.

G GF Growth Factor (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Produces PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits & Activates PDK1->AKT Phosphorylates T308 mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes S6K p70S6K mTORC1->S6K Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 S6K->RTK Negative Feedback S6K->CellSurvival Promotes BX912 This compound Inhibitor BX912->PDK1 Inhibits

Key Application Notes for Researchers

  • Critical Assay Selection: The biological effect of this compound is highly context-dependent. It shows minimal effect on standard 2D monolayer cell growth but potently inhibits anchorage-independent growth in soft agar and cancer cell invasion/migration [6] [5]. For relevant results, prioritize 3D culture assays.
  • Biomarker Monitoring: Always confirm target engagement in cellular assays by monitoring the phosphorylation status of PDK1 itself (Ser241) and its direct downstream target, AKT (Thr308), via Western blot [6]. This verifies that the observed phenotypes are due to on-target PDK1 inhibition.
  • Cell Line Sensitivity: Cancer cell lines with elevated Akt activity may be particularly sensitive to this compound [5]. Pre-screening cell lines for pathway activation or genetic alterations in the PI3K pathway can help identify potential responders.
  • Handling and Solubility: this compound has good solubility in DMSO. For cell-based assays, prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it into the culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity [2].

References

Comprehensive Application Notes & Protocols: BX-912 for Anchorage-Independent Growth Suppression in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

BX-912 is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1), a key component of the PI3K signaling pathway that plays a critical role in cancer cell survival, proliferation, and metabolic regulation. The PDK1/Akt signaling axis represents a promising therapeutic target in oncology due to its frequent dysregulation in numerous cancer types and its central role in maintaining the malignant phenotype. This compound has demonstrated significant antitumor activity across various cancer models, with particular potency in suppressing anchorage-independent growth—a hallmark of malignant transformation and in vivo tumorigenicity. These application notes provide comprehensive experimental protocols and technical guidance for researchers investigating PDK1 signaling in cancer biology and evaluating this compound as a potential therapeutic agent in preclinical studies.

The unique value of this compound in cancer research stems from its well-characterized selectivity profile and its ability to specifically target the PDK1/Akt pathway at the molecular level. Research indicates that cancer cell lines with elevated Akt activity show dramatic sensitivity to this compound, particularly under anchorage-independent conditions where they are up to 30-fold more sensitive to growth inhibition compared to conventional monolayer culture [1]. This differential effect highlights the compound's potential for selectively targeting malignant cells in their physiological microenvironments while sparing normal cells, providing a valuable tool for understanding cancer-specific signaling dependencies.

Mechanism of Action and Signaling Pathway

Molecular Targeting and Inhibition Mechanism

This compound functions as a potent ATP-competitive inhibitor that binds directly to the catalytic site of PDK1, preventing phosphorylation and activation of its downstream substrates. The compound exhibits high binding specificity for PDK1 with an IC₅₀ of 6-26 nM in enzymatic assays [2] [1]. PDK1 occupies a central position in the PI3K-mediated signaling cascade, where it phosphorylates and activates multiple AGC family kinases including Akt/PKB, p70 ribosomal S6 kinase, SGK, and various protein kinase C isoforms. The primary molecular action of this compound is the disruption of PDK1's ability to phosphorylate Akt at threonine 308 (Thr308), a modification essential for full Akt activation and subsequent propagation of oncogenic signals that promote cell survival, growth, and proliferation.

The signaling hierarchy affected by this compound extends beyond immediate PDK1 substrates to encompass broad regulation of cellular processes fundamental to malignancy. Research has demonstrated that PDK1 participates in the rescue mechanism responsible for maintaining steady-state levels of atypical protein kinase C (aPKC) in polarized epithelial cells [3]. This finding reveals an additional dimension of PDK1 functionality in cellular homeostasis beyond the canonical PI3K-PDK1-Akt axis and may partially explain the profound effects of this compound on transformed cells with established polarity defects.

Visualizing the PDK1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the key signaling pathways regulated by PDK1 and the molecular sites where this compound exerts its inhibitory effects:

G GrowthFactors Growth Factors & Cytokines PI3K PI3K GrowthFactors->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation at Thr308 aPKC Atypical PKC PDK1->aPKC Phosphorylation at Thr410/403 S6K p70 S6K PDK1->S6K Phosphorylation mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation Akt->Survival mTOR->S6K Metabolism Metabolic Regulation mTOR->Metabolism Polarity Cell Polarity aPKC->Polarity S6K->Metabolism AnchorageIndependence Anchorage-Independent Growth Survival->AnchorageIndependence Polarity->AnchorageIndependence BX912 This compound Inhibitor BX912->PDK1 Competitive Inhibition IC₅₀ = 6-26 nM

Figure 1: PDK1 Signaling Pathway and this compound Inhibition Mechanism. This compound competitively inhibits PDK1, preventing phosphorylation and activation of downstream effectors including Akt, atypical PKC, and p70 S6K. This multifaceted inhibition disrupts oncogenic processes including anchorage-independent growth, cell survival, and metabolic regulation.

Quantitative Profiling of this compound Activity

Potency and Selectivity Profiling

The enzymatic potency and kinase selectivity of this compound have been comprehensively characterized through biochemical assays against a broad panel of kinases. The compound demonstrates nanomolar potency against its primary target PDK1 with significant selectivity against unrelated kinases, though it does show activity against several off-target kinases at higher concentrations as detailed in Table 1.

Table 1: Enzymatic Inhibition Profile of this compound

Target IC₅₀ Value Assay System References
PDK1 6-26 nM Recombinant human PDK1 enzyme [2] [1]
PKA 110 nM Recombinant enzyme assay [1]
KDR (VEGFR2) 410 nM Recombinant enzyme assay [1]
CDK2/CyclinE 650 nM Recombinant enzyme assay [1]
Chk1 830 nM Recombinant enzyme assay [1]
Akt1 >10 µM Recombinant enzyme assay [1]
PKCα >10 µM Recombinant enzyme assay [1]
ERK2 >10 µM Recombinant enzyme assay [1]

The selectivity profile of this compound reveals approximately 9-fold selectivity for PDK1 relative to PKA and 105-fold selectivity against PKC [2]. This relatively clean profile makes this compound a valuable research tool for dissecting PDK1-specific functions in complex biological systems, though appropriate controls should be included when using the compound at concentrations above 1 µM to account for potential off-target effects.

Cellular Activity and Antiproliferative Effects

The cellular efficacy of this compound has been evaluated across a diverse panel of cancer cell lines, demonstrating consistent pattern of growth inhibitory activity with particular potency against models with documented PI3K pathway activation. The differential sensitivity observed between conventional monolayer culture and anchorage-independent conditions highlights the compound's specialized utility for investigating transformation-associated signaling dependencies as summarized in Table 2.

Table 2: Cellular Activity of this compound Across Cancer Models

Cell Line Cancer Type Proliferation IC₅₀ Anchorage-Independent Growth IC₅₀ Key Observations References
HCT116 Colon Cancer 2.1 µM 96% inhibition at 1 µM Concentration-dependent Akt phosphorylation reduction [1]
PC-3 Prostate Cancer Not reported 0.32 µM Potent suppression of soft agar growth [1]
MDA-468 Breast Cancer Not reported >30-fold selective sensitivity G2/M cell cycle arrest; caspase-3/7 activation [2] [1]
HeLa Cervical Cancer 3.3 µM Not reported 50% reduction in Akt Thr308 phosphorylation at 1 µM [1]
A549 Lung Cancer 4.5 µM Not reported Moderate growth inhibition [1]
NHFF Normal Fibroblasts >10 µM Not reported Minimal toxicity to normal cells [1]

The differential activity observed in MDA-468 breast cancer cells, which express high levels of activated Akt, is particularly noteworthy. These cells demonstrate marked sensitivity to this compound in soft agar assays while showing substantially less response under conventional adherent conditions [2] [1]. This selective vulnerability of anchorage-independent growth underscores the potential therapeutic window for PDK1 inhibition in malignancies characterized by PI3K pathway activation and highlights the importance of utilizing appropriate experimental models that recapitulate critical aspects of the tumor microenvironment.

Experimental Protocols

PDK1 Enzyme Inhibition Assay
4.1.1 Purpose and Principle

This protocol describes a robust method for evaluating direct PDK1 enzymatic inhibition by this compound using a radioactive kinase assay. The assay measures the compound's ability to prevent PDK1-mediated phosphorylation of a specific substrate peptide (PDKtide), providing quantitative data on inhibitory potency (IC₅₀ values) essential for compound characterization and quality control [1].

4.1.2 Reagents and Equipment
  • Purified recombinant human PDK1 (expressed in Sf9 insect cells)
  • PDKtide substrate (H-His-Arg-Ser-Gly-Arg-Thr-Ser-Phe-Ser-Ala-Arg-Lys-OH)
  • [γ-³²P]ATP or [γ-³³P]ATP
  • ATP, MgCl₂, DTT, BSA
  • Tris-HCl buffer (pH 7.5)
  • This compound test compound (prepare 10 mM stock in DMSO)
  • Phosphocellulose (P81) filter papers
  • Scintillation counter or phosphorimager
  • 96-well assay plates
  • Water bath or incubator (30°C)
4.1.3 Procedure
  • Reaction Mixture Preparation: Prepare master mix containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, 10 μM ATP, 0.2 μCi/μL [γ-³²P]ATP, and 100 μM PDKtide substrate.

  • Compound Serial Dilution: Prepare 8-point serial dilutions of this compound in DMSO (typically from 0.1 nM to 300 nM final concentration), ensuring final DMSO concentration ≤1% in all reactions.

  • Reaction Initiation: Aliquot reaction mixture into 96-well plates containing compound dilutions. Initiate reactions by adding recombinant PDK1 (final concentration 2 nM). Include controls: blank (no enzyme), vehicle (DMSO only), and reference inhibitor if available.

  • Incubation: Incubate plates at 30°C for 30 minutes to allow linear product formation.

  • Reaction Termination: Stop reactions by adding 25 mM EDTA or by spotting aliquots onto P81 phosphocellulose papers.

  • Washing: Wash filter papers three times with 1% phosphoric acid (5 minutes per wash) to remove unincorporated [γ-³²P]ATP, followed by one acetone rinse.

  • Signal Detection: Measure radioactivity bound to filters using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate percentage inhibition relative to vehicle control: [(Control CPM - Sample CPM) / Control CPM] × 100%. Generate dose-response curves and calculate IC₅₀ values using four-parameter logistic regression.

Anchorage-Independent Growth Suppression Assay
4.2.1 Purpose and Principle

This protocol evaluates the anti-transformative potential of this compound by measuring its ability to suppress colony formation in soft agar—a gold-standard method for assessing anchorage-independent growth as a hallmark of malignant transformation [1] [4]. The assay provides critical functional data on the compound's efficacy in disrupting the survival and proliferation of cancer cells under non-adherent conditions that mimic important aspects of the in vivo microenvironment.

4.2.2 Reagents and Equipment
  • Target cancer cells (e.g., PC-3, MDA-468, HCT116)
  • This compound test compound (prepare stock in DMSO)
  • Base agarose (1-2% in culture medium)
  • Top agarose (0.3-0.7% in culture medium)
  • Complete culture medium with serum
  • 6-well or 12-well culture plates
  • Cell culture incubator (37°C, 5% CO₂)
  • Crystal violet or MTT staining solution
  • Dissecting microscope or automated colony counter
4.2.3 Procedure
  • Base Agar Layer Preparation: Melt 1.5% agarose in water or PBS and maintain at 42°C. Mix with 2× concentrated culture medium (pre-warmed to 42°C) at 1:1 ratio to achieve final 0.75% agarose concentration. Quickly add 1-2 mL per well to culture plates and allow to solidify at room temperature.

  • Cell Suspension Preparation: Harvest exponentially growing cells and prepare single-cell suspension. Count and adjust cell density to 1.5-3 × 10⁴ cells/mL depending on cell line.

  • Top Agar Layer with Compound: Mix cell suspension with 0.6% agarose solution (maintained at 42°C) and appropriate concentrations of this compound (typically 0.1-10 μM range). Include vehicle control (DMSO) and reference inhibitor if available. Layer 1 mL per well over base agar.

  • Feeding and Incubation: After top agar solidifies, add 100-200 μL of culture medium containing corresponding this compound concentrations to prevent drying. Place plates in humidified incubator at 37°C with 5% CO₂ for 2-4 weeks, replenishing medium/compound twice weekly.

  • Colony Quantification: After incubation, stain colonies with 0.5 mg/mL MTT or 0.05% crystal violet for 2-4 hours. Count colonies >50-100 μm diameter using dissecting microscope or automated colony counter.

  • Data Analysis: Calculate percentage inhibition relative to vehicle control: [(Control colonies - Treated colonies) / Control colonies] × 100%. Determine IC₅₀ values using non-linear regression analysis of dose-response data.

Alternative Ultra-Low Attachment (ULA) Microplate Assay
4.3.1 Purpose and Principle

This protocol describes a high-throughput alternative to traditional soft agar assays using ultra-low attachment (ULA) plates with covalently bonded hydrogel surfaces that inhibit cell attachment and force anchorage-independent growth [4]. The method offers advantages in scalability, reduced assay time, and compatibility with automated viability readouts, making it suitable for functional screening applications.

4.3.2 Procedure
  • Cell Preparation: Seed cells in 96- or 384-well ULA plates at optimized densities (e.g., 1.5-3 × 10³ cells/well for 96-well format).

  • Compound Treatment: Add this compound (typically 0.1-10 μM) immediately after seeding. Include controls: negative (vehicle only), positive (known anchorage-independence suppressor, e.g., miR-129-2-3p or miR-137 mimics).

  • Incubation: Culture plates for 4-7 days in humidified incubator (37°C, 5% CO₂).

  • Viability Assessment: Measure cell viability using MTT, Alamar Blue, or ATP-based luminescence assays according to manufacturer protocols.

  • Data Analysis: Normalize viability data to controls and calculate percentage growth inhibition. Compare effects in ULA plates versus standard adherent plates to identify compounds specifically targeting anchorage-independent growth.

Research Applications and Technical Considerations

Key Research Applications
  • Mechanistic Studies of PDK1 Signaling: this compound serves as a valuable tool compound for dissecting PDK1-specific functions within the broader PI3K signaling network. Its well-characterized selectivity profile enables researchers to attribute observed phenotypes specifically to PDK1 inhibition rather than broader kinase suppression [2] [1].

  • Anchorage-Independence Investigations: The compound is particularly useful for studying the molecular basis of transformation and the role of PDK1 in supporting survival signals under non-adherent conditions. Research demonstrates that this compound preferentially targets cancer cells grown in soft agar or ULA plates, with up to 30-fold increased potency compared to conventional monolayer culture [1].

  • Combination Therapy Screening: this compound can be employed in synergy studies with other targeted agents or conventional chemotherapeutics to identify potential combination approaches for overcoming resistance mechanisms in refractory cancers.

  • Translational Cancer Research: The compound has demonstrated activity across diverse cancer models including mantle cell lymphoma, where it showed high efficiency in preclinical models [5], suggesting potential applications in hematological malignancies.

Technical Notes and Optimization Guidelines
  • Solubility and Storage: this compound is readily soluble in DMSO at concentrations ≥100 mg/mL (212 mM) but is not soluble in aqueous buffers. Stock solutions should be stored desiccated at -20°C and are stable for several months under these conditions. Avoid freeze-thaw cycles by aliquoting stock solutions [2].

  • Cellular Assay Concentrations: For most cellular applications, this compound shows efficacy in the 0.1-10 μM range. Begin with dose-response studies to establish appropriate concentrations for specific cell models. Note that differential sensitivity may be observed between conventional proliferation assays and anchorage-independent conditions [1].

  • Control Experiments: Given the compound's activity against PKA and other off-target kinases at higher concentrations (>1 μM), include appropriate control experiments such as rescue with constitutively active PDK1 mutants or validation with alternative PDK1 inhibitors when possible.

  • Pathway Validation: Always confirm target engagement by monitoring phosphorylation of direct PDK1 substrates (especially Akt at Thr308) using Western blot analysis. Typical treatment conditions for phosphorylation studies involve 4-6 hour exposure to this compound, though optimal timing should be determined empirically for each model system [1].

References

BX-912 solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 Solubility & Storage Guide

Solvent Solubility Notes & Recommendations
DMSO 94 mg/mL (199.42 mM) [1] Recommended solvent for in vitro stock solutions. Use fresh, moisture-absorbing DMSO for best results [1].
Ethanol 10.25 mg/mL [2] to 94 mg/mL [1] A suitable solvent for stock preparation [1] [2].
Water Insoluble [1] [2] Not recommended for direct dissolution.
In Vivo Formulation 30 mg/mL (clarified solution) [1] A validated formulation using 30% PEG400, 0.5% Tween 80, and 5% propylene glycol in ddH₂O [1].

Detailed Experimental Protocols

Preparing a 10 mM DMSO Stock Solution

This is the standard method for creating a concentrated stock for in vitro cell culture experiments [1].

  • Calculating Mass: To achieve a 10 mM solution, you need to dissolve 4.71 mg of this compound (Molecular Weight: 471.35 g/mol [1] [3] [2]) in 1 mL of anhydrous, moisture-free DMSO.
  • Solvent Note: Using fresh, dry DMSO is critical. Moisture-absorbing DMSO can significantly reduce the solubility of the compound [1].
  • Dilution for Assays: This concentrated stock can be further diluted into your assay buffer or cell culture medium. A common practice is to keep the final DMSO concentration below 0.1% to avoid cytotoxicity.
Preparing a Homogeneous Suspension for In Vivo Studies

For animal studies where a clear solution is not achievable, a homogeneous suspension is a viable alternative [1].

  • Formulation: Add 5 mg of this compound to 1 mL of a suitable aqueous vehicle, such as a 0.5-1% carboxymethyl cellulose (CMC-Na) solution.
  • Mixing: Vortex the mixture vigorously until a uniform, homogeneous suspension is achieved with a final concentration of 5 mg/mL [1].
Preparing a Clarified Solution for In Vivo Studies

This validated formulation provides a clear solution suitable for administration [1].

  • Step 1: Mix 300 µL of 100 mg/mL clarified PEG400 stock solution with 5 µL of Tween 80 until clear.
  • Step 2: Add 50 µL of propylene glycol to the above mixture and mix evenly.
  • Step 3: Add 645 µL of sterile ddH₂O to bring the total volume to 1 mL.
  • Final Solution: This yields a 30 mg/mL (63.65 mM) clear solution of this compound. The prepared solution should be used immediately for optimal results [1].

Troubleshooting FAQs

  • What should I do if my this compound solution precipitates in aqueous buffer? This is a common issue. First, ensure your stock solution in DMSO is fully dissolved. When adding the stock to your aqueous buffer, add it slowly while vortexing to facilitate proper mixing. The final DMSO concentration can be slightly increased if necessary, but should not exceed 0.5-1% for cell-based assays. For in vivo work, use the pre-validated formulation described above [1].

  • How should I store this compound and its solutions?

    • Solid Powder: Store the pure powder at -20°C [1] [3] [2].
    • Stock Solutions (DMSO/EtOH): For short-term use (up to 6 months), store at -20°C. For long-term stability (6 months or more), aliquot and store at -80°C. Avoid repeated freeze-thaw cycles [3].
    • Freshly Prepared Solutions/Suspensions: These should be used immediately and not stored for later use [1].
  • How can I confirm that this compound is active in my cellular assay? You can verify on-target engagement by checking the inhibition of the PDK1/Akt signaling pathway. In MDA-468 breast cancer cells, this compound has been shown to block this pathway, suppress anchorage-dependent growth, and induce G2/M phase cell cycle arrest [1] [2].

Experimental Workflow & Formulation Diagrams

The following diagrams outline the key procedures to help you visualize the workflow for solubility assessment and the steps for preparing the in vivo formulation.

G Start Start: Assess Solubility Needs A In Vitro Experiment? Start->A B Use DMSO or Ethanol A->B Yes E In Vivo Experiment? A->E No C Prepare 10-100 mM stock B->C D Dilute in buffer/media [Final DMSO < 0.1%] C->D End Proceed with Experiment D->End For In Vitro Use F Clarified Solution Needed? E->F Yes G Prepare Homogeneous Suspension (Vehicle: e.g., 0.5% CMC-Na) F->G No H Prepare Clarified Solution (30% PEG400, 0.5% Tween 80, 5% Propylene Glycol) F->H Yes G->End For In Vivo Use H->End For In Vivo Use

G Start Start: Prepare In Vivo Solution Step1 Step 1: Mix 300 µL PEG400 with 5 µL Tween 80 Start->Step1 Step2 Step 2: Add 50 µL Propylene Glycol Step1->Step2 Mix until clear Step3 Step 3: Add 645 µL ddH₂O Step2->Step3 Mix until clear Step4 Final Solution: 30 mg/mL this compound Step3->Step4 Mix until clear Note Note: Use solution immediately for optimal results Step4->Note

References

BX-912 stock solution stability storage

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 Technical Support Guide

Frequently Asked Questions (FAQs)

Q1: How should I store this compound stock solutions and powder for long-term stability? The stability of this compound is highly dependent on proper storage conditions. Please adhere to the following guidelines [1] [2]:

Form Recommended Storage Condition Estimated Stability
Powder -20°C 3 years
Stock Solution (in DMSO) -80°C 1 year
Aliquot Avoid repeated freeze-thaw cycles. Store at -80°C. -

Q2: How do I prepare a stable stock solution of this compound? this compound has good solubility in DMSO and ethanol. Note that it is insoluble or only slightly soluble in water [1] [2].

Solvent Solubility Recommended Stock Concentration
DMSO 94 mg/mL (199.42 mM) [1] 87 mg/mL (184.58 mM) [2]
Ethanol 94 mg/mL (199.42 mM) [1] 87 mg/mL (184.58 mM) [2]
Water Insoluble [1] Not applicable

Preparation Tip: Sonication is recommended to aid dissolution when preparing stock solutions in DMSO or ethanol [2]. Always use fresh DMSO, as moisture-absorbing DMSO can reduce solubility [1].

Q3: I suspect my this compound has degraded. How can I troubleshoot this?

  • Check Physical Appearance: Pure this compound is a white solid [2]. Any discoloration may indicate degradation.
  • Verify Solubility: If the compound does not dissolve completely in DMSO at the documented concentrations after brief sonication, it may have degraded.
  • Test Biological Activity: The most definitive check is to test the compound in a positive control assay, such as the PDK1 kinase assay described below. A significant loss of efficacy suggests the compound is no longer active.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for this compound.

PDK1 Kinase Assay

This protocol details how to assay PDK1 activity in a direct format and a coupled format measuring PDK1-mediated activation of AKT2, which can be used to validate the efficacy of this compound [1] [2].

G Start Start Kinase Assay Prep Prepare Assay Mixture (MOPS buffer, BSA, MgOAc, ATP, [γ-³³P]ATP, Peptide Substrate, PDK1, (AKT2 for coupled assay)) Start->Prep Incubate Incubate for 2-4 hours at Room Temperature Prep->Incubate Stop Stop Reaction (Add EDTA) Incubate->Stop Detect1 Coupled Assay: Capture Biotinylated Peptide on Streptavidin SPA Beads Stop->Detect1 Detect2 Direct Assay: Spot Mixture on P81 Phosphocellulose Paper Stop->Detect2 Count1 Measure Scintillation (Scintillation Proximity Assay) Detect1->Count1 Count2 Wash Paper & Quantify using Phosphorimager Detect2->Count2 End Analyze Product Formation Count1->End Count2->End

Key Reagents:

  • Buffer: For the coupled assay, use 15 mM MOPS, pH 7.2. For the direct assay, use 50 mM Tris-HCl, pH 7.5 [1] [2].
  • Peptide Substrate: For the coupled assay, use a biotinylated peptide (biotin-ARRRDGGGAQPFRPRAATF). For the direct assay, use H2N-ARRRGVTTKTFCGT [1] [2].
  • Enzymes: Purified recombinant human PDK1 (and AKT2 for the coupled assay) [1] [2].

Procedure:

  • Assay Mixture Setup: Combine all reagents in a final volume of 60 µL. PDK1 is added at suboptimal levels to sensitively detect inhibitors [1] [2].
  • Incubation: Allow the reaction to proceed for 2 hours (coupled assay) or 4 hours (direct assay) at room temperature [1] [2].
  • Reaction Stop: Add 25 mM EDTA to the mixture [1] [2].
  • Product Detection:
    • Coupled Assay: Capture the biotin-labeled peptide from 10 µL of the mixture on streptavidin-coated SPA beads. Measure product formation by scintillation proximity counting [1] [2].
    • Direct Assay: Spot a portion of the reaction mixture on P81 phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid and once with acetone. After drying, quantify the filter-bound labeled peptide using a phosphorimager [1] [2].
Cell-Based Assay for Viability and Apoptosis

This protocol is used to study the effect of this compound on tumor cell viability and growth inhibition [1] [2].

Procedure:

  • Cell Seeding: Seed cells (e.g., MDA-468, MDA-453) at a low density (1.5-3 × 10³ cells/well) in 96-well plates and incubate overnight [1] [2].
  • Compound Treatment: Add this compound in 1% DMSO and growth medium to the wells. The final concentration of DMSO should be 0.1% [1] [2].
  • Incubation: Incubate treated cells for 72 hours [1] [2].
  • Viability Measurement: Add 10 µL of the metabolic dye WST-1 to each well. Read the signal at 450 nm in a plate reader. Subtract the background signal (from a no-cell or zero-time control) to calculate the net signal, which correlates with cell viability [1] [2].

G PDK1 PDK1 Inhibition (this compound) Akt AKT Activation Blocked PDK1->Akt Survival Cell Survival Signaling Disrupted Akt->Survival Apoptosis Apoptosis Induction Survival->Apoptosis Cycle G2/M Cell Cycle Arrest Survival->Cycle Growth Anchorage-Independent Growth Inhibited Survival->Growth

Key Experimental Insights

  • Mechanism of Action: this compound is a potent, ATP-competitive, and specific PDK1 inhibitor (IC₅₀: 12 nM). It blocks the PDK1/Akt signaling pathway, which is crucial for cell survival, particularly in unattached cells [1] [2].
  • Cellular Phenotypes:
    • Growth Inhibition: Suppresses anchorage-dependent and independent growth of tumor cell lines (e.g., IC₅₀ of 0.32 μM for PC-3 cells in soft agar) [1] [2].
    • Apoptosis: Induces apoptosis in a variety of tumor cell lines [1] [2].
    • Cell Cycle Arrest: Promotes a pronounced increase in cells with 4N DNA content, indicating a block at the G2/M phase [1] [2].

References

optimizing BX-912 concentration for PDK1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 at a Glance

The table below summarizes the core biochemical characteristics of this compound.

Property Description / Value
Target 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) [1] [2]
IC₅₀ 26 nM (ATP-competitive) [1]
Selectivity 9-fold selective for PDK1 over PKA [1]
Molecular Weight 471.35 g/mol [1]
CAS Number 702674-56-4 [1]

Experimental Protocols & Applications

Here are detailed methodologies for key experiments involving this compound, from direct kinase inhibition to cellular functional assays.

Direct PDK1 Kinase Inhibition Assay

This protocol is used to determine the IC₅₀ of this compound and validate its direct inhibitory activity on PDK1 [1].

  • Principle: A coupled assay measures PDK1 and PtdIns-3,4-P2-mediated activation of its downstream target, AKT2. The assay can detect inhibitors of PDK1, AKT2, or other critical steps in the AKT2 activation pathway.
  • Recommeded Reagent Concentration: The final assay mixture (60 µL) contains 15 mM MOPS at pH 7.2 and 1 mg/mL bovine serum albumin.
  • Procedure:
    • Prepare the assay mixture in a suitable plate.
    • Add this compound at varying concentrations (e.g., from 1 nM to 1 µM) to create a dose-response curve. Include a DMSO vehicle control.
    • Initiate the reaction by adding the necessary co-factors and substrates for the coupled enzymatic reaction.
    • Measure the output (e.g., absorbance or fluorescence) to quantify the level of AKT2 activation or substrate phosphorylation over time.
    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Assessing PDK1/Akt Signaling Blockade in Tumor Cells

This method verifies the cellular activity of this compound by measuring the reduction of phosphorylated Akt [1].

  • Cell Line Example: PTEN-negative PC-3 prostate cancer cells, which have constitutively active Akt signaling [1].
  • Procedure:
    • Culture PC-3 cells in appropriate medium until they reach 70-80% confluency.
    • Treat cells with this compound. A recommended concentration to start with is 1 µM, as this is sufficient to observe a blockade of the pathway [1].
    • Incubate for a predetermined time (e.g., 2-24 hours).
    • Lyse the cells and extract proteins.
    • Perform a Western Blot analysis using specific antibodies.
      • Primary Antibodies: Anti-phospho-Thr308-Akt (to detect PDK1 activity), anti-total-Akt (loading control), anti-phospho-PDK1 (Ser241), and anti-total-PDK1 [3].
    • A successful inhibition is indicated by a strong reduction in p-Thr308-Akt levels without a change in total Akt.
Functional Assay: Inhibition of Osteoblast Differentiation

This protocol demonstrates the use of this compound in a specialized cellular differentiation model [3].

  • Cell System: Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) induced to differentiate into osteoblasts.
  • Treatment:
    • Isolate and culture BMSCs until 70-80% confluent.
    • Replace the medium with Osteoblast Induction Medium (OBM).
    • Add 0.3 µM this compound to the treatment group [3].
    • Culture the cells for up to 21 days, changing the medium every 2-3 days.
  • Outcome Measurements:
    • Alkaline Phosphatase (ALP) Staining & Activity: Measure on day 7-14. This compound should reduce the number of ALP-positive cells and ALP activity [3].
    • Alizarin Red S Staining: Perform on day 21 to assess mineralization. This compound should significantly inhibit bone nodule formation [3].
    • Gene Expression: Use RT-qPCR on days 7 and 21 to show downregulation of osteoblast-related genes (RUNX2, osteocalcin, collagen I) in the this compound treated group [3].

Troubleshooting FAQ

Q1: What is a good starting concentration for this compound in cell-based assays? A: For initial experiments, testing a range of 0.1 µM to 10 µM is advisable. Based on literature:

  • 1 µM is effective for blocking PDK1/Akt signaling in tumor cells like PC-3 and MDA-468 [1].
  • 0.3 µM is sufficient to inhibit osteoblast differentiation in BMSCs [3]. Begin with 1 µM and perform a dose-response curve to determine the optimal concentration for your specific cell system.

Q2: How do I prepare a stock solution of this compound? A: this compound is highly soluble in DMSO [1].

  • Prepare a concentrated stock solution, for example, 10 mM or 27.5 mg/mL in DMSO.
  • Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.
  • When treating cells, dilute the stock in your culture medium. Ensure the final DMSO concentration is low (e.g., ≤0.1%) and use a vehicle control with the same DMSO concentration.

Q3: this compound is not inhibiting Akt phosphorylation in my experiment. What could be wrong? A: Consider the following:

  • Cell Line Specificity: Verify that your cell line is dependent on the PI3K/PDK1/Akt pathway. Some cancers with PIK3CA mutations may signal through alternative PDK1 effectors like SGK3 instead of Akt [4].
  • Upstream Mutations: Check for genetic alterations like PTEN loss or PIK3CA mutations, which can lead to strong constitutive pathway activation requiring higher inhibitor concentrations [4].
  • Drug Activity: Confirm the activity and stability of your stock solution by repeating a dose-response experiment.
  • Experimental Readout: Ensure you are measuring the correct phosphorylation site (Akt Thr308) and that your Western blot protocol is sensitive enough.

Q4: Can this compound be used in vivo? A: While most current studies are preclinical, the search results provide a formulation for potential in vivo use [1]:

  • Solution: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. This formulation yields a clear solution at concentrations of at least 2.75 mg/mL. Any in vivo work must be conducted under appropriate ethical approvals.

This compound Experimental Workflow

The diagram below outlines a logical workflow for designing and troubleshooting experiments with this compound.

G Start Start: Plan this compound Experiment Stock Prepare Stock Solution (10-100 mM in DMSO) Start->Stock Conc Dilute to Working Concentration (Common range: 0.3 - 10 µM) Stock->Conc Treatment Treat Cells Conc->Treatment Analysis Analysis Treatment->Analysis Verify Verify Target Engagement Analysis->Verify Mech Mechanistic Study Analysis->Mech Func Functional Study Analysis->Func Troubleshoot Troubleshoot Verify->Troubleshoot Troubleshoot->Stock Check stock preparation Troubleshoot->Conc Re-test dose response Troubleshoot->Verify Confirm pathway dependency WB Western Blot: ↓p-Akt(Thr308) Mech->WB Growth Cell Growth/Viability Assay Func->Growth Phenotype Phenotypic Assay (e.g., Differentiation, Invasion) Func->Phenotype

PDK1 Signaling Pathway

To fully understand this compound's role, it's helpful to visualize the signaling pathway it inhibits.

G PI3K PI3K Activation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits/Activates Akt Akt (Inactive) PIP3->Akt Recruits pAkt Akt (Active) p-Thr308 PDK1->pAkt Phosphorylates at Thr308 SGK Other AGC Kinases (SGK, S6K, RSK) PDK1->SGK Activates Outcomes Cell Survival Proliferation Chemoresistance pAkt->Outcomes SGK->Outcomes BX912 This compound Inhibitor BX912->PDK1 Inhibits

References

BX-912 Kinase Selectivity Profile and Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 is a potent PDK1 inhibitor, but it also inhibits many other kinases. The table below summarizes its key off-target activities based on current research.

Kinase Target Inhibition (IC50 or Activity) Experimental Context Significance / Note
PDK1 IC50 = 12 nM [1] Cell-free assay [1] Primary intended target.
PKA IC50 = 110 nM [1] Cell-free assay [1] 9-fold less selective than PDK1.
KDR IC50 = 410 nM [1] Cell-free assay [1] Off-target.
CDK2/CyclinE IC50 = 650 nM [1] Cell-free assay [1] Off-target.
Chk1 IC50 = 830 nM [1] Cell-free assay [1] Off-target.
TBK1 Potent inhibitor [2] Profiling at 1 μM [2] Considered a "parent compound" for TBK1 inhibition.
Multiple Understudied Kinases Inhibits ≥90% of activity for 14 out of 16 kinases at 1 μM [2] Targeted enzymatic panel [2] Includes DRAK1, BMP2K, MARK3/4. Explains many observed off-target effects.

The following diagram illustrates the primary and secondary signaling pathways affected by this compound, which explains the functional consequences of its off-target activity:

Experimental Protocols for Kinase Profiling

If you need to experimentally determine the off-target effects of a compound like this compound, here are established methodologies.

Broad Kinase Selectivity Profiling (Commercial Systems)

This protocol uses a pre-configured system for profiling inhibitors against a broad panel of kinases.

  • Core Principle: Kinases and their specific substrate pairs are provided in a strip format. Kinase activity is measured in the presence of your inhibitor [3].
  • Key Workflow Steps:
    • Reaction Setup: Combine the kinase reaction buffer, the kinase, its specific substrate, cofactors, ATP, and the test compound (e.g., this compound in DMSO) in a multiwell plate [3] [4].
    • Incubation: Allow the phosphorylation reaction to proceed at 30°C for a set time (e.g., 60 minutes) [4].
    • Reaction Stop & Measurement: Stop the reaction with phosphoric acid. Capture the biotinylated phosphorylated peptide and measure product formation using a scintillation counter (for radiometric assays) or other detection methods [4].
    • Data Analysis: Calculate the residual kinase activity (%) for each compound compared to an untreated control (100% activity) [4].
Live-Cell Target Engagement Profiling (NanoBRET Assay)

This protocol assesses how an inhibitor engages with kinases in a more physiologically relevant live-cell context [5].

  • Core Principle: Cells are transfected with plasmids encoding kinases fused to a NanoLuc luciferase. A tracer molecule binds to the kinase's ATP pocket, creating a BRET signal. A test compound (like this compound) will displace the tracer, reducing the signal, which indicates direct target engagement [5].
  • Key Workflow Steps:
    • Cell Preparation: Create a library of cells expressing different NanoLuc-kinase fusions. Prepare working DNA solutions for transfection [5].
    • Transfection & Tracer Addition: Transfect the cells and add the single, universal NanoBRET tracer (K10) at its optimized concentration [5].
    • Compound Treatment: Treat the cells with this compound at your desired concentration.
    • Signal Measurement: Measure the BRET signal. A decrease indicates the compound has bound to and engaged the kinase target [5].

Key Troubleshooting and FAQs

  • My results with this compound are inconsistent with published selectivity data. Why? Inhibition is highly dependent on assay conditions, especially the ATP concentration. Ensure you are performing the assay at the ATP Km for each specific kinase, as using a single, high ATP concentration can mask weaker off-target interactions [2].

  • Should I trust cell-free or cellular data more for predicting off-target effects? Both are important, but they provide different information. Cell-free assays (like the first protocol) show direct binding potential. Live-cell assays (like the NanoBRET method) confirm that the compound can engage the target in a complex cellular environment, which can be influenced by cell permeability, metabolism, and competing cellular proteins [5]. It is recommended to use a combination of both for a complete picture.

  • This compound shows no effect in my cellular phenotype assay, even at high concentrations. What could be wrong? First, verify that your experimental system (cell line) expresses the target kinases, particularly PDK1. Second, check the solubility and stability of this compound in your culture medium. As a starting point, this compound is soluble in DMSO at 94 mg/mL but is insoluble in water [1]. Using a precipitated or degraded compound will lead to inactive results.

  • The functional effects I see might be due to off-target inhibition. How can I confirm this? The most robust approach is to use a combination of strategies:

    • Profiling: Use one of the profiling assays listed above to get a quantitative map of all kinases inhibited by this compound in your specific system.
    • Genetic Validation: Use siRNA or CRISPR to knock down your primary target (e.g., PDK1) and see if the phenotype replicates that of the drug.
    • Tool Compound: If available, use a more selective inhibitor for your primary target to see if the off-target phenotype persists.

References

BX-912 cell viability assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 Chemical & Biological Profile

The table below summarizes the core properties of this compound from supplier websites and research literature [1] [2].

Property Details
CAS Number 702674-56-4 [1] [2]
Molecular Formula C₂₀H₂₃BrN₈O [1] [2]
Molecular Weight 471.35 g/mol [1] [2]
Description Potent, ATP-competitive, and selective PDK1 (3-phosphoinositide-dependent kinase 1) inhibitor [1] [2]
IC₅₀ for PDK1 12-26 nM [1] [2]
Selectivity >10-fold selectivity over PKA, PKC, c-Kit, and others [2]
Appearance Solid, Powder [1] [2]

Experimental Protocols from Literature

While detailed, step-by-step viability assay protocols for this compound are not provided in the search results, the following methodological descriptions from commercial and research sources can inform your experimental setup.

Cell Viability Assay (WST-1)

This protocol is adapted from a supplier's product information [2].

  • Cell Seeding: Seed cells (e.g., MDA-MB-468, MDA-MB-453) at a low density of 1.5-3 × 10³ cells per well in a 96-well plate.
  • Compound Treatment: Treat cells with this compound prepared in DMSO. The final concentration of DMSO in the assay should not exceed 0.1%.
  • Incubation: Incubate the treated cells for 72 hours.
  • Viability Measurement: Add the metabolic dye WST-1 to each well. Measure the signal using a plate reader at 450 nm, subtracting the background signal from wells without cells or at time zero.
Kinase Activity Assay

This direct kinase assay protocol helps understand the compound's primary mechanism of action [2].

  • Assay Mixture: The 60 μL reaction contains:
    • 50 mM Tris-HCl (pH 7.5)
    • 0.1 mM EGTA
    • 0.1 mM EDTA
    • 0.1% β-mercaptoethanol
    • 1 mg/mL BSA
    • 10 mM MgOAc
    • 10 μM ATP
    • 7.5 μM substrate peptide
    • 60 ng of purified recombinant human PDK1
  • Incubation & Detection: Incubate the mixture for 4 hours at room temperature. Stop the reaction with 25 mM EDTA. Spot a portion of the mixture onto P81 phosphocellulose paper, wash the paper, and quantify the bound labeled peptide using a phosphorimager.

This compound Mechanism of Action

The following diagram illustrates the reported signaling pathway and biological effects of this compound, based on information from the search results [1] [2]. Understanding this mechanism is crucial for contextualizing your assay results.

architecture cluster_experimental This compound Experimental Context BX912 This compound PDK1 PDK1 Inhibition BX912->PDK1 Akt Impaired Akt Activation PDK1->Akt Pathway Blockade of PDK1/Akt Signaling Pathway Akt->Pathway Effects Cellular Effects Pathway->Effects G2 G2/M Phase Cell Cycle Arrest Effects->G2 Apo Induced Apoptosis Effects->Apo Growth Inhibited Adhesion-Dependent Growth in Tumor Cells Effects->Growth

Troubleshooting Common Assay Challenges

Based on the chemical and biological profile of this compound, here are some potential challenges and solutions to consider.

  • Solubility and Solution Preparation: this compound is insoluble or only slightly soluble in water but has good solubility in DMSO (up to 87 mg/mL) [2].
    • Recommendation: Always prepare a fresh stock solution in high-quality DMSO. Gently warm the tube at 37°C and use a sonicating water bath to ensure the powder is fully dissolved before diluting into your assay buffer.
  • Cell Line Selection: The biological activity of this compound is context-dependent. It has been shown to be more effective in cancer cell lines with high basal Akt activity [2].
    • Recommendation: Review literature for your specific cell model. If you observe no effect, confirm the relevance of the PDK1/Akt pathway in your cells. Including a positive control cell line (e.g., MDA-MB-468) can validate your experimental system.
  • Off-Target Effects: While this compound is a selective PDK1 inhibitor, at higher concentrations it can inhibit other kinases like Chk1, PKA, and c-Kit [2].
    • Recommendation: Use the lowest effective concentration. If possible, employ complementary experiments (e.g., target knockdown) to confirm that the observed effects are due to PDK1 inhibition.

References

reducing BX-912 cytotoxicity in normal cells

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 Technical Support Center

FAQ 1: What is the primary mechanism of this compound, and why does it cause cytotoxicity?

This compound is a potent and specific ATP-competitive inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1) [1]. PDK1 is a master regulator of the AGC family of kinases, and one of its key downstream effectors is the AKT pathway, which is a critical cell survival signal [2] [1]. By inhibiting PDK1, this compound blocks this survival pathway, leading to reduced cell proliferation and the induction of apoptosis, particularly in tumor cells that may rely on heightened PDK1/Akt signaling [1]. Cytotoxicity occurs as this crucial pro-survival signal is extinguished.

FAQ 2: Are normal cells affected by this compound?

Evidence suggests that normal cells can be less sensitive than certain cancer cells. One study on Mantle Cell Lymphoma (MCL) found that while BX912 was potent against MCL cell lines, healthy donor lymphocytes did not respond to the PDPK1-inhibition [3]. This indicates a potential therapeutic window. The differential effect may be due to oncogene addiction, where cancer cells become reliant on specific signaling pathways like PDK1/Akt for survival, while normal cells are not.

FAQ 3: What are the proposed strategies to reduce cytotoxicity in normal cells?

A direct method to "protect" normal cells from this compound has not been identified. Current research focuses on two main strategies to improve its safety profile:

  • Exploiting Synthetic Lethality: This approach involves identifying and targeting other vulnerabilities specific to cancer cells with hyperactive PDK1 signaling. The goal is to find drug combinations that are highly effective against tumors while sparing normal cells.
  • Informed Drug Combinations: Combining this compound with other targeted agents may allow for lower, less toxic doses of each drug while maintaining or even enhancing anti-tumor efficacy.

The table below summarizes potential strategies based on recent scientific findings.

Strategy Rationale & Proposed Combination Key Supporting Evidence
Targeting Downstream Effectors PDK1 stabilizes MYC oncoprotein via PLK1; inhibiting PLK1 disrupts this axis [2]. Combination: this compound + PLK1 inhibitor (e.g., BI2536, rigosertib).
Leveraging Biomarkers Tumors with high STAG2 protein expression show distinct drug sensitivities [4]. Approach: Use STAG2 expression as biomarker; STAG2 WT cells may be more vulnerable to PI3K inhibition.
Combination with PI3K Inhibition Concurrent inhibition of upstream (PI3K) and downstream (PDK1) nodes in same pathway may enhance efficacy [3]. Combination: this compound + PI3K inhibitor (e.g., CAL-101). Shown to be synergistic in MCL cells [3].
Location-Based Targeting PDK1 was identified as 1 of 6 location-related genes for targeted intervention in colorectal cancer [5]. Approach: Prioritize this compound investigation for tumors in specific anatomical locations (e.g., recto-sigmoid junction).

FAQ 4: What are the key experimental protocols for testing these strategies?

Here are detailed methodologies for core experiments cited in the strategies above.

1. Cell Viability and Proliferation Assay (WST-1) This colorimetric assay measures the metabolic activity of viable cells and is commonly used to determine IC50 values for inhibitors like this compound [6] [1].

  • Procedure:
    • Seed cells in a 96-well plate at a low density (e.g., 1.5-3 × 10³ cells/well).
    • Incubate overnight to allow cell adherence.
    • Add this compound in serial dilutions. A final DMSO concentration of 0.1% is typical.
    • Incubate for the desired time (e.g., 72 hours).
    • Add WST-1 reagent directly to the medium (10 μL/well) and incubate for 30 minutes to 4 hours.
    • Measure absorbance at 450 nm using a plate reader. The signal is proportional to the number of viable cells [1].

2. Cell Cycle Analysis by Flow Cytometry this compound has been shown to cause G2/M cell cycle arrest [3] [1]. This protocol assesses the DNA content of cells to determine their cell cycle phase.

  • Procedure:
    • Treat cells with this compound for a specified duration.
    • Harvest cells (both adherent and in suspension).
    • Wash with PBS and fix the cells in cold ethanol (e.g., 70%) for at least 1 hour.
    • Stain DNA with a solution containing a fluorescent DNA dye like Propidium Iodide (PI) and RNase (to remove RNA which can interfere).
    • Analyze samples using a flow cytometer. The DNA content histogram will show the proportion of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population indicates arrest.

3. Synergy Testing (Combination Studies) To evaluate if two drugs work synergistically (like this compound and a PI3K inhibitor), combination index (CI) values are calculated.

  • Procedure:
    • Design a matrix of drug concentrations for Drug A (this compound) and Drug B (e.g., a PI3K inhibitor), both alone and in combination.
    • Perform a cell viability assay (e.g., WST-1) for all concentration combinations.
    • Analyze data using software such as CompuSyn or the Chou-Talalay method.
    • Interpret the CI: A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [3].

PDK1 Signaling and Inhibition Pathway

The following diagram illustrates the core signaling pathway targeted by this compound and the potential combination strategies discussed.

architecture cluster_known PDK1 Signaling Pathway cluster_inhibition Inhibition Strategies PI3K PI3K PIP3 PIP3 PI3K->PIP3 Activates PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates PLK1 PLK1 PDK1->PLK1 Directly Phosphorylates CellSurvival Cell Survival & Proliferation AKT->CellSurvival MYC MYC PLK1->MYC Stabilizes MYC->CellSurvival BX912 This compound (PDK1 Inhibitor) BX912->PDK1 Inhibits PLK1_Inhib PLK1 Inhibitor (e.g., Rigosertib) PLK1_Inhib->PLK1 Inhibits PI3K_Inhib PI3K Inhibitor (e.g., CAL-101) PI3K_Inhib->PI3K Inhibits

References

BX-912 G2/M phase arrest optimization

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 Compound Profile

This compound is a potent, ATP-competitive inhibitor of 3-Phosphoinositide-dependent Kinase-1 (PDK1), which is the master kinase in the AGC kinase family [1] [2].

Attribute Detail
CAS Number 702674-56-4 [3] [4]
Molecular Formula C₂₀H₂₃BrN₈O [3] [4]
Molecular Weight 471.35 g/mol [3] [4]
Primary Target (IC₅₀) PDK1 (12-26 nM) [3] [2]
Key Mechanism Blocks PDK1/Akt signaling pathway; induces G2/M cell cycle arrest and apoptosis in tumor cells [3] [4] [2].

Target Selectivity & Cellular Activity

Understanding the selectivity of this compound and its effects on cancer cells is crucial for experimental design and interpreting results.

Table 1: this compound In Vitro Selectivity Profile [3] [2] The data below, primarily from cell-free assays, shows this compound has strong selectivity for PDK1 over other kinases.

Target IC₅₀ / Inhibitory Effect Notes / Context
PDK1 12 nM Primary target; 9-fold more selective than PKA [3] [2].
PKA 110 nM
KDR (VEGFR) 410 nM
CDK2/CyclinE 650 nM
Chk1 830 nM
c-kit 850 nM
AKT2 >10 µM Does not inhibit pre-activated AKT2, confirming it is a direct PDK1 inhibitor [3].

Table 2: Observed Cellular Phenotypes in Cancer Cell Lines [3] [4] [2] The following effects have been reported in various cancer cell lines, such as MDA-468 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).

Observed Effect Experimental Context
G2/M Cell Cycle Arrest Increased population of cells with 4N DNA content in MDA-468 cells [3] [2].
Growth Inhibition & Apoptosis Inhibition of anchorage-dependent growth; increased caspase-3/7 activity in tumor cells with elevated Akt activity [3] [4].
Potent Soft Agar Growth Suppression IC₅₀ of 0.32 µM in PC-3 cells; 96% inhibition of HCT-116 cell growth at 1 µM [3] [2].

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

Protocol 1: Kinase Assay for PDK1 Inhibition [3] [2] This protocol measures this compound's direct effect on PDK1 enzyme activity.

  • Assay Formats: Use either a direct kinase assay or a coupled assay measuring PDK1-mediated activation of AKT2.
  • Direct Assay Mixture (60 µL):
    • 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 0.1 mM EDTA, 0.1% β-mercaptoethanol.
    • 1 mg/mL bovine serum albumin (BSA), 10 mM MgOAc.
    • 10 µM ATP, 0.2 µCi of [γ-³³P]ATP.
    • 7.5 µM substrate peptide (H₂N-ARRRGVTTKTFCGT).
    • 60 ng purified recombinant human PDK1.
  • Incubation & Detection: Incubate for 4 hours at room temperature. Stop reaction with 25 mM EDTA. Spot mixture on P81 phosphocellulose paper, wash, and quantify bound labeled peptide with a phosphorimager.

Protocol 2: Cell-Based Assay for Growth Inhibition & Viability [3] [2] This protocol is used to determine the effect of this compound on cell growth and viability.

  • Cell Seeding: Seed cells (e.g., MDA-468, MDA-453) at low density (1.5-3 × 10³ cells/well in 96-well plates) and incubate overnight.
  • Compound Treatment: Add this compound in 1% DMSO and growth medium (final DMSO concentration 0.1%). Briefly shake the plate.
  • Incubation & Measurement: Incubate treated cells for 72 hours. Measure viability by adding 10 µL of the metabolic dye WST-1. Read the signal at 450 nm and subtract the background.

Troubleshooting Common Issues in Cell Cycle Analysis

Cell cycle analysis can present specific challenges. Here are some common problems and solutions, which are also applicable to experiments with this compound.

  • Problem: High CV (Coefficient of Variation) of G0/G1 Peak

    • Causes & Solutions:
      • RNA Interference: Add RNase during incubation [5].
      • High Flow Rate: Reduce sample loading speed during flow cytometry to improve resolution [5].
      • Instrument Issues: Perform routine instrument quality control and calibration [5].
      • Drug Effects: Note that treatment with compounds like this compound may normally increase the CV [5].
  • Problem: Absence of G2/M Phase Population

    • Causes & Solutions:
      • Poor Cell State: Ensure cells are healthy and proliferating. Optimize culture conditions and avoid over-confluency, which causes contact inhibition [5].
      • Inherent Cell Properties: Verify that your cell line is capable of division. Some primary cells may be quiescent (in G0 phase) under standard conditions [5].
  • Problem: High Proportion of Polyploidy (e.g., 8N cells)

    • Cause & Solution: This is often caused by cell clumping or aggregates. Use PI-A/PI-H (propidium iodide-area/height) gating during flow cytometry to exclude doublets and aggregates from your analysis [5].

This compound Signaling Pathway & G2/M Arrest Mechanism

The diagram below illustrates how this compound inhibits PDK1 to induce G2/M cell cycle arrest, synthesizing information from multiple research findings [3] [6] [1].

G BX912 This compound PDK1 PDK1 BX912->PDK1 Inhibits RSK2 RSK2 PDK1->RSK2 Phosphorylates & Activates AKT AKT PDK1->AKT Phosphorylates & Activates S6K S6K PDK1->S6K Phosphorylates & Activates Cdc25 Cdc25 Phosphatase RSK2->Cdc25 Downregulation Wee1 Wee1 Kinase RSK2->Wee1 Upregulation AKT->Cdc25 Downregulation AKT->Wee1 Upregulation S6K->Cdc25 Downregulation S6K->Wee1 Upregulation CDK1 Cyclin B-CDK1 Complex G2Arrest G2/M Phase Cell Cycle Arrest Cdc25->CDK1 Activates Wee1->CDK1 Inhibits

This diagram shows that this compound, by inhibiting PDK1, disrupts the activation of its key downstream effectors like RSK2, AKT, and S6K [1]. In B-cell lymphomas, for example, RSK2 plays a central role in this pathway [1]. The subsequent downregulation of Cdc25 phosphatases and upregulation of Wee1 kinase leads to the sustained inhibitory phosphorylation of the Cyclin B-CDK1 complex, which is the master regulator of the G2 to M transition [6]. This prevents the cell from entering mitosis, resulting in G2/M arrest [3] [2].

References

BX-912 handling instructions lab protocol

Author: Smolecule Technical Support Team. Date: February 2026

BX-912: Hazard and Safety Overview

The Safety Data Sheet (SDS) classifies this compound with specific hazards and required precautions for safe handling [1].

Aspect Classification / Instructions
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) [1].

| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects [1]. | | Precautionary Measures | Wash skin thoroughly after handling (P264). Do not eat, drink or smoke when using this product (P270). Avoid release to the environment (P273). Avoid dust and aerosol formation. Use only with appropriate exhaust ventilation [1]. | | First Aid Measures | Eye contact: Flush with water and call a physician. Skin contact: Rinse thoroughly with water and call a physician. Ingestion: Wash out mouth with water; do NOT induce vomiting; call a physician [1]. | | Safe Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent) [1]. | | Incompatible Materials | Strong acids/alkalis, strong oxidising/reducing agents [1]. |

Experimental Protocols and Research Use

This compound is a potent and specific PDK1 inhibitor with an IC₅₀ of 12 nM, showing high selectivity over other kinases like PKA and PKC in cell-free assays [2]. The table below summarizes key experimental data from supplier and research literature.

Parameter Details
Molecular Weight 471.35 [1] [2].
CAS Number 702674-56-4 [1] [2].
Chemical Formula C₂₀H₂₃BrN₈O [1] [2].
Purity 99.8% [2].

| Solubility | DMSO: 94 mg/mL (199.42 mM) Ethanol: 94 mg/mL Water: Insoluble [2]. | | Key In Vitro Findings |

  • Blocks PDK1/Akt signaling in tumor cells [2].
  • Suppresses anchorage-dependent growth and induces apoptosis in various tumor cell lines (e.g., PC-3 cells) [2].
  • Cancer cell lines with elevated Akt activity (e.g., MDA-468) are highly sensitive to this compound in soft agar assays [2].
  • Induces G2/M phase cell cycle arrest in MDA-468 cells [2].
|

Detailed Experimental Protocols

1. Kinase Assay for PDK1 Inhibition [2]

  • Direct Kinase Assay: The assay mixture contains 50 mM Tris-HCl (pH 7.5), 0.1 mM EGTA, 0.1% β-mercaptoethanol, 1 mg/mL BSA, 10 mM MgOAc, 10 μM ATP, [γ-³³P]ATP, 7.5 μM substrate peptide (H₂N-ARRRGVTTKTFCGT), and 60 ng of purified human PDK1.
  • Incubation & Measurement: After a 4-hour incubation at room temperature, the reaction is stopped with 25 mM EDTA. A portion of the mixture is spotted on P81 phosphocellulose paper, washed, and the bound radioactivity is quantified using a phosphorimager.

2. Cell-based Viability Assay [2]

  • Cell Seeding: Seed cells (e.g., MDA-468, MDA-453) at a low density (1.5-3 × 10³ cells/well) in a 96-well plate and incubate overnight.
  • Compound Treatment: Add this compound in DMSO and growth medium (final DMSO concentration of 0.1%) to the cells.
  • Incubation & Analysis: Incubate treated cells for 72 hours. Measure cell viability using a metabolic dye like WST-1, reading the signal at 450 nm.

Experimental Workflow: PDK1 Inhibition Study

The following diagram illustrates a generalized workflow for studying this compound's effects in a cell-based experiment, based on the described protocols.

G cluster_0 Start Start Experiment Seed Seed Tumor Cell Lines Start->Seed Treat Treat with this compound Seed->Treat Incubate overnight Harvest Harvest Cells Treat->Harvest Incubate for 72 hours Analyze Analyze Outcomes Harvest->Analyze End End / Interpret Data Analyze->End Mech1 Kinase Activity (PDK1/Akt pathway) Analyze->Mech1 Possible Assays Mech2 Cell Viability (e.g., WST-1) Analyze->Mech2 Mech3 Cell Cycle Analysis (Flow cytometry) Analyze->Mech3

Frequently Asked Questions

Q1: What personal protective equipment (PPE) is required when handling this compound? A1: The SDS recommends using safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator is also advised to avoid inhalation of dust or aerosols [1].

Q2: How should I dispose of this compound and waste containing it? A2: Avoid release to the environment. Collect spillage and dispose of contents/container at an approved waste disposal plant in accordance with all local, state, and federal regulations [1].

Q3: My cell viability assay shows no effect after this compound treatment. What could be wrong? A3:

  • Verify Solubility and Storage: Ensure the compound was stored correctly (-20°C for powder) and that your stock solution in DMSO was prepared and stored properly. Avoid repeated freeze-thaw cycles [1] [2].
  • Check Cell Line and Assay Conditions: Confirm that your chosen cell line is sensitive to PDK1 inhibition. The literature indicates that efficacy can vary, with some lines like MDA-468 being highly sensitive, especially in soft agar assays [2].
  • Confirm Concentration and Selectivity: Ensure you are using an appropriate concentration range. While this compound is a potent PDK1 inhibitor, it can also inhibit other kinases like PKA and Chk1 at higher concentrations, which might influence your results [2].

References

BX-912 inhibition efficiency in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 Inhibition Efficiency in Cell Lines

The quantitative data on this compound's efficacy is summarized in the table below.

Cell Line / Context Observed Effects / Efficiency Key Findings
MDA-468 Breast Tumor Cells (express high levels of activated Akt) Suppresses cell growth, increases caspase-3/7 activity, induces G2/M phase cell cycle arrest [1]. Demonstrates cytotoxic and cytostatic effects in a susceptible cancer cell line.
Normal Primary Cells (PrECs, HMECs) No effect on caspase-3/7 activation [1]. Suggests a potential selective toxicity towards certain cancer cells over normal cells.
Mantle Cell Lymphoma (MCL) Shows high efficiency in inhibiting cell growth [2]. Indicates therapeutic potential in hematological cancers.
Breast Cancer under Hypoxia Targeting PDK1 with this compound inhibits tumor growth, enhances cytotoxic T lymphocyte (CTL) activity, and improves the effectiveness of anti-PD-1/PD-L1 therapy [3]. Highlights its role as a combination therapy agent to overcome immunosuppression in the tumor microenvironment.

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments that demonstrate this compound's effects, based on the cited research.

Protocol: Assessing Cell Growth Suppression and Apoptosis

This protocol outlines how to test the effect of this compound on breast tumor cells (e.g., MDA-468).

  • 1. Cell Seeding: Plate MDA-468 cells in appropriate culture plates and allow them to adhere overnight in a standard incubator (37°C, 5% CO₂).
  • 2. Drug Treatment: Treat the cells with this compound at desired concentrations (e.g., in the µM range, based on the IC50 of 26 nM). Include a control group treated with vehicle (e.g., DMSO) only.
  • 3. Caspase-3/7 Activity Assay:
    • After treatment (e.g., 24-72 hours), aspirate the medium.
    • Add a commercially available caspase-3/7 assay reagent (a luminescent or fluorescent substrate) to the cells.
    • Incubate the plate for a specified period (e.g., 30-60 minutes) protected from light.
    • Measure the resulting luminescence or fluorescence. An increase in signal in treated cells compared to the control indicates apoptosis induction [1].
  • 4. Cell Cycle Analysis:
    • After treatment, harvest the cells by trypsinization.
    • Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol for several hours or overnight at -20°C.
    • Wash the fixed cells to remove ethanol and resuspend them in a solution containing a DNA stain (e.g., Propidium Iodide) and RNase.
    • Incubate the cells in the dark and then analyze them using a flow cytometer. The DNA content histogram will reveal the percentage of cells in each phase (G1, S, G2/M) [1].
Protocol: In Vivo Combination Therapy in Breast Cancer Models

This describes the methodology used to evaluate this compound in a more complex, physiological context.

  • 1. Animal Model: Utilize a mouse model of breast cancer (e.g., a xenograft model where human breast cancer cells are implanted in immunodeficient mice).
  • 2. Treatment Groups: Divide the tumor-bearing mice into several groups:
    • Group 1: Vehicle control.
    • Group 2: this compound alone (e.g., administered via intraperitoneal injection).
    • Group 3: PD-1/PD-L1 checkpoint inhibitor (e.g., Atezolizumab) alone.
    • Group 4: this compound in combination with the PD-1/PD-L1 inhibitor.
  • 3. Efficacy Measurement:
    • Monitor tumor volume regularly with calipers.
    • At the endpoint, harvest tumors and analyze them for immune cell infiltration (e.g., via immunohistochemistry for CD8+ T cells) to assess enhanced CTL activity [3].
  • 4. Data Analysis: Compare tumor growth curves and immune marker data between groups to determine the efficacy of single-agent and combination therapies.

This compound Signaling Pathway in Breast Cancer Immunosuppression

The diagram below illustrates the mechanism by which this compound, by inhibiting PDK1, can counteract immunosuppression in the hypoxic tumor microenvironment of breast cancer, as revealed in recent research [3].

G Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Induces FTO FTO HIF1a->FTO Activates m6A_mod m6A modification on PDK1 mRNA FTO->m6A_mod Reduces YTHDF3 YTHDF3 m6A_mod->YTHDF3 Hides from PDK1 PDK1 YTHDF3->PDK1 Normally degrades AKT AKT PDK1->AKT Activates STAT3 STAT3 AKT->STAT3 Activates PDL1 PDL1 STAT3->PDL1 Upregulates Immunosuppression Immunosuppression PDL1->Immunosuppression Causes BX912 This compound (PDK1 Inhibitor) BX912->PDK1 Inhibits CTL_Activity Enhanced CTL Activity BX912->CTL_Activity Promotes AntiPD1 Anti-PD-1/PD-L1 Therapy AntiPD1->PDL1 Blocks AntiPD1->CTL_Activity Promotes

This pathway shows that this compound acts on a key node (PDK1) in a signaling cascade that links hypoxic stress to cancer cell immune evasion. Inhibiting PDK1 with this compound can thus enhance the effectiveness of immunotherapy [3].

Key Technical Considerations

  • Specificity: While this compound is a potent PDK1 inhibitor, it exhibits some selectivity (e.g., 9-fold relative to PKA, 105-fold against PKC) [1]. Always include appropriate controls to confirm that observed effects are due to PDK1 inhibition.
  • Combination Potential: The most promising application for this compound may be in combination with other agents, such as immune checkpoint inhibitors, to overcome resistance mechanisms in the tumor microenvironment [3].
  • Solubility and Storage: this compound is soluble in DMSO (≥100 mg/mL). For stability, it should be stored desiccated at -20°C. Stock solutions are best prepared and used on the same day, though they can be stored sealed below -20°C for several months [1].

References

BX-912 solvent toxicity control experiments

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Formulations and Applications

Solvent System Composition Recommended Concentration / Application Key Characteristics

| DMSO Stock | 100% DMSO | 27.5 mg/mL (212.16 mM) [1] | - Primary stock solution

  • Hygroscopic; use newly opened DMSO [1] | | In Vitro Working Solution | 100% DMSO | ≥ 100 mg/mL (212.16 mM); dilute to final concentration in assay buffer [1] | - For cell-based assays (e.g., MDA-468, PC-3 cells) [2] [1]
  • Confirmed to block PDK1/Akt signaling [1] | | In Vivo Protocol 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] | ≥ 2.75 mg/mL (5.83 mM) [1] | - Clear solution
  • Suitable for short-term administration | | In Vivo Protocol 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | ≥ 2.75 mg/mL (5.83 mM) [1] | - Clear solution
  • Recommended for better tolerability | | In Vivo Protocol 3 | 10% DMSO + 90% Corn Oil [1] | ≥ 2.75 mg/mL (5.83 mM) [1] | - Clear solution
  • Use carefully for dosing > half a month [1] |

Experimental Protocols and Controls

Here are detailed methodologies for key experiments, including essential control setups.

In Vitro Cell-Based Assay (e.g., Apoptosis or Cell Cycle Analysis)

This protocol is used to study BX-912's effects on cell cycle and apoptosis [1].

  • Workflow Diagram:

    G DMSO DMSO ControlGroup Vehicle Control Group (DMSO solvent only) DMSO->ControlGroup BX912 BX912 TreatedGroup This compound Treated Group BX912->TreatedGroup Assay Assay Analysis Downstream Analysis ControlGroup->Analysis  Provides baseline for  solvent effects TreatedGroup->Analysis

  • Methodology:

    • Preparation: Dissolve this compound in DMSO to create a 10-27.5 mM stock solution. Aliquot and store at -20°C or -80°C [1].
    • Cell Treatment:
      • Vehicle Control (Crucial): Treat cells with culture medium containing the same volume of DMSO as your highest this compound dose (e.g., 0.1% DMSO).
      • Treatment Group: Treat cells with this compound diluted in culture medium to the desired final concentration (typically in the nanomolar to low micromolar range) [1].
    • Incubation: Incubate cells for the desired duration (e.g., 24-72 hours).
    • Analysis: Analyze outcomes like apoptosis (e.g., Annexin V/propidium iodide staining) or cell cycle distribution (e.g., propidium iodide staining and flow cytometry) [1].
In Vivo Administration and Toxicity Monitoring

This protocol outlines oral administration and safety assessment in rodent models [3].

  • Workflow Diagram:

    G Prep 1. Prepare this compound Formulation (Use protocols from table) Admin 2. Oral Administration (e.g., 30 mg/kg/day for 7 days) Prep->Admin Monitor 3. In-life Monitoring Admin->Monitor Terminal 4. Terminal Analysis Monitor->Terminal

  • Methodology [3]:

    • Formulation: Prepare this compound daily using one of the in vivo protocols from the table above (e.g., 10% DMSO + 90% Corn Oil).
    • Control Group: A parallel group of animals must receive the same volume of the vehicle solution only (without this compound).
    • Dosing: Orally administer the solution (e.g., 30 mg/kg/day) for the study duration (e.g., 7 days).
    • Toxicity Assessment:
      • Clinical Observation: Monitor daily for signs of distress, changes in behavior, and body weight.
      • Biochemical & Hematological Analysis: Collect blood at termination for clinical chemistry and complete blood count.
      • Histopathology: Collect major organs (liver, kidney, heart, etc.), fix in formalin, and examine for tissue damage.

Troubleshooting Common Issues

  • Problem: Precipitation in aqueous buffer.

    • Solution: Ensure the final DMSO concentration in your assay buffer is sufficient to keep the compound in solution (often 0.1-1%). Always add the DMSO stock to the buffer while vortexing to facilitate mixing.
  • Problem: High background toxicity in vehicle control.

    • Solution: Verify that the DMSO concentration in your culture medium does not exceed 0.1% for most cell lines. Use a freshly opened bottle of DMSO to avoid water absorption and contamination.
  • Problem: Inconsistent in vivo results.

    • Solution: Prepare the dosing formulation fresh daily. For longer studies (>2 weeks), Protocol 2 (using SBE-β-CD) is generally better tolerated than corn oil or Tween-80/PEG300 systems [1].

Compound Background

This compound is a potent, direct, selective, and ATP-competitive PDK1 inhibitor with an IC₅₀ of 26 nM [1]. It blocks the PDK1/Akt signaling axis, which can lead to G2/M cell cycle arrest and apoptosis in tumor cells, making it a valuable tool for studying this pathway [2] [1].

References

Understanding the Mechanism: Why Phospho-Akt Signal Might Change

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 is a potent, selective, and ATP-competitive inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), with an IC50 value of 12-26 nM [1] [2] [3]. Its primary effect is to selectively block the phosphorylation of Akt at Threonine 308 (Thr308) [4].

The diagram below illustrates how this compound acts within the PI3K/Akt signaling pathway.

G GrowthFactors Growth Factors (Receptor Tyrosine Kinases) PI3K PI3K Activation GrowthFactors->PI3K PIP3 PIP3 Production PI3K->PIP3 PDK1 PDK1 (Recruited to membrane) PIP3->PDK1 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive pAkt_T308 p-Akt (Thr308) (Partially Active) PDK1->pAkt_T308 Phosphorylates Thr308 pAkt_S473 p-Akt (Ser473) (Fully Active) pAkt_T308->pAkt_S473 Allows phosphorylation at Ser473 CellProcesses Cell Survival Proliferation Growth pAkt_S473->CellProcesses BX912 This compound BX912->PDK1 Inhibits

Given this mechanism, a successful inhibition should show reduced p-Akt (Thr308). The signal for p-Akt (Ser473) may also be diminished, as phosphorylation at Thr308 facilitates subsequent phosphorylation at Ser473 [5]. If you see no change in the p-Akt (Thr308) signal, the inhibition might not be working effectively.

Troubleshooting Your Western Blot Experiment

Here is a guide to diagnose and fix common issues that could affect your results.

Experimental Design and Reagent Quality
Issue & Potential Cause Recommended Solution & Verification Steps

| Inhibitor Activity & Specificity this compound is not effectively inhibiting PDK1. | - Verify inhibitor activity: Confirm the inhibitor is from a reputable source and has been stored correctly (at -20°C in DMSO) [1] [2].

  • Use a positive control: Include a cell line with known high basal Akt activity (e.g., PTEN-negative PC-3 or MDA-468 cells) to confirm this compound's effect [1] [2]. | | Inhibitor Concentration & Time Dose or duration is insufficient for target engagement. | - Optimize concentration and time: A common working concentration is 0.3 - 1 µM [6] [4]. Perform a dose-response (e.g., 0.1 - 10 µM) and time-course experiment to find optimal conditions for your cell type. | | Cell Lysate Preparation Phospho-protein degradation. | - Use fresh protease and phosphatase inhibitors: Add these inhibitors to your lysis buffer immediately before use to prevent dephosphorylation and degradation. |
Western Blot Procedure Optimization
Issue & Potential Cause Recommended Solution & Verification Steps

| Protein Transfer Issues Inefficient transfer of proteins, especially higher molecular weight proteins, to the membrane. | - Check transfer efficiency: Use reversible protein stains (e.g., Ponceau S) on the membrane post-transfer to visualize total protein and confirm successful transfer from the gel.

  • Optimize for high MW: For proteins >100 kDa, pre-equilibrate the gel in transfer buffer with 0.02-0.04% SDS before transfer, and use transfer buffer with 0.01% SDS to improve elution [7]. | | Membrane & Blocking High background or nonspecific signal. | - Optimize blocking: Use 5% BSA (common for phospho-specific antibodies) in TBST for blocking and antibody dilution. Avoid using milk if it causes high background.
  • Verify membrane quality: Ensure the membrane is pre-wet with methanol and there are no air bubbles during sandwich assembly [7]. | | Antibody Specificity Antibodies are not detecting the correct protein or phosphorylation site. | - Validate antibodies: Use phospho-specific antibodies that are well-validated. Check vendor websites for recommended usage (e.g., Cell Signaling Technology [4] [5]).
  • Include loading controls: Always probe for total Akt (to confirm equal loading and specificity of phospho-change) and GAPDH or other housekeeping proteins [6] [4]. |

Detailed Experimental Protocol

Based on the literature, here is a detailed protocol for using this compound to inhibit PDK1 in cell-based assays.

1. Preparation of this compound Stock Solution - Solubility: this compound is highly soluble in DMSO. Prepare a stock solution, for example, at 10 mM [1] [2]. - Storage: Aliquot and store the stock solution at -20°C. Avoid repeated freeze-thaw cycles to maintain stability.

2. Cell Treatment - Seed cells at an appropriate density and allow them to adhere overnight. - Prior to treatment, replace the medium with fresh culture medium. - Add this compound from the stock solution directly to the culture medium to achieve the desired final concentration (e.g., 0.3 µM to 1 µM). A typical vehicle control is DMSO at the same dilution (e.g., 0.01%-0.1%) [6] [4]. - Incubate cells with the inhibitor for a predetermined time. In published research, treatments for 1 to 72 hours have been used, depending on the assay endpoint [1] [6]. For initial phospho-Akt detection, a treatment time of 1-2 hours may be sufficient [4].

3. Cell Lysis and Western Blot - Lyse cells using a RIPA buffer supplemented with fresh protease and phosphatase inhibitors. - Determine protein concentration using a standard assay (e.g., BCA). - Separate proteins by SDS-PAGE (e.g., 10% gel). - Transfer proteins to a PVDF or nitrocellulose membrane. The search results suggest PVDF may have a higher binding capacity, which can be beneficial [7]. - Block the membrane with 5% BSA in TBST for 1 hour at room temperature. - Probe with primary antibodies overnight at 4°C. Key antibodies for this experiment include: - Phospho-Akt (Thr308) - Phospho-Akt (Ser473) - Total Akt - GAPDH (or another loading control) - The following diagram outlines the core workflow for treating cells and preparing samples for Western blot analysis.

G Start Plate Cells (Allow to adhere overnight) Treat Treat with this compound or DMSO (e.g., 0.3-1 µM for 1-2 hrs) Start->Treat Lyse Lyse Cells with RIPA Buffer (Add fresh protease/phosphatase inhibitors) Treat->Lyse Quantify Quantify Protein Concentration Lyse->Quantify Gel SDS-PAGE Quantify->Gel Blot Western Blotting (Probe for p-Akt, Total Akt, GAPDH) Gel->Blot

Frequently Asked Questions (FAQs)

Q1: Does this compound affect the phosphorylation of Akt at Ser473? A1: While this compound directly inhibits PDK1-mediated phosphorylation at Thr308, the phosphorylation at Ser473 is carried out by a different complex (mTORC2). However, since phosphorylation at Thr308 is often a prerequisite for full activation and stability of the Ser473 site, you may observe a reduction in p-Akt (Ser473) as a downstream consequence of effective PDK1 inhibition [4] [5].

Q2: What is a good positive control cell line for this compound experiments? A2: Cancer cell lines with constitutive activation of the PI3K/Akt pathway are excellent positive controls. These include:

  • PTEN-negative cells like PC-3 (prostate cancer) which have high basal Akt activity [1] [2].
  • MDA-468 breast cancer cells, which are highly sensitive to this compound [1] [3].

Q3: My total Akt signal is very weak or absent after transfer. What should I check? A3: This suggests a problem with protein transfer efficiency.

  • Confirm transfer setup: Ensure the gel/membrane sandwich is assembled correctly, with the membrane on the anode side for proteins moving from cathode to anode [7].
  • Remove air bubbles: Carefully roll a glass pipette over each layer during assembly to remove all air bubbles [7].
  • Check buffer composition: Ensure the transfer buffer is correctly prepared. Using Tris-HCl instead of Tris base, or an incorrect concentration, can lead to high current and overheating, damaging your samples [7].

References

BX-912 vs OSU-03012 PDK1 inhibitor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison

Parameter BX-912 OSU-03012
IC₅₀ (Potency) 12 - 26 nM (cell-free assay) [1] [2] 5 μM (cell-free assay) [3] [4]
Selectivity High selectivity for PDK1 (9-fold > PKA; 105-fold > PKC) [1] Also inhibits PAK phosphorylation and cell proliferation [4]
Mechanism ATP-competitive inhibitor [1] [2] ATP-competitive inhibitor [4]
Cellular Effects Blocks PDK1/Akt signaling; induces G2/M cell cycle arrest and apoptosis in sensitive cells (e.g., MDA-468 breast cancer cells) [1] [2] Inhibits Akt phosphorylation; induces apoptosis; overexpression of active PDK1 or Akt can partially rescue this effect [4]
Key Applications in Research Used to study the role of PDK1 in cell survival, particularly in anchorage-independent growth and tumors with elevated Akt activity [1] Studied for its anti-tumor effects in vivo on thyroid, prostate, and breast cancer xenografts [4]

Experimental Data & Protocols

For researchers looking to validate or apply these findings, here are the key experimental methodologies cited in the literature.

  • Kinase Assay for this compound: PDK1 enzyme activity is measured in a direct kinase assay. The typical reaction mixture includes purified recombinant human PDK1, a substrate peptide, MgOAc, and ATP. After incubation, the phosphorylated peptide is captured, and product formation is quantified to determine inhibitor efficacy [1].
  • Cellular Assay for this compound: Sensitive cell lines are seeded at low density and treated with the inhibitor for 72 hours. Cell viability is subsequently measured using metabolic dyes, and effects on the cell cycle can be analyzed via DNA content measurement [1].
  • Cellular Evidence for OSU-03012: The pro-apoptotic effect of OSU-03012 is demonstrated by the observation that overexpression of constitutively active forms of PDK1 or Akt can partially protect cells from OSU-03012-induced apoptosis, supporting its mechanism of action through this pathway [4].

Biological Context of PDK1 Inhibition

To help visualize the role of PDK1 and how these inhibitors work, the diagram below outlines the key signaling pathway.

pdk1_pathway Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) Cell_Survival Cell_Survival Akt->Cell_Survival Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation Therapy_Resistance Therapy_Resistance Akt->Therapy_Resistance BX912 BX912 BX912->PDK1 Inhibits OSU03012 OSU03012 OSU03012->PDK1 Inhibits Inhibitors PDK1 Inhibitors

This diagram shows that PDK1 is a master regulator that activates Akt. Once active, Akt promotes signals for cell survival, proliferation, and resistance to therapy [5] [6]. Inhibitors like this compound and OSU-03012 block this pathway at the PDK1 level.

Key Insights for Your Research

  • For Highly Potent & Selective PDK1 Inhibition: This compound is the superior research tool based on its low nanomolar IC₅₀ and documented high selectivity. It is ideal for experiments where specifically and potently blocking PDK1 activity is the primary goal [1].
  • For Broader Anti-Cancer Phenotypic Studies: OSU-03012, with its multi-target profile and proven efficacy in reducing tumor growth in animal models, may be more suitable for studies investigating broader anti-tumor effects beyond pure PDK1 inhibition [4].
  • Consider the "Master Regulator" Role: Remember that PDK1 inhibition affects multiple AGC family kinases (like S6K, RSK, and SGK), not just Akt. The cellular outcomes you observe will result from modulating this entire network [5] [6].

References

BX-912 selectivity compared to other PDK1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of BX-912

The table below summarizes the core experimental data available for this compound.

Inhibitor Reported IC₅₀ / Kd for PDK1 Selectivity Note Mechanism of Action
This compound IC₅₀ = 26 nM [1] 9-fold selective for PDK1 relative to PKA [1] Direct, ATP-competitive [1]
Allosteric PIF-pocket ligands Kd ~8-40 μM (e.g., Compound 4) [2] Potentially higher (binds distinct, less conserved site) [2] Allosteric; disrupts protein-protein interactions [2]

This compound was identified as a potent and direct PDK1 inhibitor that blocks the PDK1/Akt signaling axis in tumor cells and can induce apoptosis or a G2/M cell cycle block [1]. Its characterization includes in vitro kinase assays, where it was found to block PDK1 activity in cancer cell lines with constitutive Akt activation [1].

Selective Inhibition of PDK1

Selectivity remains a central challenge in kinase inhibitor development. The search results highlight two primary approaches:

  • ATP-competitive Inhibition (this compound): This is the most common strategy but faces challenges due to the high conservation of the ATP-binding pocket across kinases [2]. This compound exemplifies this approach.
  • Allosteric Inhibition: Targeting the PIF-pocket (or helix αC patch) is a promising alternative. This site is less conserved and offers a potential route to higher selectivity, as demonstrated by the discovery of novel scaffolds that bind to this pocket [2]. Although these initial allosteric binders have lower potency (micromolar range) than this compound, they represent a distinct and potentially more selective mechanism.

The diagram below illustrates the position of PDK1 in a key oncogenic signaling pathway and the two different inhibition strategies.

References

BX-912 kinome-wide selectivity profiling data

Author: Smolecule Technical Support Team. Date: February 2026

Targeted Kinase Inhibition Data

The table below summarizes the inhibitory activity of BX-912 and other aminopyrimidine compounds against a custom panel of 16 kinases. The data is from a 2012 study that screened compounds at a concentration of 1 μM [1].

Table 1: Inhibition of Kinase Panel by Aminopyrimidine Compounds (at 1 μM) [1]

Compound Number of Kinases Inhibited ≥90% (PoC ≤10)
This compound 14
BX-795 16
MRT67307 12
MRT68921 13
GSK8612 1
Compound 9 13
Compound 18 16

Key Findings:

  • This compound inhibited 14 out of 16 kinases in the panel by at least 90%, demonstrating broad polypharmacology and low selectivity [1].
  • Its analog, BX-795, was even less selective, inhibiting all 16 kinases in the panel [1].
  • In contrast, GSK8612 showed high selectivity, inhibiting only 1 kinase under the same conditions [1].

Experimental Methodology

The provided data was generated using the following experimental protocol [1]:

  • Assay Type: Radiometric enzymatic assays.
  • Concentration: Compounds tested at 1 μM.
  • ATP Conditions: Experiments were conducted at the Km ATP concentration for each individual kinase.
  • Data Presentation: Inhibition was reported as % Control, where lower values indicate stronger inhibition. A value of ≤10% control was used as the threshold to define potent inhibition (≥90% inhibition).

Biological Context and Related Pathway

This compound was originally designed as a PDK1 inhibitor [1]. Research into PDK1 signaling has revealed its role in a critical oncogenic pathway that stabilizes the MYC protein, a key driver in many cancers.

The diagram below illustrates this PDK1-PLK1-MYC signaling axis, which connects the PI3K pathway to MYC-driven tumorigenesis [2].

PDK1-PLK1-MYC Signaling Pathway PI3K_Activation PI3K Pathway Activation PDK1 PDK1 (Overactive) PI3K_Activation->PDK1 PIP3 Production PLK1 PLK1 PDK1->PLK1 Direct Phosphorylation MYC_Stab MYC Protein Stabilization PLK1->MYC_Stab Phosphorylates Ser62 Oncogenesis Tumorigenesis & Cancer Stem Cell Enrichment MYC_Stab->Oncogenesis

This pathway shows how hyperactive PDK1 directly activates PLK1, which in turn phosphorylates and stabilizes the MYC oncoprotein, leading to enhanced tumor formation and cancer stem cell characteristics [2].

Key Insights for Researchers

  • This compound is a promiscuous kinase inhibitor: The data confirms that this compound has low selectivity, making it a useful tool for broad phenotypic screening but a challenging starting point for targeted therapeutic development [1].
  • Scaffold hopping can improve selectivity: The study shows that by systematically modifying the pyrimidine core of promiscuous compounds like this compound, researchers can generate new analogs with dramatically improved selectivity profiles [1].
  • Consider the functional signaling network: Although this compound was designed for PDK1, its broad activity means observed cellular effects cannot be attributed to a single target. Its inhibition profile is relevant for the PDK1-PLK1-MYC axis and research in neurodegenerative diseases, where kinases like TBK1 and MARKs are implicated [1].

References

Inhibitor Profile Comparison: BX-795 vs. BX-912

Author: Smolecule Technical Support Team. Date: February 2026

Feature BX-795 BX-912
Molecular Weight 627.93 g/mol (HCl salt) [1] 470.12 g/mol [2]
Primary Known Targets PDK1, TBK1, IKKε [3] [1] [4] PDK1 [5] [2] [6]

| Reported Antiviral Mechanisms | - Inhibits HSV-1 & HSV-2 replication by blocking JNK/p38 pathways, reducing viral gene expression (ICP0, ICP27, gD) [3].

  • Interacts with and reduces protein levels of proviral PKC-α and PKC-ζ isoforms, disrupting viral egress [7].
  • Inhibits duck plague virus US3 kinase activity [8]. | Information missing in search results | | Immunological & Cell Engineering Effects | - Enhances lentiviral transduction efficiency in human primary T cells by inhibiting antiviral responses [9].
  • Uncouples IL-2 production from Th2 inflammation, potentially inducing Treg-like cells [4]. | Information missing in search results | | Other Reported Activities | Identified as an inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4) [6] | Identified as an inhibitor of Microtubule Affinity-Regulating Kinase 4 (MARK4), though one study suggested it was a less potent MARK4 inhibitor than OTSSP167 [6] | | Typical Working Concentration | 100 nM - 10 μM (in vitro) [1] | Information missing in search results |

Detailed Experimental Context

The following details from specific research protocols can help you interpret the data in the table.

  • Antiviral Assays for BX-795: Antiviral effects were observed in various cell lines (HCE, HEC-1-A, Vero) infected with HSV-1, HSV-2, or duck plague virus. Treatments typically used BX-795 concentrations in the micromolar range (e.g., 3.125-25 μmol/L), added around the time of infection. Reductions in viral protein levels (like ICP0 and gB) and inhibition of specific host kinase pathways (JNK/p38, PKC) were measured via immunoblotting and immunofluorescence [7] [3] [8].
  • T-cell Transduction Protocol for BX-795: In human primary T cell studies, BX-795 was used at a final concentration of 4 µM. It was added to the cell culture simultaneously with the lentiviral vectors and remained for the duration of the transduction process (e.g., 6 hours) to enhance gene delivery efficiency [9].
  • MARK4 Inhibition Study: Both BX-795 and this compound were evaluated as inhibitors of MARK4 through computational docking, molecular dynamics simulations, and fluorescence binding studies. This research suggested that while both bind to MARK4, another inhibitor (OTSSP167) formed a more stable complex and had a lower dissociation constant (KD), indicating stronger binding affinity [6].

Signaling Pathways Involving BX-795

BX-795's effects are mediated through its interaction with multiple kinase pathways. The diagram below maps these complex mechanisms.

G cluster_viral Viral Infection Context cluster_immune Immune & Cell Engineering Context HSV HSV Infection HostKinases Activation of Host Kinases (PKC, JNK, p38) HSV->HostKinases ViralReplication Viral Gene Expression & Replication HostKinases->ViralReplication VirionRelease Virion Release HostKinases->VirionRelease Lentivirus Lentiviral Transduction AntiviralResponse Antiviral Response (Type I IFN production) Lentivirus->AntiviralResponse TCR TCR Activation Th2Response Th2 Inflammatory Response TCR->Th2Response IL2 IL-2 Production TCR->IL2 BX795 BX-795 BX795->HostKinases Inhibits BX795->ViralReplication Reduces BX795->AntiviralResponse Inhibits BX795->Th2Response Inhibits BX795->IL2 Enhances

The diagram illustrates the multi-target nature of BX-795. Its antiviral activity is largely attributed to the inhibition of key host kinases that viruses exploit for their replication cycle [7] [3]. Its utility in cell engineering and immunology stems from its ability to suppress the innate antiviral response to lentiviral infection and to skew T-cell activation away from an inflammatory phenotype [9] [4].

Key Takeaways for Researchers

  • BX-795 is a multi-kinase inhibitor with well-documented, multi-faceted antiviral and immunomodulatory effects across various experimental models.
  • This compound is primarily characterized as a PDK1 inhibitor, but detailed experimental data on its biological activity, especially in antiviral or immunological contexts, is sparse in the available search results.
  • Direct comparative data is lacking. The search results do not contain a study that directly compares the potency, selectivity, or cellular effects of BX-795 and this compound head-to-head in the same assay system.

To make a definitive choice between these inhibitors for your specific research, you would likely need to consult more specialized resources or perform direct experimental comparisons.

References

BX-912 efficacy across different cancer cell types

Author: Smolecule Technical Support Team. Date: February 2026

BX-912 Efficacy Profile Across Cancer Models

Cancer Cell Type Experimental Context Key Findings & Efficacy Metrics Proposed Primary Mechanism
Ovarian High-Grade Serous Carcinoma (HGSC) In vitro cell lines [1] [2] Strong single-agent activity; synergy with PARP inhibitor Olaparib, independent of BRCA status [1] [2]. PDPK1 (PDK1) inhibition and, unexpectedly, functional off-target inhibition of HES1, inducing mitotic catastrophe [1] [2].

| Various Tumor Cell Lines (e.g., PC-3, MDA-468, HCT-116) | In vitro studies [3] | - IC50 for growth inhibition in soft agar: 0.32 µM (varies by cell line) [3].

  • Inhibits adhesion-dependent growth or induces apoptosis [3].
  • Arrests cells in the G2/M phase of the cell cycle [3]. | Specific inhibition of the PDK1/Akt signaling pathway [3]. | | HeLa Cells (Cervical Cancer) | In vitro study on small extracellular vesicle (SEV) release [4] | Identified as a tool inhibitor for PDK1, which negatively regulates SEV release [4]. | Inhibition of PDK1 within the PDK1-RSK2 signaling axis [4]. |

A 2025 study revealed that this compound's anti-cancer activity in ovarian HGSC is not solely due to PDK1 inhibition but also involves an off-target effect on the protein HES1. The diagram below illustrates this novel mechanism.

G BX912 This compound PDPK1 PDPK1 (PDK1) BX912->PDPK1 Inhibits HES1 HES1 (Off-target) BX912->HES1 Inhibits (Novel Finding) MitoticCatastrophe Mitotic Catastrophe (Multinucleation, G2/M Arrest) PDPK1->MitoticCatastrophe HES1->MitoticCatastrophe Nuclear Accumulation Drives HES1->MitoticCatastrophe Synergy Enhanced DNA Damage & Cell Death MitoticCatastrophe->Synergy Combined with Olaparib PARP Inhibitor (Olaparib) Olaparib->Synergy

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

  • Kinase Activity Assay (from vendor information [3]):

    • Purpose: To measure direct inhibition of PDK1 enzyme activity.
    • Method: PDK1 activity is assayed in a direct kinase assay format. The final assay mixture includes purified recombinant human PDK1, a biotinylated peptide substrate, ATP (including [γ-³³P]ATP), and Mg²⁺ in an appropriate buffer. After incubation, the biotin-labeled peptide is captured on streptavidin-coated SPA beads, and product formation is quantified by scintillation proximity counting.
  • Cell-Based Viability and Cycle Analysis (from vendor information [3]):

    • Purpose: To assess the compound's effect on cell growth and cell cycle progression.
    • Method:
      • Viability: Cells are seeded in 96-well plates and treated with this compound for 72 hours. Cell viability is measured using metabolic dyes like WST-1.
      • Cell Cycle: Treated cells are analyzed using flow cytometry to determine DNA content, identifying populations in different cell cycle phases (e.g., G2/M arrest).
  • Proteome Integral Solubility Alteration (PISA) Assay (from 2025 study [1] [2]):

    • Purpose: To identify direct and off-target drug-protein interactions in a complex proteome.
    • Method: Cellular lysates are treated with the drug or a control. The treated lysates are then subjected to a temperature gradient, denaturing proteins. Proteins bound by the drug exhibit altered solubility (i.e., they denature at different temperatures compared to the control). This shift is detected via mass spectrometry, identifying potential drug targets like HES1.

Key Insights for Research and Development

  • A Novel Mechanism for Ovarian HGSC: The discovery of HES1 as a functional off-target makes this compound a uniquely interesting candidate for treating ovarian HGSC, potentially bypassing the limitations of BRCA status [1] [2].
  • Predominant PDK1 Focus: Outside the recent ovarian cancer study, this compound is characterized as a specific PDK1 inhibitor. Its effects on other cancer types are primarily attributed to the suppression of the PDK1/Akt survival pathway [3] [4].
  • Research-Grade Compound: It is crucial to note that this compound is classified as being "for research purposes only" and is not used for human consumption [3].

References

Inhibitor Potency and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data available for BX-912 and other PDK1 inhibitors. Please note that direct comparisons should be made with caution as data may come from different experimental settings.

Inhibitor Name Reported IC₅₀ (PDK1) Key Selectivity Notes Primary MoA
This compound 12 nM [1], 26 nM [2] ~9-fold selective over PKA; ~105-fold over PKC; ~600-fold over GSK3β in cell-free assays [1]. ATP-competitive [1] [2]
GSK2334470 10 nM [3] Highly specific; tested against 93 other kinases including 13 AGC family kinases with no activity [4] [3]. Potent and specific PDK1 inhibition [4]
BX795 6 nM [3] Also a potent inhibitor of TBK1 and IKKε (IC₅₀ of 6 nM and 41 nM, respectively) [3]. PDK1, TBK1, and IKKε inhibition [3]
OSU-03012 5 µM (IC₅₀) [3] Derivative of Celecoxib [5]. PDK1 inhibitor [3]

Key Experimental Data and Workflows

For researchers aiming to replicate or understand these findings, here is a summary of key experimental methodologies and contextual data.

Experimental Protocols for PDK1 Assays

The activity of this compound was initially characterized using specific kinase assay formats [1]:

  • Coupled Assay: Measured PDK1- and PtdIns-3,4-P2-mediated activation of AKT2. The assay mixture included PDK1, AKT2, a biotinylated peptide substrate, and [γ-³³P]ATP. Product formation was quantified via scintillation proximity after capturing the peptide on streptavidin-coated SPA beads [1].
  • Direct Kinase Assay: Measured PDK1 activity directly using a specific substrate peptide (H₂N-ARRRGVTTKTFCGT) and [γ-³³P]ATP. The reaction was stopped with EDTA, and the phosphorylated product was captured on P81 phosphocellulose paper for quantification [1].
Cellular and Functional Effects of this compound

The biological activity of this compound extends beyond simple enzyme inhibition:

  • Cellular Phenotypes: this compound blocks the PDK1/Akt signaling pathway in tumor cells. It potently inhibits anchorage-independent growth (a hallmark of transformation) in soft agar and can induce apoptosis or cell cycle arrest (e.g., G2/M block in MDA-468 cells) [1] [6].
  • Critical Experimental Note: A key study emphasizes that selective PDK1 inhibition, including with tools like this compound, often has a minimal anti-proliferative effect on cells grown in standard monolayer culture (on plastic) despite reducing pathway phosphorylation. Its potent efficacy is more reliably observed in more physiologically relevant 3D culture systems like soft agar, and in processes like invasion and migration [6].
  • Therapeutic Context: this compound has shown efficiency in specific cancer models, such as Mantle Cell Lymphoma (MCL), where it inhibited cell proliferation and induced apoptosis and G2 arrest in sensitive cell lines [7]. Its effect can be influenced by the protein expression status of its target, PDPK1 [7].

PDK1 Signaling and Experimental Considerations

To help visualize the role of PDK1 and its inhibitors in cellular signaling, the following diagram outlines the core pathway:

G GF Growth Factor PI3K PI3K GF->PI3K PIP3 PIP₃ PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PIP3->Akt Recruits pAkt Akt (Active) p-Thr308 PDK1->pAkt Phosphorylates Akt->pAkt CellProcess Cell Survival Proliferation Metabolism pAkt->CellProcess BX912 This compound BX912->PDK1 Inhibits

When planning experiments with PDK1 inhibitors, consider that their effects are highly context-dependent. The cellular model (2D vs. 3D culture) and the activation status of upstream pathways (like PTEN mutation) can significantly influence the observed outcomes [6] [4].

How to Proceed with Your Analysis

The search results I obtained lack a unified, head-to-head comparative study under identical conditions. To build a more definitive guide:

  • Consult Primary Literature: Directly examine the key primary research articles cited in these summaries (e.g., PMID: 15772071 for this compound) for the most detailed protocols and data.
  • Explore Broader Context: Other selective PDK1 inhibitors like GSK2334470 are noted in the literature and may serve as valuable comparators in your guide, though comprehensive side-by-side data was not available here [4].

References

BX-912 TBK1 inhibition compared to MRT67307

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison of BX-912 and MRT67307

The table below summarizes the key characteristics and experimental data for this compound and MRT67307.

Feature This compound MRT67307
Primary Designed Target PDK1 (3-phosphoinositide-dependent kinase 1) [1] TBK1/IKKε [2]
TBK1/IKKε Inhibition Potent inhibitor of TBK1 [3] [1] Potent, reversible inhibitor of TBK1 and IKKε [2]
Reported IC₅₀ for TBK1 Information not available in search results 19 nM (cell-free assay) [4]
Key Off-Target Activities PDPK1 (primary target) [1]; Broad kinome inhibition (14/16 kinases in a panel) [3] ULK1/ULK2 (IC₅₀ of 45 nM and 38 nM) [5]; Does not inhibit IKKα or IKKβ [2] [4]
Selectivity Poor kinome-wide selectivity; inhibits many understudied kinases [3] Improved selectivity compared to this compound; does not affect canonical IKKs involved in NF-κB signaling [2]
Functional Evidence Minimal enhancement of β-cell regeneration in zebrafish [1] Blocks autophagy by inhibiting ULK1; attenuates lung inflammation in SARS-CoV-2 challenged mice [6] [5]

Experimental Data and Methodologies

Here are the key experimental findings and the methods used to obtain them.

  • Kinase Inhibition Profiling: The selectivity of these compounds was assessed by profiling them against a panel of 16 kinases at a concentration of 1 μM in radiometric enzymatic assays. In this panel, This compound inhibited 14 kinases by ≥90%, while MRT67307 inhibited 12 kinases to the same degree, confirming its relatively more selective profile [3].
  • Functional Cellular Assay (β-cell Regeneration): In a transgenic zebrafish model of type 1 diabetes, the functional difference between the compounds was clear. Treatment with This compound resulted in only a minimal increase in β-cell regeneration. In contrast, its analog BX-795 (which also inhibits TBK1/IKKε but not PDPK1) approximately doubled the number of regenerated β-cells, suggesting that the TBK1/IKKε inhibition pathway, rather than PDPK1 inhibition, is responsible for this effect [1].
  • Autophagy Inhibition Assay: The effect of MRT67307 on autophagy was demonstrated in mouse embryonic fibroblasts (MEFs). Cells were treated with the compound and subjected to amino acid withdrawal (using Earle's Balanced Salt Solution, EBSS) to induce autophagy. MRT67307 (10 μM) effectively blocked autophagy, as measured by a reduction in phosphorylated ATG13 (a ULK1 substrate) and LC3-II levels, confirming its potent inhibition of the ULK1 kinase complex [5].

Signaling Pathways and Experimental Workflow

To better visualize the key pathway and experimental approach discussed, the following diagrams outline the shared signaling axis and a typical workflow for testing compound efficacy in a disease model.

G PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (STING, TRIF, MAVS) PRR->Adaptors Activation TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Recruits IRF3 Transcription Factor IRF3 TBK1_IKKe->IRF3 Phosphorylates IFN Type I Interferon (IFN) & Inflammatory Response IRF3->IFN Induces Expression Inhibitors This compound / MRT67307 Inhibitors->TBK1_IKKe Inhibit

G Start Induce Disease Phenotype (e.g., β-cell ablation in zebrafish) Treat Treat with Compound (this compound, MRT67307, or control) Start->Treat Recover Recovery Period Treat->Recover Analyze Analyze Outcome (e.g., count regenerated β-cells) Recover->Analyze Compare Compare Efficacy vs. Control Analyze->Compare

Key Insights for Research Applications

Your choice between these inhibitors should be guided by the specific needs of your experiment:

  • For Broader Kinase Inhibition or PDPK1 Studies: This compound may be suitable if your research involves probing the function of PDPK1 or requires a less selective inhibitor that hits a broader range of kinases [3] [1].
  • For More Selective TBK1/IKKε or ULK1 Inhibition: MRT67307 is likely the superior tool compound. Its defined selectivity profile makes it preferable for studying the specific roles of TBK1 and IKKε in innate immunity without confounding effects on the canonical NF-κB pathway [2]. Furthermore, it is the clear choice for investigating the role of ULK1 in autophagy [5].

References

BX-912 performance in enzymatic vs cellular assays

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical vs. Cellular Activity of BX-912

The core difference in this compound's performance is summarized in the table below, which compares data from biochemical (cell-free) and cellular assays.

Assay Type Target Reported IC₅₀ / Activity Experimental Context / Cell Line
Biochemical (Cell-free) PDK1 12 nM [1] Direct kinase assay with purified recombinant human PDK1 [1].
PKA 110 nM [1] Cell-free assay [1].
KDR 410 nM [1] Cell-free assay [1].
Cellular PDK1/Akt Signaling IC₅₀ ~0.1-0.5 μM [1] Inhibition of signaling in tumor cells (e.g., PC-3, MDA-468) [1].
Growth Inhibition (Soft Agar) IC₅₀ of 0.32 μM [1] PC-3 prostate cancer cells [1].
Cell Cycle (G2/M Block) Effect at ~1 μM [1] MDA-468 breast cancer cells [1].
SEV Release Pathway Used at 20 μM [2] Inhibition of PDK1 in 1C11 and HeLa cell lines to study small extracellular vesicle release [2].

A key reason for the difference in IC₅₀ values is that this compound is an ATP-competitive inhibitor [3] [1]. In a simplified biochemical assay with low ATP concentrations, it appears very potent. However, in a cell, the high concentration of ATP competes with the inhibitor, reducing its apparent potency [1].

Detailed Experimental Protocols

To understand the data, it's helpful to know how these values were determined.

Biochemical Kinase Assay for PDK1

This protocol measures the direct inhibition of PDK1 enzyme activity [1].

  • Procedure: A purified recombinant human PDK1 enzyme is incubated with this compound, a substrate peptide, ATP, and magnesium acetate. The reaction proceeds for 4 hours at room temperature.
  • Detection: The phosphorylation of the substrate peptide is quantified using radioisotopic detection. The product formation is proportional to PDK1 activity.
  • Key Condition: The assay uses a simplified buffer system (e.g., 50 mM Tris-HCl, pH 7.5) that does not mimic the crowded intracellular environment [4] [1].
Cellular Growth Inhibition Assay

This protocol evaluates the effect of this compound on the viability of cancer cells [1].

  • Cell Culture: Tumor cell lines are seeded in multi-well plates and allowed to adhere overnight.
  • Treatment: Cells are treated with a range of this compound concentrations for 72 hours.
  • Viability Readout: Cell viability is measured by adding a metabolic dye. Viable cells reduce the dye, producing a colorimetric signal that is read in a plate reader.
  • Key Consideration: This assay captures the compound's need to cross the cell membrane and remain stable in a complex cellular environment to exert its effect [5].

This compound in Cellular Signaling Pathways

Research has elucidated how this compound modulates specific cellular pathways. A 2025 study used it to investigate the regulation of Small Extracellular Vesicle release [2]. The following diagram illustrates the pathway and the points where this compound acts.

G GrowthFactors Growth Factors/Extrinsic Signals PDK1 PDK1 GrowthFactors->PDK1 ERK1_2 ERK1/2 GrowthFactors->ERK1_2 RSK2 RSK2 PDK1->RSK2 Negative Regulation ERK1_2->RSK2 Positive Regulation iRhom2 iRhom2 RSK2->iRhom2 ADAM10_17 ADAM10/17 iRhom2->ADAM10_17 Modulates Bioavailability & Activity SEVRelease SEV Detachment & Release ADAM10_17->SEVRelease Cleaves Adhesion Molecules BX912 This compound Inhibitor BX912->PDK1 Blocks Activity TAPI2_GI254023X TAPI-2/GI254023X Inhibitors TAPI2_GI254023X->ADAM10_17 Blocks Activity

In this pathway, this compound inhibits PDK1, which is part of a balanced control system regulating ADAM sheddase activity and the final detachment of small extracellular vesicles from the cell surface [2].

Key Insights for Researchers

  • Addressing the Activity Gap: The discrepancy between biochemical and cellular IC₅₀ values is a common challenge in drug discovery [4]. To better predict cellular performance, consider using biochemical assays with conditions that more closely mimic the intracellular environment (e.g., through macromolecular crowding, adjusted ionic balance) [4].
  • Selectivity Considerations: While this compound is a specific PDK1 inhibitor compared to some kinases like GSK3β, broader kinome profiling shows it inhibits other kinases, including TBK1, which can be a liability or an opportunity for repurposing [6].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

470.11782 Da

Monoisotopic Mass

470.11782 Da

Heavy Atom Count

30

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y7RG737FY6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

BX-912

Dates

Last modified: 08-15-2023
1: Mashukova A, Forteza R, Wald FA, Salas PJ. PDK1 in apical signaling endosomes  participates in the rescue of the polarity complex atypical PKC by intermediate filaments in intestinal epithelia. Mol Biol Cell. 2012 May;23(9):1664-74. Epub 2012 Mar 7. PubMed PMID: 22398726; PubMed Central PMCID: PMC3338434.

Explore Compound Types